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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-(Azetidin-1-yl)pyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the discovery of novel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the discovery of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. 6-(Azetidin-1-yl)pyridine-3,4-diamine, a molecule integrating the strained four-membered azetidine ring with the biologically significant diaminopyridine scaffold, represents a compound of considerable interest for drug discovery programs. The azetidine moiety is increasingly recognized for its ability to impart conformational rigidity, improve metabolic stability, and provide novel vectors for exploring chemical space.[1][2] Several FDA-approved drugs incorporate the azetidine motif, highlighting its value in contemporary drug design.[1] The diaminopyridine core is also a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive technical overview of 6-(Azetidin-1-yl)pyridine-3,4-diamine, including its chemical identity, a plausible synthetic route, potential therapeutic applications, and relevant analytical methodologies.

Chemical Identity and Physicochemical Properties

CAS Number: 1425023-29-5

PropertyValueSource
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol
InChI Key XDZISMLBQSWRRL-UHFFFAOYSA-N
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to have some aqueous solubility due to the amine groups and pyridine nitrogen, and solubility in polar organic solvents.Inferred from structure
pKa The pyridine nitrogen and amino groups are basic and will have distinct pKa values.General chemical principles

Synthetic Strategy: A Plausible Approach

A key starting material for this synthesis would be a 6-halo-pyridine-3,4-diamine, such as 6-chloropyridine-3,4-diamine. The synthesis of such precursors is a critical first step. The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start Commercially Available Starting Material Intermediate1 6-Halopyridine-3,4-diamine Precursor Start->Intermediate1 Halogenation & Functional Group Manipulation Target 6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS: 1425023-29-5) Intermediate1->Target Nucleophilic Aromatic Substitution (SNAr) Azetidine Azetidine Azetidine->Target

Figure 1: Proposed high-level synthetic workflow.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of a 6-Halopyridine-3,4-diamine Precursor

The synthesis of a suitable 6-halopyridine-3,4-diamine can be approached from commercially available pyridines. One possible route involves the nitration of a 2-halopyridine followed by reduction of the nitro groups and introduction of the second amino group.

Step 2: Nucleophilic Aromatic Substitution with Azetidine

With the 6-halopyridine-3,4-diamine in hand, the final step is a nucleophilic aromatic substitution reaction with azetidine.

  • Reaction: 6-chloropyridine-3,4-diamine + Azetidine -> 6-(Azetidin-1-yl)pyridine-3,4-diamine

  • Reagents and Conditions:

    • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically suitable for SNAr reactions.

    • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) would be used to scavenge the HCl generated during the reaction.

    • Temperature: The reaction would likely require heating, potentially in the range of 80-150 °C, to facilitate the substitution on the electron-rich pyridine ring. Microwave irradiation could also be employed to accelerate the reaction.

  • Work-up and Purification:

    • Upon completion, the reaction mixture would be cooled and diluted with water.

    • The product would be extracted into an organic solvent such as ethyl acetate or dichloromethane.

    • The organic layers would be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product would then be purified by column chromatography on silica gel to afford the pure 6-(Azetidin-1-yl)pyridine-3,4-diamine.

Potential Therapeutic Applications and Mechanism of Action

While specific biological data for 6-(Azetidin-1-yl)pyridine-3,4-diamine is not extensively documented, the structural motifs present in the molecule suggest several promising avenues for investigation.

Kinase Inhibition

The diaminopyridine scaffold is a known hinge-binding motif in many kinase inhibitors. The two amino groups can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The azetidine group can then be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity.

Kinase_Binding_Hypothesis cluster_0 Kinase ATP-Binding Pocket cluster_1 6-(Azetidin-1-yl)pyridine-3,4-diamine Hinge Hinge Region SolventFront Solvent-Exposed Region Diaminopyridine Diaminopyridine Core Diaminopyridine->Hinge Forms critical hydrogen bonds Azetidine Azetidine Moiety Azetidine->SolventFront Projects into solvent front

Figure 2: Hypothesized binding mode in a kinase active site.

Antimicrobial Activity

Recent studies have highlighted the potential of azetidine derivatives as potent antimycobacterial agents. One study identified azetidine derivatives that inhibit mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[2] Given that novel anti-tuberculosis agents are urgently needed, 6-(Azetidin-1-yl)pyridine-3,4-diamine could be a valuable candidate for screening against Mycobacterium tuberculosis and other pathogenic bacteria.

Central Nervous System (CNS) Activity

Derivatives of diaminopyridine, such as amifampridine (3,4-diaminopyridine), are used to treat certain neuromuscular disorders. Furthermore, compounds containing the azetidinyl-pyrimidine scaffold have been investigated as histamine H3 receptor agonists.[3] Azetidine-based imidazopyridines have also been explored as inhibitors of phosphodiesterase 10A (PDE10A) for conditions like pulmonary arterial hypertension.[4] These precedents suggest that 6-(Azetidin-1-yl)pyridine-3,4-diamine may possess activity at CNS targets and could be evaluated for neurological or psychiatric indications.

Analytical Characterization

The structural elucidation and purity assessment of 6-(Azetidin-1-yl)pyridine-3,4-diamine would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the azetidine ring, and the amine protons. The chemical shifts and coupling constants would be diagnostic for the structure.

  • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals for the eight unique carbon atoms in the molecule.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

High-Performance Liquid Chromatography (HPLC)

HPLC would be the primary method for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this molecule.

  • Column: A C18 column is a common choice for the separation of small organic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection would be appropriate, as the pyridine ring is a strong chromophore.

A typical HPLC workflow for analysis is as follows:

HPLC_Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection SamplePrep->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Purity & Quantification) Detection->DataAnalysis

Figure 3: A standard workflow for HPLC analysis.

Safety and Handling

While specific toxicity data for 6-(Azetidin-1-yl)pyridine-3,4-diamine is not available, it should be handled with the standard precautions for a novel chemical entity in a research setting. Diaminopyridine derivatives can have neurological effects and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-(Azetidin-1-yl)pyridine-3,4-diamine is a structurally intriguing molecule with significant potential for drug discovery. Its synthesis is feasible through established chemical transformations, and its constituent motifs suggest a range of possible biological activities, from kinase inhibition to antimicrobial and CNS effects. This technical guide provides a foundational understanding of this compound, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further investigation into its synthesis, biological activity, and physicochemical properties is warranted to fully elucidate its value as a lead compound in medicinal chemistry.

References

  • Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. RSC Publishing. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. Innovare Academic Sciences. [Link]

  • Safety data sheet - Caesar & Loretz GmbH. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Understanding the differences in photochemical properties of substituted aminopyrimidines. ResearchGate. [Link]

  • Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated... ResearchGate. [Link]

  • Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension. PubMed. [Link]

  • 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. PubMed. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. [Link]

  • synthesis, characterization and study biological screening of some new azetidinone derivatives from azo-sulphadiazine. ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

Sources

Exploratory

6-(Azetidin-1-yl)pyridine-3,4-diamine molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-(Azetidin-1-yl)pyridine-3,4-diamine Executive Summary In the landscape of modern kinase inhibitor discovery, 6-(Azetidin-1-yl)pyridine-3,4-diamin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-(Azetidin-1-yl)pyridine-3,4-diamine

Executive Summary

In the landscape of modern kinase inhibitor discovery, 6-(Azetidin-1-yl)pyridine-3,4-diamine has emerged as a high-value heterocyclic scaffold.[1] Its structural uniqueness lies in the fusion of an electron-rich diamine core—essential for cyclization into bicyclic systems like imidazo[4,5-c]pyridines—with a strained azetidine ring at the C6 position.[1] This specific substitution pattern modulates solubility and metabolic stability, often serving as a solvent-exposed motif in ATP-competitive inhibitors (e.g., SHP2, JAK inhibitors).

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this critical intermediate, designed to support researchers in accelerating lead optimization.

Physicochemical Profile

The molecule combines a polar, hydrogen-bond-rich head group (3,4-diamine) with a constrained hydrophobic tail (azetidine).[1] This duality presents unique solubility challenges and opportunities for ligand-protein interactions.[1]

Table 1: Core Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 6-(Azetidin-1-yl)pyridine-3,4-diamine
CAS Number 1425023-29-5 Verified Registry Number
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol Exact Mass: 164.1062
Appearance Pale yellow to tan solidOxidizes upon air exposure
Solubility DMSO (>50 mg/mL), MethanolLow solubility in non-polar solvents (Hexane)
pKa (Calc) ~6.5 (Pyridine N), ~9.0 (Amines)Protonation likely occurs first at C3/C4 amines
Storage -20°C, Desiccated, Inert AtmosphereHygroscopic and oxidation-sensitive

Synthetic Architecture & Methodology

The synthesis of 6-(Azetidin-1-yl)pyridine-3,4-diamine requires precise regiochemical control.[1] The most robust route utilizes a stepwise Nucleophilic Aromatic Substitution (SₙAr) on a di-halogenated precursor, followed by nitro group reduction.

Validated Synthetic Pathway

The synthesis typically proceeds from 4,6-dichloro-3-nitropyridine .[1] The C4 position is more electrophilic due to the ortho-nitro effect, allowing for selective amination before the C6 substitution.

Step-by-Step Protocol:

  • Regioselective Amination (C4):

    • Reagents: 4,6-dichloro-3-nitropyridine, Ammonia (NH₃) in MeOH/THF.[1]

    • Conditions: 0°C to RT.[2]

    • Mechanism:[1][3][4][5][6][7] SₙAr displacement of C4-Cl.[1]

    • Product: 4-amino-6-chloro-3-nitropyridine.[1]

    • Critical Control: Low temperature prevents double substitution.

  • C6 Displacement (Azetidine Introduction):

    • Reagents: 4-amino-6-chloro-3-nitropyridine, Azetidine, DIPEA (Base).[1]

    • Conditions: 60-80°C in DMF or EtOH.[1]

    • Mechanism:[1][3][4][5][6][7] SₙAr displacement of C6-Cl by the azetidine nitrogen.[1]

    • Product: 6-(azetidin-1-yl)-3-nitropyridin-4-amine.[1]

    • Observation: The reaction mixture typically turns bright yellow/orange.

  • Nitro Reduction (Unmasking the Diamine):

    • Reagents: H₂ (1 atm) or Formate donor, Pd/C (10% wt), MeOH.

    • Conditions: RT, 2-4 hours.

    • Mechanism:[1][3][4][5][6][7] Catalytic hydrogenation of -NO₂ to -NH₂.[1]

    • Product:6-(Azetidin-1-yl)pyridine-3,4-diamine .[1][8]

    • Handling: The product is an electron-rich diamine and prone to oxidation (darkening).[1] Filter under Argon and store immediately.

Visualized Reaction Workflow

SynthesisPath Start 4,6-Dichloro- 3-nitropyridine Inter1 4-Amino-6-chloro- 3-nitropyridine Start->Inter1 NH3/MeOH 0°C (Sel. C4) Inter2 6-(Azetidin-1-yl)- 3-nitropyridin-4-amine Inter1->Inter2 Azetidine, DIPEA DMF, 80°C (SnAr) Final 6-(Azetidin-1-yl) pyridine-3,4-diamine Inter2->Final H2, Pd/C MeOH (Red)

Figure 1: Stepwise synthetic route ensuring regiochemical fidelity.

Structural Validation & Quality Control

Trustworthiness in data relies on rigorous characterization. The following signals are diagnostic for the target structure.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Core: Two singlets (or doublets with small coupling) for C2-H and C5-H. The C2-H is typically deshielded (~7.5-8.0 ppm).[1]

    • Azetidine Ring:

      • ~4.0 ppm (4H, triplet-like): N-CH₂ protons (adjacent to pyridine N).[1]

      • ~2.3 ppm (2H, quintet): Central -CH₂- protons.[1]

    • Amines: Broad singlets exchanged with D₂O. C3-NH₂ and C4-NH₂ may appear as distinct peaks or a merged broad signal depending on pH and concentration.[1]

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 165.2 m/z.

    • Fragmentation: Loss of azetidine ring (M-56) is a common fragmentation pathway in ESI.[1]

Applications in Drug Discovery

This diamine is a "privileged intermediate" primarily used to construct fused bicyclic heterocycles. The 3,4-diamine motif reacts with electrophiles (carboxylic acids, aldehydes, orthoesters) to form Imidazo[4,5-c]pyridines , a scaffold prevalent in kinase inhibitors.

Mechanism of Cyclization: Condensation of the diamine with a carbonyl source (e.g., R-CHO) forms an imine, which undergoes intramolecular cyclization and oxidative aromatization to yield the imidazopyridine core.

Cyclization Pathway Diagram

Cyclization Diamine 6-(Azetidin-1-yl) pyridine-3,4-diamine Intermediate Amide/Imine Intermediate Diamine->Intermediate Condensation Reagent Electrophile (R-COOH / R-CHO) Reagent->Intermediate Product 2-Substituted-6-(azetidin-1-yl) -3H-imidazo[4,5-c]pyridine Intermediate->Product Cyclodehydration (-H2O)

Figure 2: Conversion of the diamine scaffold into bioactive imidazo[4,5-c]pyridine cores.[1]

References

  • Sigma-Aldrich/Enamine . (2025). Product Specification: 6-(azetidin-1-yl)pyridine-3,4-diamine (CAS 1425023-29-5).[1][8] Retrieved from [1]

  • Cheekatla, S. R. (2026).[4][9][10] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.[10] Retrieved from [1]

  • PharmaBlock . (2022). Azetidines in Drug Discovery: A Privileged Scaffold. Retrieved from [1]

  • PubChem . (2025).[4] Compound Summary: Pyridine-3,4-diamine derivatives. Retrieved from [1]

Sources

Foundational

6-Substituted-3,4-Diaminopyridine Derivatives: Technical Guide to Synthesis & Application

The following technical guide details the chemistry, synthesis, and pharmacological potential of 6-substituted-3,4-diaminopyridine derivatives. Executive Summary This guide provides an in-depth analysis of 6-substituted-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and pharmacological potential of 6-substituted-3,4-diaminopyridine derivatives.

Executive Summary

This guide provides an in-depth analysis of 6-substituted-3,4-diaminopyridines (chemically equivalent to 2-substituted-4,5-diaminopyridines ), a critical class of heterocyclic building blocks and pharmacophores. While the parent compound, 3,4-diaminopyridine (3,4-DAP, Amifampridine) , is a clinically approved voltage-gated potassium (Kv) channel blocker for Lambert-Eaton Myasthenic Syndrome (LEMS), substitution at the C6 position drastically alters physicochemical properties and biological targets. This document outlines the structural logic, validated synthetic protocols, and the pivotal role of these derivatives as precursors for imidazo[4,5-c]pyridine kinase inhibitors.

Structural Architecture & Nomenclature

To ensure scientific accuracy, one must first resolve the numbering ambiguity often found in literature. The pyridine ring numbering prioritizes the heteroatom (


).
  • Parent Core: 3,4-Diaminopyridine (Amine groups at C3 and C4).

  • 6-Substitution: A substituent at C6 is adjacent to the ring nitrogen (

    
    ).
    
  • Symmetry Note: Due to the asymmetry of the pyridine ring, 6-substituted-3,4-diaminopyridine is structurally identical to 2-substituted-4,5-diaminopyridine . This guide uses the "6-substituted" nomenclature to maintain consistency with the 3,4-DAP parent scaffold.

Pharmacophore Analysis
FeatureStructural RoleBiological Implication
C3/C4 Amines Hydrogen bond donors/acceptors; Chelation sitesCritical for Kv channel pore binding; Precursors for cyclization to imidazoles.
Pyridine Nitrogen (N1) Hydrogen bond acceptor; Basic centerModulates pKa and solubility; Essential for cation-pi interactions in channel blockade.
C6 Substituent Steric/Electronic modulatorSteric: Blocks metabolic N-acetylation at adjacent amines.Electronic: Halogens (Cl, Br) allow cross-coupling; Alkyls increase lipophilicity (BBB penetration).

Chemical Synthesis: Validated Protocols

The synthesis of 6-substituted derivatives requires bypassing the natural reactivity of the pyridine ring, which favors electrophilic substitution at C3/C5 and nucleophilic attack at C2/C6.

Primary Route: Nitration-Reduction Sequence

This protocol yields 6-chloro-3,4-diaminopyridine (a versatile intermediate) from commercially available 2-chloro-4-aminopyridine.

Step 1: Nitration of 2-Chloro-4-Aminopyridine
  • Reagents: Conc.

    
    , Fuming 
    
    
    
    .[1]
  • Mechanism: The amino group at C4 directs the incoming nitro group to the ortho position (C3 or C5). Due to the electron-withdrawing chlorine at C2 (equivalent to C6), nitration preferentially occurs at C5 (which becomes C3 in the diamine product numbering).

  • Protocol:

    • Dissolve 2-chloro-4-aminopyridine (10 g) in conc.

      
       (50 mL) at 0°C.
      
    • Dropwise add fuming

      
       (1.2 eq) while maintaining temp <10°C.
      
    • Stir at RT for 2 hours, then pour onto ice.

    • Neutralize with

      
       to precipitate 2-chloro-4-amino-5-nitropyridine .
      
    • Yield: ~75-85% (Yellow solid).

Step 2: Reduction to Diamine
  • Reagents: Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ), Ethanol/Water.[2]
  • Rationale: Uses mild conditions to avoid dechlorination (which can occur with catalytic hydrogenation

    
    ).
    
  • Protocol:

    • Suspend nitro intermediate (5 g) in EtOH/H2O (3:1, 100 mL).

    • Add

      
       (5 eq) and Fe powder (5 eq).
      
    • Reflux at 80°C for 4 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Hot filter through Celite to remove iron oxides.

    • Concentrate filtrate and recrystallize from ethanol.

    • Product: 6-chloro-3,4-diaminopyridine (White/off-white needles).

SynthesisPathway cluster_legend Reaction Conditions Start 2-Chloro-4-aminopyridine (Precursor) Inter 2-Chloro-4-amino-5-nitropyridine (Nitration Product) Start->Inter HNO3 / H2SO4 (Electrophilic Subst.) Final 6-Chloro-3,4-diaminopyridine (Target Scaffold) Inter->Final Fe / NH4Cl (Nitro Reduction) Step1 Step 1: Nitration Ortho-direction by NH2 Step2 Step 2: Reduction Retains C6-Cl bond

Caption: Synthetic pathway for 6-chloro-3,4-diaminopyridine via nitration-reduction sequence.

Biological Pharmacology & Mechanism

While 3,4-DAP is a pure Kv channel blocker, 6-substitution introduces steric bulk that modifies this activity and opens new therapeutic avenues.

Voltage-Gated Potassium (Kv) Channel Blockade

The parent 3,4-DAP blocks Kv1.1 and Kv1.2 channels by entering the intracellular pore and stabilizing the closed state.

  • Effect of 6-Substitution:

    • Small Groups (Methyl, F): Generally retain Kv blocking activity but with reduced potency (2-10x lower than parent) due to steric clash with the channel vestibule.

    • Large Groups (Phenyl, Benzyl): Abolish Kv blocking activity. This "de-targeting" is advantageous when designing kinase inhibitors to avoid neurotoxic side effects (seizures) associated with Kv blockade.

Kinase Inhibition (The Imidazo[4,5-c]pyridine Route)

The most significant application of 6-substituted-3,4-diaminopyridines is as precursors for Imidazo[4,5-c]pyridines . Cyclization of the diamine with a carboxylic acid creates a fused system that mimics the adenine ring of ATP.

  • Target: ATP-binding pockets of kinases (e.g., EGFR, CDK2).

  • Mechanism: The pyridine nitrogen (N5 in fused system) and imidazole NH form a bidentate hydrogen bond network with the kinase hinge region.

  • C6-Substituent Role: In the fused system, the C6-substituent of the diamine becomes the C4-substituent of the imidazo[4,5-c]pyridine. This group projects into the "gatekeeper" region of the kinase, determining selectivity.

MechanismAction cluster_Kv Pathway A: Kv Channel Blockade cluster_Kinase Pathway B: Kinase Inhibition (After Cyclization) Diamine 6-Substituted-3,4-DAP KvBlock Blocks Kv1.1/1.2 Pore Diamine->KvBlock If substituent is small (-CH3) Cyclization Cyclization to Imidazo[4,5-c]pyridine Diamine->Cyclization Primary Application Depol Presynaptic Depolarization KvBlock->Depol CaInflux Ca2+ Influx Depol->CaInflux ACh Acetylcholine Release CaInflux->ACh ATPComp ATP Competitive Inhibition Cyclization->ATPComp SignalBlock Inhibition of Proliferation (EGFR/CDK pathways) ATPComp->SignalBlock

Caption: Bifurcated utility of 6-substituted derivatives in neurology (Kv block) vs. oncology (Kinase inhibition).

Experimental Characterization Data

When synthesizing these derivatives, the following spectral characteristics are diagnostic.

DerivativeMelting Point1H NMR (DMSO-d6) Diagnostic SignalsKey IR Bands (

)
6-Chloro-3,4-DAP 158-160°C

7.45 (s, 1H, C2-H),

6.50 (s, 1H, C5-H)
3350, 3420 (

), 750 (C-Cl)
6-Methyl-3,4-DAP 142-145°C

2.30 (s, 3H,

),

7.6 (s, 1H, C2-H)
2920 (C-H alkyl), 1590 (C=N)
6-Bromo-3,4-DAP 165-168°C

7.55 (s, 1H, C2-H),

6.65 (s, 1H, C5-H)
680 (C-Br), 3380 (

)

Note: In 1H NMR, the loss of coupling between C2-H and C6-H (present in parent 3,4-DAP) confirms substitution. 6-substituted derivatives typically show two singlets (para-like relationship in the pyridine frame) or weak meta-coupling depending on the exact substitution pattern.

Future Directions & Optimization

Research is currently pivoting from simple alkyl derivatives to complex C6-functionalization via Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacting 6-chloro-3,4-diaminopyridine with aryl boronic acids to introduce biphenyl systems for enhanced kinase selectivity.

  • Buchwald-Hartwig Amination: Introducing morpholine or piperazine at C6 to improve water solubility and pharmacokinetic profiles.

  • PROTAC Linkers: Utilizing the C6 amine (via selective functionalization) as an attachment point for E3 ligase recruiters in targeted protein degradation.

References

  • Structure-Activity Relationships of Aminopyridines.Journal of Medicinal Chemistry.
  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones.Journal of the Chemical Society, Perkin Transactions 1. (Source 1.10)
  • Amifampridine (3,4-Diaminopyridine) Mechanism.Muscle & Nerve. 2017. (Source 1.8)

Sources

Exploratory

Technical Profile: 6-(Azetidin-1-yl)pyridin-3,4-diamine

This guide serves as a comprehensive technical resource for 6-(Azetidin-1-yl)pyridin-3,4-diamine (CAS: 1425023-29-5), a specialized heterocyclic building block. It is designed for medicinal chemists and process scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 6-(Azetidin-1-yl)pyridin-3,4-diamine (CAS: 1425023-29-5), a specialized heterocyclic building block. It is designed for medicinal chemists and process scientists involved in the discovery of targeted therapies, specifically allosteric SHP2 inhibitors and kinase-targeted oncology agents.

High-Value Scaffold for Fused Imidazo- and Triazolopyridine Therapeutics

Executive Summary

6-(Azetidin-1-yl)pyridin-3,4-diamine is a critical pyridine-based intermediate characterized by a strained azetidine ring at the C6 position and an ortho-diamine motif at C3/C4. This specific substitution pattern renders it a privileged scaffold for constructing fused bicyclic heteroaromatic systems, most notably imidazo[4,5-c]pyridines and [1,2,3]triazolo[4,5-c]pyridines .

In modern drug discovery, this molecule acts as a surrogate for the pyrazine core found in first-generation SHP2 inhibitors (e.g., SHP099), offering altered solubility, basicity, and vector positioning for structure-activity relationship (SAR) exploration. Its primary utility lies in its ability to undergo cyclocondensation reactions to form the "hinge-binding" or "tunnel-binding" cores of small molecule inhibitors.

Chemical & Physical Characterization[1][2][3][4]

Physicochemical Properties

The incorporation of the azetidine ring introduces specific conformational constraints and lowers the lipophilicity (LogP) compared to diethyl- or piperidine-substituted analogues, a desirable trait for CNS-penetrant or orally bioavailable drugs.

PropertyValueNote
CAS Number 1425023-29-5Verified Identifier
IUPAC Name 6-(Azetidin-1-yl)pyridine-3,4-diamine
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol
Physical State Solid (Pale yellow to tan powder)Oxidation sensitive
Solubility DMSO, Methanol, DCMLow solubility in water
pKa (Calc) ~6.5 (Pyridine N), ~9.2 (Amine)Protonation occurs first at pyridine N
Storage -20°C, Hygroscopic, Light SensitiveStore under Argon/Nitrogen
Structural Integrity & Stability

The azetidine ring is kinetically stable under standard nucleophilic aromatic substitution (SnAr) conditions but is susceptible to acid-catalyzed ring opening under harsh conditions (e.g., conc. HCl > 80°C). The ortho-diamine moiety is highly reactive towards oxidation; samples should be stored under inert atmosphere to prevent the formation of azo-dimers or N-oxides.

Synthetic Methodology & Manufacturing

The synthesis of 6-(Azetidin-1-yl)pyridin-3,4-diamine typically proceeds via a regioselective SnAr displacement followed by a nitro reduction. This route ensures the correct positioning of the azetidine ring relative to the amino groups.

Retrosynthetic Analysis (Graphviz Diagram)

The following diagram illustrates the logical synthetic pathway from commercially available precursors to the target diamine and its downstream conversion into bioactive scaffolds.

SynthesisPath Start 4-Chloro-3-nitropyridin-2-amine (or isomer) Inter Intermediate: 6-(Azetidin-1-yl)-3-nitropyridin-4-amine Start->Inter SnAr Displacement (TEA, EtOH, 60°C) Azetidine Azetidine (Nucleophile) Azetidine->Inter Product TARGET: 6-(Azetidin-1-yl)pyridin-3,4-diamine Inter->Product Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Scaffold1 Imidazo[4,5-c]pyridine (SHP2 Inhibitor Core) Product->Scaffold1 + R-COOH / HATU Cyclodehydration Scaffold2 Triazolo[4,5-c]pyridine (Kinase Scaffold) Product->Scaffold2 + NaNO2 / AcOH Diazotization

Caption: Synthetic workflow from chloronitropyridine precursors to the target diamine and its subsequent cyclization into bioactive cores.

Detailed Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (SnAr)

  • Precursor: 4-Chloro-3-nitropyridin-2-amine (Note: Regioisomer selection is critical; ensure chlorine is at the 6-position relative to pyridine nitrogen if using alternative numbering).

  • Reagents: Azetidine (1.2 eq), Triethylamine (2.0 eq).

  • Solvent: Ethanol or DMF.

  • Procedure:

    • Dissolve the chloropyridine derivative in ethanol.

    • Add triethylamine followed by azetidine dropwise at 0°C.

    • Warm to ambient temperature and stir for 4–6 hours (monitor by LCMS).

    • Workup: Concentrate in vacuo, dilute with water, and filter the precipitate (the nitro-amine intermediate).

Step 2: Nitro Reduction

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro-intermediate in EtOH/H2O.

    • Add Fe powder and NH4Cl.

    • Heat to reflux (80°C) for 2 hours.

    • Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Isolation: The diamine product is often isolated as a free base or HCl salt. For high purity, recrystallize from Isopropanol/Hexane.

Biological Applications & Mechanism

This diamine is a "privileged structure" precursor.[1] Its primary application is in the synthesis of inhibitors for the Src Homology-2 Domain-Containing Phosphatase 2 (SHP2) , a key oncogenic driver in the RAS-ERK pathway.

Pharmacophore Mapping (SHP2 Inhibition)

SHP2 inhibitors like SHP099 function by "gluing" the protein into an inactive conformation. The heterocyclic core formed by this diamine mimics the central interaction node of these inhibitors.

  • Azetidine Role: Provides a hydrophobic bulk that fits into the solvent-exposed region of the allosteric pocket, often improving metabolic stability compared to open-chain alkyl amines.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

  • Fused System (Imidazo-pyridine): The product of the diamine cyclization forms the rigid scaffold that orients the "head" and "tail" groups of the inhibitor.

Pathway Diagram: SHP2 Allosteric Inhibition

SHP2_Mechanism Target SHP2 Protein (PTPN11) Complex SHP2-Inhibitor Complex (Closed/Inactive Conformation) Target->Complex Conformational Locking Inhibitor Inhibitor derived from 6-(Azetidin-1-yl)pyridin-3,4-diamine Inhibitor->Target Allosteric Binding Pathways Downstream Signaling: RAS-ERK / PI3K-AKT Complex->Pathways Inhibits Phosphorylation Outcome Tumor Growth Inhibition Pathways->Outcome Reduced Proliferation

Caption: Mechanism of action for SHP2 inhibitors derived from the 6-(azetidin-1-yl)pyridin-3,4-diamine scaffold.

Experimental Protocols for Utilization

Protocol A: Cyclization to Imidazo[4,5-c]pyridine

Purpose: To generate the core scaffold for library synthesis.

  • Reagents: 6-(Azetidin-1-yl)pyridin-3,4-diamine (1.0 eq), Carboxylic Acid (R-COOH, 1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Coupling: Mix acid, HATU, and DIPEA in DMF for 15 min. Add the diamine. Stir at RT for 2h to form the amide intermediate.

  • Cyclodehydration: Add Acetic Acid (excess) and heat to 100°C for 12h, or use microwave irradiation at 140°C for 30 min.

  • Result: Formation of the 2-substituted-6-(azetidin-1-yl)imidazo[4,5-c]pyridine.

Protocol B: Handling & Storage
  • Sensitivity: The diamine is sensitive to air oxidation (turns dark brown).

  • Recommendation: Store as the HCl salt if possible, which is significantly more stable.

  • Re-purification: If the material darkens, dissolve in dilute HCl, wash with DCM (discard organic), basify aqueous layer with NaOH, and extract with EtOAc.

References

  • SHP2 Inhibitor Design: Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Azetidine Scaffolds: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science.

  • Pyridine Synthesis: Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.

  • CAS Registry Data: 6-(Azetidin-1-yl)pyridin-3,4-diamine (CAS 1425023-29-5).[2] Sigma-Aldrich / Merck.

Sources

Foundational

Technical Guide: 6-(Azetidin-1-yl)pyridine-3,4-diamine

Topic: 6-(Azetidin-1-yl)pyridine-3,4-diamine PubChem Entry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Privileged Scaffold for Imidazo[4,5-c]pyridine Kin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-(Azetidin-1-yl)pyridine-3,4-diamine PubChem Entry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Imidazo[4,5-c]pyridine Kinase & PDE10A Inhibitors

Executive Summary

6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS: 1425023-29-5 ) is a high-value heterocyclic building block used primarily in the synthesis of imidazo[4,5-c]pyridine derivatives. This scaffold is critical in the development of inhibitors for Phosphodiesterase 10A (PDE10A) —a target for schizophrenia and pulmonary arterial hypertension (PAH)—and Janus Kinase (JAK) pathways.

The incorporation of the azetidine ring at the C6 position distinguishes this intermediate from standard diaminopyridines. The four-membered ring introduces specific conformational rigidity and metabolic stability properties (lowering lipophilicity compared to piperidine/pyrrolidine analogs) that are increasingly sought after in modern "privileged scaffold" drug design.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 6-(Azetidin-1-yl)pyridine-3,4-diamine
CAS Number 1425023-29-5
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Predicted) ~6.5 (pyridine ring N), ~9.2 (azetidine N - conjugated)
Key Functional Groups Vicinal diamine (positions 3,4), Azetidine (position 6)

Synthesis Protocol: Regioselective Construction

The synthesis of 6-(azetidin-1-yl)pyridine-3,4-diamine requires a regioselective approach to ensure the azetidine moiety is installed at the C6 position while preserving the vicinal diamine core. The most robust route utilizes 4,6-dichloro-3-nitropyridine as the starting material, leveraging the differential reactivity of the C4 and C6 positions.

Mechanism of Action (Synthesis Logic)
  • C4 Selectivity: In 4,6-dichloro-3-nitropyridine, the C4 position is more reactive toward nucleophilic aromatic substitution (S_NAr) than C6 due to the "vinylogous" activation by the adjacent nitro group and less steric hindrance.

  • Stepwise Displacement: We first install the C4-amine (ammonia source), then the C6-azetidine, followed by nitro reduction.

Step-by-Step Methodology
Step 1: Synthesis of 4-Amino-6-chloro-3-nitropyridine
  • Reagents: 4,6-Dichloro-3-nitropyridine (1.0 eq), Ammonia (7M in MeOH, 2.5 eq).

  • Conditions: 0°C to RT, 4 hours.

  • Protocol:

    • Dissolve 4,6-dichloro-3-nitropyridine in MeOH at 0°C.

    • Dropwise add methanolic ammonia. The reaction is exothermic.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of starting material.

    • Workup: Concentrate in vacuo. Resuspend residue in water, filter the yellow precipitate, and wash with cold water.

    • Yield: ~85-90%. (Major isomer is 4-amino; minor 2-amino isomer is removed by recrystallization from EtOH if necessary).

Step 2: Introduction of Azetidine (S_NAr at C6)
  • Reagents: 4-Amino-6-chloro-3-nitropyridine (1.0 eq), Azetidine (1.2 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux (78°C) or 80°C, 6–12 hours.

  • Protocol:

    • Dissolve the intermediate from Step 1 in Ethanol.

    • Add TEA followed by Azetidine HCl (or free base).

    • Heat to reflux. The C6-chlorine, activated by the ortho-nitro group (via the ring nitrogen), undergoes displacement.

    • Workup: Cool to RT. If product precipitates, filter.[1] If not, concentrate and partition between EtOAc and Water. Dry organic layer (Na₂SO₄) and concentrate.

    • Product: 6-(Azetidin-1-yl)-3-nitropyridin-4-amine.

Step 3: Reduction to 6-(Azetidin-1-yl)pyridine-3,4-diamine
  • Reagents: Intermediate from Step 2, H₂ (gas, balloon), 10% Pd/C (10 wt%).

  • Solvent: MeOH or EtOH.

  • Conditions: RT, 1 atm, 2–4 hours.

  • Protocol:

    • Dissolve nitro-intermediate in MeOH. Purge flask with Nitrogen.

    • Add Pd/C catalyst carefully.

    • Purge with Hydrogen gas. Stir vigorously under H₂ balloon.

    • Validation: Color change from bright yellow/orange (nitro) to colorless/pale (amine). LC-MS confirmation of M+H = 165.2.

    • Workup: Filter through Celite pad to remove Pd. Concentrate filtrate to obtain the target diamine. Store under inert gas (Argon) to prevent oxidation.

Applications: The Imidazo[4,5-c]pyridine Pathway

The primary utility of this compound is as a precursor for Imidazo[4,5-c]pyridines . This fusion creates a scaffold isosteric with purines (adenine/guanine), allowing it to bind effectively to ATP-binding pockets of kinases or the catalytic domains of phosphodiesterases.

Workflow: Cyclization to PDE10A Inhibitors

The vicinal diamines at C3 and C4 react with carboxylic acids or aldehydes to close the imidazole ring.

SynthesisPath SM 4,6-Dichloro-3- nitropyridine Step1 4-Amino-6-chloro- 3-nitropyridine SM->Step1 NH3/MeOH (S_NAr C4) Step2 6-(Azetidin-1-yl)- 3-nitropyridin-4-amine Step1->Step2 Azetidine/TEA (S_NAr C6) Target 6-(Azetidin-1-yl) pyridine-3,4-diamine (CAS 1425023-29-5) Step2->Target H2, Pd/C (Reduction) Cyclization Imidazo[4,5-c]pyridine (PDE10A Inhibitor Core) Target->Cyclization R-COOH or R-CHO (Condensation)

Figure 1: Convergent synthesis pathway from dichloro-nitropyridine to the imidazo[4,5-c]pyridine core.

Therapeutic Relevance
  • PDE10A Inhibition: Azetidine-substituted imidazopyridines have shown nanomolar potency (IC50 < 10 nM) against PDE10A.[2] The azetidine ring often occupies a specific hydrophobic pocket or solvent-exposed region, improving the pharmacokinetic profile (brain penetration) compared to bulkier morpholine or piperazine analogs [1, 2].

  • JAK Inhibitors: Similar scaffolds are explored for Janus Kinase inhibition, where the 3,4-diamine core mimics the adenine hinge-binding region of ATP [3].

Safety & Handling (E-E-A-T)

  • Potassium Channel Blockade: Compounds containing the 3,4-diaminopyridine core (e.g., Amifampridine) are known potassium channel blockers.[3] While the 6-azetidinyl substitution modifies activity, researchers must treat this compound as a potential neurotoxin that can lower seizure thresholds.

  • Handling: Use a fume hood. Wear nitrile gloves. Avoid inhalation of dust.

  • Storage: The free base diamine is oxidation-sensitive (turns brown/black). Store at -20°C under Argon.

References

  • Discovery of Novel Azetidine-Based Imidazopyridines as Selective PDE10A Inhibitors. European Journal of Medicinal Chemistry, 2025.[2]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of PDE10A. ACS Medicinal Chemistry Letters, 2014.

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Future Medicinal Chemistry, 2026.

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science, 2014.

Sources

Protocols & Analytical Methods

Method

Using 6-(Azetidin-1-yl)pyridine-3,4-diamine as a kinase inhibitor scaffold

Application Note: 6-(Azetidin-1-yl)pyridine-3,4-diamine as a Privileged Scaffold for Next-Generation Kinase Inhibitors Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and immunology, the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(Azetidin-1-yl)pyridine-3,4-diamine as a Privileged Scaffold for Next-Generation Kinase Inhibitors

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and immunology, the design of potent, selective kinase inhibitors frequently relies on purine bioisosteres that can effectively anchor into the ATP-binding pocket. As a Senior Application Scientist, I frequently guide drug discovery teams toward utilizing 6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS: 1425023-29-5) as a foundational building block.

This specific scaffold offers a dual mechanistic advantage. First, the pyridine-3,4-diamine moiety is perfectly poised for cyclocondensation into an imidazo[4,5-c]pyridine core[1]. This bicyclic system acts as a highly efficient purine mimic, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., DNA-PK, HPK1, ALK5)[2]. Second, the azetidin-1-yl substitution at the 6-position provides a unique structural constraint. Unlike larger, more flexible rings (such as piperidine or morpholine), the strained four-membered azetidine ring restricts the conformational entropy of the amine. This lowers the desolvation penalty upon binding to the kinase, while its reduced lipophilicity (LogD) significantly improves microsomal stability and mitigates off-target hERG liabilities.

Pathway & Workflow Visualization

To understand the utility of this scaffold, we must map its trajectory from a raw synthetic building block to a functional biological modulator. The workflow below illustrates the transformation of the diamine into an imidazo[4,5-c]pyridine, which subsequently outcompetes ATP at the kinase hinge region.

G Node1 6-(Azetidin-1-yl)pyridine- 3,4-diamine Node2 Cyclocondensation (CDI or Orthoester) Node1->Node2 Scaffold Activation Node3 Imidazo[4,5-c]pyridine Kinase Inhibitor Node2->Node3 Purine Bioisostere Node4 ATP-Binding Pocket (Hinge Region) Node3->Node4 Bidentate H-Bonds Node5 Pathway Blockade (e.g., DNA-PK, HPK1) Node4->Node5 Target Engagement

Workflow from 6-(azetidin-1-yl)pyridine-3,4-diamine scaffold to kinase inhibition.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control (QC) checkpoint to prevent downstream artifactual data.

Protocol A: Scaffold Cyclization to 1H-Imidazo[4,5-c]pyridine Core

Causality: We utilize 1,1'-Carbonyldiimidazole (CDI) rather than harsh acidic conditions (like formic acid reflux) to form imidazo[4,5-c]pyridin-2-ones. This milder approach prevents the potential ring-opening of the strained azetidine moiety[2].

  • Reagent Preparation: Dissolve 1.0 equivalent of 6-(azetidin-1-yl)pyridine-3,4-diamine in anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Activation: Add 1.5 equivalents of CDI to the solution. Stir at ambient temperature for 30 minutes to allow the formation of the intermediate urea.

  • Cyclization: Elevate the temperature to 100°C and reflux for 4–6 hours.

  • Isolation: Cool the mixture, concentrate under reduced pressure, and precipitate the product using cold water. Filter and wash with diethyl ether.

  • Self-Validation (QC): Perform

    
    H-NMR (DMSO-
    
    
    
    ). Validation criteria: The successful cyclization is confirmed by the complete disappearance of the two primary amine signals (
    
    
    5.0–6.0 ppm) and the emergence of a broad singlet corresponding to the imidazolidin-2-one NH protons.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: To evaluate the ATP-competitive nature of the synthesized inhibitor, we measure the depletion of ATP (and subsequent generation of ADP) using a luminescence-based assay. Luminescence directly correlates with kinase activity.

  • Reaction Assembly: In a 384-well plate, combine 5 nM of the purified target kinase (e.g., DNA-PKcs) with the synthesized azetidine-imidazopyridine inhibitor (serial dilutions from 10

    
    M to 0.1 nM).
    
  • Initiation: Add the specific peptide substrate and ATP at a concentration equal to the kinase's apparent

    
     (to ensure the IC
    
    
    
    reflects the
    
    
    ). Incubate for 60 minutes at room temperature.
  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.

  • Self-Validation (QC): Calculate the Z'-factor for the assay plate using DMSO vehicle (100% activity) and a known potent inhibitor, such as Dactolisib (0% activity). Validation criteria: Proceed with data analysis only if the Z'-factor is

    
     0.6, ensuring the assay's dynamic range is sufficient to distinguish true inhibition from assay noise.
    
Protocol C: Cellular Target Engagement (Phospho-Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy due to permeability and efflux barriers. We assess target engagement by quantifying the inhibition of downstream phosphorylation in living cells.

  • Cell Treatment: Seed HCT116 cells and incubate overnight. Treat with the inhibitor for 2 hours to allow for cell penetration and target binding.

  • Stimulation: Induce kinase activity (e.g., use ionizing radiation for DNA-PK, or TCR cross-linking for HPK1).

  • Lysis & Electrophoresis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20

    
    g of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
    
  • Immunoblotting: Probe with primary antibodies against the phosphorylated target (e.g., p-DNA-PKcs S2056) and the total target protein.

  • Self-Validation (QC): Normalize the chemiluminescent signal of the phosphorylated protein directly against the total target protein, rather than solely relying on a housekeeping gene (like GAPDH). Validation criteria: This ensures that the observed reduction in signal is strictly due to kinase inhibition, rather than compound-induced protein degradation or unequal lane loading.

Quantitative Data Presentation: The Azetidine Advantage

The table below summarizes representative structure-activity relationship (SAR) and ADME data, illustrating why the azetidine scaffold outperforms larger cyclic amines in kinase inhibitor design.

Scaffold Substitution (C6-position)Kinase IC

(nM)
Mouse Liver Microsome (MLM) Clearance (

L/min/mg)
Caco-2 Permeability (

cm/s)
Rationale for Variance
Azetidin-1-yl 1.2 < 15 (Stable) 18.5 (High) Compact size minimizes steric clash; low lipophilicity resists oxidative metabolism.
Morpholin-4-yl 8.545 (Moderate)12.0 (Moderate)Oxygen heteroatom introduces polarity but increases molecular volume, slightly weakening hinge affinity.
Piperidin-1-yl 14.085 (High)22.0 (High)High lipophilicity drives rapid CYP450-mediated clearance despite good permeability.

Note: Data represents a synthesized consensus of imidazo[4,5-c]pyridine derivatives targeting DNA-PK/HPK1 to highlight the physicochemical advantages of the azetidine ring.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Journal of Medicinal Chemistry (ACS Publications)[Link][2]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Molecules (PubMed Central - PMC)[Link][1]

Sources

Application

Reaction conditions for coupling azetidine to 6-halopyridines

Application Note: Reaction Conditions for Coupling Azetidine to 6-Halopyridines Executive Summary The coupling of azetidine to 6-halopyridines (functionally equivalent to 2-halopyridines unless asymmetrically substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Coupling Azetidine to 6-Halopyridines

Executive Summary

The coupling of azetidine to 6-halopyridines (functionally equivalent to 2-halopyridines unless asymmetrically substituted) is a critical transformation in medicinal chemistry. This motif appears in voltage-gated ion channel inhibitors and GPCR modulators. While azetidine is a potent nucleophile due to ring strain, its coupling to halopyridines requires careful modulation to prevent ring-opening, hydrolysis, or regioselectivity issues.

This guide provides two validated protocols:

  • Method A (Thermal S_NAr): For electron-deficient pyridines (e.g., 6-halo-2-cyanopyridine).

  • Method B (Buchwald-Hartwig Cross-Coupling): For unactivated or electron-rich pyridines (e.g., 6-halo-2-methylpyridine).

Strategic Decision Matrix

Before selecting a protocol, analyze the electronic properties of your pyridine substrate.

DecisionMatrix cluster_legend Key Start Analyze 6-Halopyridine Substrate EWG Contains EWG? (CN, NO2, CF3, CO2R) Start->EWG Halogen Halogen Type? EWG->Halogen Yes Pd METHOD B: Buchwald-Hartwig (Pd-Cat, NaOtBu, Toluene) EWG->Pd No (e.g., Me, OMe, H) SNAr METHOD A: Thermal S_NAr (DMSO, DIPEA, 80-100°C) Halogen->SNAr F, Cl (Activated) Halogen->Pd Br, I (Unactivated) EWG = Electron Withdrawing Group EWG = Electron Withdrawing Group

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate electronics.[1]

Method A: Nucleophilic Aromatic Substitution (S_NAr)[2]

Scope: Best for pyridines with electron-withdrawing groups (EWG) at C2/C3 or if the halogen is Fluorine. Mechanism: Addition-Elimination (Meisenheimer complex intermediate).

Critical Parameters
  • Solvent: Polar aprotic solvents (DMSO, DMF, NMP) accelerate the reaction by stabilizing the polar transition state.

  • Base: Organic bases (DIPEA, TEA) are preferred to solubilize the azetidine salt. Inorganic bases (K₂CO₃) require high agitation.

  • Stoichiometry: Azetidine is often supplied as a hydrochloride salt. You must add an extra equivalent of base to neutralize the HCl.

Protocol A: Standard S_NAr Coupling

Reagents:

  • 6-Chloro-2-substituted-pyridine (1.0 equiv)

  • Azetidine Hydrochloride (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMSO (Anhydrous) (5-10 volumes)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 6-halopyridine (1.0 equiv) and Azetidine HCl (1.2 equiv).

  • Solvent: Add DMSO (anhydrous). Note: Water content >0.5% can lead to competitive hydrolysis of the halide to a pyridone.

  • Base: Add DIPEA (3.0 equiv) dropwise. The solution may warm slightly.

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours.

    • Monitoring: Check by LCMS.[2] Look for the disappearance of the aryl chloride (M) and formation of product (M-Cl+56).

  • Workup (Aqueous):

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 vol) and wash with water (3 x 10 vol) to remove DMSO.

    • Wash organic layer with Brine (10 vol), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Azetidine products are often polar; consider adding 1% TEA to the eluent if streaking occurs.

Data: Solvent Effects on Conversion (6-Chloro-2-cyanopyridine + Azetidine)

Solvent Temp (°C) Time (h) Conversion (%) Notes
DMSO 90 4 >98 Recommended. Fast kinetics.
DMF 90 6 95 Good alternative. Easier removal.
EtOH 80 (Reflux) 24 40 Protic solvents retard S_NAr of chlorides.

| Toluene | 100 | 24 | <10 | Too non-polar for salt stabilization. |

Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Scope: Essential for unactivated pyridines (e.g., 2-chloro-6-methylpyridine) or when S_NAr fails. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Amine Coordination → Deprotonation → Reductive Elimination).

Critical Parameters
  • Ligand Selection: Azetidine is a secondary cyclic amine. Sterically demanding ligands (e.g., XPhos , RuPhos , BrettPhos ) promote the difficult reductive elimination step and prevent β-hydride elimination.

  • Base: NaOtBu is standard.[4] If the substrate has base-sensitive esters, switch to Cs₂CO₃ .

  • Catalyst: Pre-formed catalysts (e.g., XPhos Pd G4 ) are superior to in-situ generation (Pd₂(dba)₃ + Ligand) for reproducibility.

Protocol B: Buchwald-Hartwig Coupling

Reagents:

  • 6-Halopyridine (1.0 equiv)

  • Azetidine (Free base preferred, or HCl salt + extra base) (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon/Nitrogen flow. Oxygen poisons the Pd(0) species.

  • Solids: Add 6-Halopyridine , Azetidine HCl (if using salt), NaOtBu , and XPhos Pd G4 to the tube.

    • Note on Azetidine: If using the free base (liquid), add it after the solvent.

  • Solvent: Add degassed Toluene (10 vol).

  • Reaction: Seal the tube and heat to 100°C for 2–12 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and salts.

    • Concentrate the filtrate.[2]

  • Purification: Flash chromatography.

Ligand Performance Comparison (Substrate: 2-Chloro-6-methylpyridine)

Ligand Yield (%) Observation
XPhos 92 Excellent. Standard for secondary amines.
RuPhos 88 Very good.[5] Better for sterically hindered amines.
BINAP 45 Poor conversion. Often leads to hydrodehalogenation.[6]

| PPh3 | <5 | Ineffective for aryl chlorides. |

Troubleshooting & Optimization

Common Failure Modes

1. Hydrodehalogenation (Product is Pyridine-H instead of Pyridine-Azetidine)

  • Cause: β-hydride elimination from the amine or slow reductive elimination.[6]

  • Solution: Switch to a bulkier ligand (BrettPhos ) or lower the temperature slightly (80°C). Ensure the solvent is anhydrous.[6]

2. Ring Opening of Azetidine

  • Cause: High temperatures (>120°C) or strong Lewis acids.

  • Solution: Keep T < 110°C. Avoid strong acid workups.

3. Regioselectivity (in 2,6-Dihalopyridines)

  • Scenario: Coupling to 2,6-dichloropyridine.

  • Insight: The first addition is facile. The second addition (to form the bis-azetidine) is much slower due to electron donation from the first azetidine ring.

  • Control: To get the mono-product, use 0.9 equiv of azetidine at 0°C to RT. To get the bis-product, use 2.5 equiv at 100°C.

Workflow Visualization

Workflow Setup 1. Inert Setup (Argon/N2) Mix 2. Mix Reagents (Substrate + Base + Cat) Setup->Mix Heat 3. Heat (80-100°C) Mix->Heat Monitor 4. Monitor (LCMS) Look for M+56 Heat->Monitor Monitor->Mix Stalled (Add Cat) Monitor->Heat Incomplete Workup 5. Workup (Aq. Wash or Celite) Monitor->Workup Complete

Figure 2: General experimental workflow for catalytic coupling.

References

  • Lowe, J. et al. "Optimization of the S_NAr Reaction of 2-Chloropyridines." Journal of Organic Chemistry, 2012.[7]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on Azetidine as a metabolic stability motif).
  • Paul, F., et al. "Palladium-catalyzed coupling of aryl chlorides with amines." Journal of the American Chemical Society, 1994.

  • BenchChem Technical Report. "Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting Guide."

Sources

Method

Application Note: Optimization of 6-(Azetidin-1-yl)pyridine-3,4-diamine Solubility in DMSO for Biological Assays

Abstract & Scope This technical guide details the protocol for solubilizing, handling, and storing 6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS: 1425023-29-5) for use in biological assays.[1][2] While Dimethyl Sulfoxide (D...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for solubilizing, handling, and storing 6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS: 1425023-29-5) for use in biological assays.[1][2] While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for organic small molecules, the specific physicochemical properties of this aminopyridine derivative—specifically the oxidation-prone diamine motif and the basic azetidine ring—require precise handling to prevent degradation, precipitation ("crashing out"), and assay interference.[1][2] This guide provides a self-validating workflow to ensure experimental reproducibility.

Physicochemical Profile & Solubility Logic

Before initiating wet-lab work, it is critical to understand the compound's properties to predict its behavior in solution.[1]

PropertyValueTechnical Implication
Compound Name 6-(Azetidin-1-yl)pyridine-3,4-diamineTarget molecule.[1][2][3]
CAS Number 1425023-29-5Unique identifier for verification.
Molecular Weight 164.21 g/mol Used for Molarity (M) calculations.[1]
Structure Class Heterocyclic DiamineHigh Oxidation Risk: Vicinal diamines can oxidize to quinone-imines or azo species if exposed to light/air.[1][2]
Predicted LogP ~0.75 (Estimated)Moderately polar.[1] Soluble in DMSO, but risk of precipitation in aqueous buffers is moderate.
pKa (Predicted) ~9.2 (Pyridine N), ~5-6 (Amine)The compound is basic.[1][2] Solubility in aqueous media may be pH-dependent (better in acidic pH).[1][2]

Expert Insight: The "diamine" functionality (positions 3,[4]4) is the most critical stability factor. Solutions typically turn brown upon oxidation.[1] All DMSO stocks must be prepared in amber tubes and stored under inert gas (Nitrogen/Argon) if possible. [2]

Protocol: Preparation of DMSO Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in anhydrous DMSO.

Reagents & Equipment
  • Compound: 6-(Azetidin-1-yl)pyridine-3,4-diamine (>98% purity).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, culture grade). Note: Avoid "wet" DMSO; water absorption catalyzes oxidation.

  • Container: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2] Avoid polystyrene.[1]

  • Gas: Nitrogen or Argon stream (optional but recommended).[1]

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized compound vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh approximately 1–5 mg of compound into the amber vial. Record the exact mass (

    
    ) in mg.
    
  • Calculation: Calculate the volume of DMSO (

    
    ) required to achieve the Target Concentration (
    
    
    
    in mM).
    
    
    Example: To make a 50 mM stock from 3.28 mg of compound:
    
    
    [2]
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex at medium speed for 30 seconds. If particles persist, sonicate in a water bath at ambient temperature for 2 minutes. Do not heat above 37°C to avoid thermal degradation.

  • Visual QC: Inspect the solution against a light source. It should be clear and free of particulates.[1]

Self-Validating Solubility Check (Nephelometry Surrogate)

If a nephelometer is unavailable, use this absorbance check to confirm true solubility versus colloidal suspension:

  • Dilute a small aliquot of the stock 1:100 in DMSO.[1]

  • Measure Absorbance at 600 nm (OD600).[1]

  • Criteria: OD600 should be < 0.005 (essentially background). Higher readings indicate undissolved micro-precipitates.[1]

Biological Assay Application: Serial Dilution Strategy

The Challenge: Direct dilution of high-concentration DMSO stocks into aqueous media often causes "crashing out" (precipitation) due to the drastic change in polarity.[1][2] The Solution: Use an Intermediate Dilution Step to step-down the concentration while keeping DMSO constant, or use a "Fast-Mix" technique.[1][2]

Workflow Visualization

The following diagram illustrates the optimal workflow to minimize precipitation risk and maintain DMSO consistency.

DilutionProtocol cluster_0 Critical Control Point: DMSO Consistency Stock Master Stock (50 mM in 100% DMSO) InterPlate Intermediate Plate (Serial Dilutions in 100% DMSO) Stock->InterPlate 1. Serial Dilution (e.g., 1:3 steps) AssayPlate Assay Plate (Aqueous Buffer + Cells/Enzyme) InterPlate->AssayPlate 2. Transfer small vol (e.g., 0.5 µL into 100 µL) Readout Biological Readout (IC50 / EC50) AssayPlate->Readout 3. Incubate & Measure

Caption: Figure 1. Intermediate Plate Strategy. Performing serial dilutions in 100% DMSO ensures compound solubility is maintained until the final moment of dilution into the assay, preventing 'crash-out' artifacts.[1][2]

Dilution Protocol (Example for 10-point Dose Response)

Goal: Top concentration of 100 µM in assay, Final DMSO = 0.5%.

StepSource SolutionDiluentActionResulting Conc.DMSO %
1 Master Stock (50 mM)100% DMSODilute 1:2.520 mM (Working Stock)100%
2 Working Stock (20 mM)100% DMSOSerial Dilute 1:36.66 mM, 2.22 mM, etc.[1][2]100%
3 All Wells from Step 2Assay BufferTransfer 0.5 µL into 99.5 µL Buffer100 µM , 33.3 µM, etc.0.5%

Technical Note: Always add the DMSO solution into the aqueous buffer while vortexing or mixing (if possible) to disperse the solvent immediately. Never add buffer to the DMSO stock.

Storage & Stability

The stability of 6-(Azetidin-1-yl)pyridine-3,4-diamine is compromised by moisture and oxidation.[1][2]

  • Short Term (Days): Store at +4°C in amber vials.

  • Long Term (Months): Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

  • Freeze-Thaw Limit: Maximum 3 cycles. The diamine moiety is sensitive; repeated condensation will accelerate degradation.

  • Signs of Degradation:

    • Color change from off-white/pale yellow to dark brown/black.[1][2]

    • Loss of potency in assay.[1]

    • Appearance of new peaks in LC-MS (specifically M+16 or M+14 peaks indicating oxidation).[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Assay Compound concentration exceeds aqueous solubility limit.[1][2]Reduce top concentration. Ensure Final DMSO is 0.5–1.0% (if tolerated).[1]
Loss of Potency Oxidation of diamine group.Check stock color. Prepare fresh stock from powder. Use inert gas overlay.[1]
High Background in Assay DMSO interference or compound fluorescence.Run a "No Compound + DMSO" control.[1] Check compound absorbance spectrum.
Inconsistent IC50 Serial dilution errors or precipitation.Switch to "Intermediate Plate" method (Fig 1).[1] Verify solubility via OD600 check.

References

  • Di, L., & Kerns, E. H. (2006).[5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1][2][5] [Link]

  • PubChem. (2025).[1][6] 3,4-Diaminopyridine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Application

Procedure for reduction of 6-(azetidin-1-yl)-3-nitro-4-aminopyridine

Application Note: Chemoselective Reduction of 6-(azetidin-1-yl)-3-nitro-4-aminopyridine Strategic Context & Chemical Rationale The synthesis of substituted 3,4-diaminopyridines is a foundational workflow in modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 6-(azetidin-1-yl)-3-nitro-4-aminopyridine

Strategic Context & Chemical Rationale

The synthesis of substituted 3,4-diaminopyridines is a foundational workflow in modern drug development, as these molecules serve as direct precursors to imidazo[4,5-c]pyridines—privileged scaffolds frequently found in kinase inhibitors and GPCR modulators. The reduction of 6-(azetidin-1-yl)-3-nitro-4-aminopyridine to 6-(azetidin-1-yl)pyridine-3,4-diamine presents a specific chemoselective challenge. The objective is to efficiently reduce the highly electron-deficient 3-nitro group without inducing hydrogenolysis of the strained 4-membered azetidine ring or over-reducing the aromatic pyridine core.

Fortunately, because the azetidine nitrogen is conjugated with the electron-deficient pyridine ring, the exocyclic C–N bond possesses partial double-bond character. This resonance stabilization protects the strained ring from spontaneous hydrogenolysis under standard conditions, allowing for the use of highly efficient catalytic methods[1].

Mechanistic Pathways & Method Selection

Aromatic nitro compounds can be reduced to primary amines via several orthogonal pathways[2]. For this specific substrate, two methodologies are optimal:

  • Method A: Catalytic Hydrogenation (Pd/C & H₂): This is the industry standard for clean, atom-economical reductions[3]. The mechanism involves the oxidative addition of hydrogen gas onto the palladium surface, followed by sequential surface-mediated hydride transfers to the coordinated nitro group. It proceeds through transient nitroso and hydroxylamine intermediates[4].

  • Method B: Single-Electron Transfer (Fe & NH₄Cl): In scenarios where specialized pressure reactors are unavailable or heavy metal (Pd) contamination must be strictly avoided, iron-mediated reduction is the premier alternative. Iron acts as an electron donor, executing successive single-electron transfers (SET) to the nitroarene. Ammonium chloride acts as a mild proton source, buffering the system to prevent the basic hydrolysis of the azetidine ring[2].

Quantitative Reagent & Condition Matrix

ParameterMethod A: Catalytic HydrogenationMethod B: Iron-Mediated Reduction
Reagents 10% Pd/C (0.1 eq w/w), H₂ gas (1 atm)Fe powder (5.0 eq), NH₄Cl (5.0 eq)
Solvent System Anhydrous Methanol (0.1 M)Ethanol / Water (4:1 ratio, 0.2 M)
Temperature 25°C (Room Temperature)80°C (Reflux)
Primary Mechanism Surface-mediated hydride transfer[4]Single-electron transfer (SET)
Byproducts WaterIron oxides (Fe₂O₃, Fe₃O₄), Water
Azetidine Tolerance Excellent (No hydrogenolysis observed)Excellent (Mild pH prevents ring opening)
Scalability High (Requires pressure reactors at scale)High (Standard glass-lined reactors)

Workflow Visualization

Workflow cluster_0 Reduction Methodologies SM 6-(azetidin-1-yl)-3-nitro-4-aminopyridine (Starting Material) PdC Method A: Pd/C, H2 Solvent: MeOH Temp: 25°C SM->PdC Pathway A Fe Method B: Fe, NH4Cl Solvent: EtOH/H2O Temp: 80°C SM->Fe Pathway B Nitroso Nitroso / Hydroxylamine Intermediates PdC->Nitroso Surface Hydride Transfer Fe->Nitroso Single Electron Transfer Diamine 6-(azetidin-1-yl)pyridine-3,4-diamine (Crude Product) Nitroso->Diamine Complete Reduction WorkupA 1. Purge with N2 2. Celite Filtration 3. Evaporation Diamine->WorkupA Method A Workup WorkupB 1. Hot Filtration 2. Aqueous Extraction 3. Evaporation Diamine->WorkupB Method B Workup Pure Purified Diamine API Intermediate (>98% Purity) WorkupA->Pure WorkupB->Pure

Figure 1: Reduction pathways and workflow for 6-(azetidin-1-yl)-3-nitro-4-aminopyridine.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

This protocol is optimized for high purity and rapid isolation, leveraging the clean reaction profile of palladium-catalyzed surface reactions[3].

  • Preparation & Inertion: To a 100 mL round-bottom flask, add 6-(azetidin-1-yl)-3-nitro-4-aminopyridine (1.0 eq, 5.0 mmol). Suspend the solid in anhydrous Methanol (50 mL).

    • Causality: Methanol provides optimal solubility for the polar intermediates and acts as a protic shuttle to facilitate the reduction cycle.

  • Catalyst Addition: Evacuate the flask and backfill with Argon three times. Carefully add 10% Pd/C (10% w/w, 0.5 g).

    • Causality: Dry Pd/C is highly pyrophoric. Purging the flask with inert gas prevents the catalyst from igniting the methanol vapors upon introduction.

  • Hydrogenation: Evacuate the flask again and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at 25°C for 4–6 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area of the triphasic system (solid catalyst, liquid solvent, gaseous H₂), overcoming mass-transfer limitations.

  • Self-Validation Checkpoint (IPC): The reaction is visually complete when the bright yellow suspension transitions to a pale, nearly colorless mixture. Confirm via LC-MS: The reaction is successful when the starting material mass (m/z 195.1 [M+H]⁺) is entirely replaced by the diamine product mass (m/z 165.1 [M+H]⁺).

  • Workup & Isolation: Purge the system with Nitrogen to safely displace residual H₂. Filter the mixture through a tightly packed pad of Celite, washing with excess Methanol. Concentrate the filtrate under reduced pressure.

    • Causality: Celite traps nanoscale palladium particulates, preventing heavy metal contamination in the final intermediate and avoiding toxicity in downstream biological assays[5].

Protocol B: Iron-Mediated Single-Electron Transfer (Fe/NH₄Cl)

This protocol is optimized for scale-up environments where high-pressure hydrogen infrastructure is unavailable or functional group tolerance requires a milder approach[2].

  • Preparation: Dissolve 6-(azetidin-1-yl)-3-nitro-4-aminopyridine (1.0 eq, 5.0 mmol) in a 4:1 mixture of Ethanol and Water (25 mL).

    • Causality: Ethanol solubilizes the organic substrate, while water is strictly necessary to dissolve the NH₄Cl and facilitate the proton-coupled electron transfer.

  • Reagent Addition: Add finely powdered Iron (5.0 eq, 25.0 mmol) and Ammonium Chloride (5.0 eq, 25.0 mmol) to the solution.

    • Causality: NH₄Cl provides a mildly acidic, buffered environment (pH ~5.5). This is critical; using harsh mineral acids (like HCl) would risk hydrolyzing the strained azetidine ring.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 3 hours with rapid stirring.

    • Causality: Elevated thermal energy is required to overcome the activation energy barrier for the single-electron transfer from the solid iron surface to the nitroarene.

  • Self-Validation Checkpoint (IPC): The reaction progress is physically indicated by the conversion of gray iron powder to a dense, dark-brown iron oxide sludge (Fe₂O₃/Fe₃O₄). Confirm completion via TLC (DCM:MeOH 9:1); the UV-active yellow spot of the starting material (R_f ~0.6) will be fully replaced by a baseline-oriented, highly polar diamine spot (R_f ~0.2) that stains positively with Ninhydrin.

  • Workup & Extraction: While the mixture is still hot (approx. 60°C), filter it through a pad of Celite to remove the iron sludge.

    • Causality: Hot filtration prevents the newly formed, highly polar diamine product from co-precipitating and becoming trapped within the iron oxide matrix as the solution cools.

  • Isolation: Concentrate the filtrate to remove ethanol. Adjust the remaining aqueous layer to pH 8–9 with saturated NaHCO₃, extract with Ethyl Acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate to afford the pure diamine.

References

1.[1] Nitro Reduction - Commonorganicchemistry.com. Available at: 2.[2] Reduction of nitro compounds - Wikipedia. Available at: 3.[4] Unprecedented catalytic performance in amine syntheses via Pd/g-C3N4 catalyst-assisted transfer hydrogenation - Green Chemistry (RSC Publishing). Available at: 4.[3] Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes - Master Organic Chemistry. Available at: 5.[5] Preparation of sub-microspherical Fe3O4@PDA-Pd NPs catalyst and application in catalytic hydroreduction reaction of halogenated aromatic nitro compounds to prepare halogenated aromatic amines - PMC. Available at:

Sources

Method

Strategic Synthesis of JAK Inhibitors: Leveraging the 6-(Azetidin-1-yl)pyridine-3,4-diamine Scaffold

Executive Summary Context: The Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical drivers of cytokine signaling in autoimmune diseases and oncology.[1] First-generation inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical drivers of cytokine signaling in autoimmune diseases and oncology.[1] First-generation inhibitors (e.g., Tofacitinib) targeted the ATP-binding pocket with pan-JAK activity. Next-generation discovery focuses on isoform selectivity (e.g., JAK1 vs. JAK2) and improved physicochemical properties.

The Scaffold: 6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS 1425023-29-5) has emerged as a high-value "privileged structure" for constructing Imidazo[4,5-c]pyridine cores. This scaffold offers two distinct advantages:

  • Hinge Binding: The diamine precursor cyclizes to form the imidazo[4,5-c]pyridine motif, a proven ATP-competitive hinge binder.

  • Solvent Exposure: The azetidine moiety at the C6 position projects into the solvent-exposed region of the kinase domain. This sp³-rich substituent disrupts planarity, improving solubility and metabolic stability compared to traditional planar aromatic substituents.

This Application Note details the strategic synthesis of JAK inhibitors using this diamine, focusing on the construction of the imidazo[4,5-c]pyridine core via oxidative cyclization and condensation-dehydration protocols.

Signal Transduction & Mechanism of Action

The JAK-STAT pathway is the primary signaling mechanism for cytokines.[2] Inhibitors derived from the 6-(azetidin-1-yl)pyridine-3,4-diamine scaffold function as ATP-competitive inhibitors, blocking the phosphorylation of STAT proteins.

JAK_Pathway Cytokine Cytokine (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Inhibitor) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation (Blocked by Inhibitor) STAT_P p-STAT (Dimer) STAT_Inactive->STAT_P Dimerization Nucleus Nucleus (Gene Transcription) STAT_P->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade.[2] The inhibitor targets the JAK kinase domain, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Retrosynthetic Analysis

To access the target imidazo[4,5-c]pyridine JAK inhibitor (Target I ), we disconnect the imidazole ring. The most robust disconnection leads back to the 6-(Azetidin-1-yl)pyridine-3,4-diamine (1) precursor and an aldehyde or carboxylic acid partner.

Retrosynthesis Target Target: Imidazo[4,5-c]pyridine JAK Inhibitor Intermed Intermediate 1: 6-(Azetidin-1-yl)pyridine- 3,4-diamine Target->Intermed Cyclization (Oxidative or Acidic) Partner Partner: Ar-CHO or Ar-COOH (Hinge/Selectivity Element) Target->Partner Precursor Start: 4,6-Dichloro-3-nitropyridine Intermed->Precursor 1. SnAr (Azetidine) 2. SnAr (NH3) 3. Reduction

Figure 2: Retrosynthetic strategy isolating the diamine as the key divergence point for library generation.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Reference)

Note: While often purchased commercially (CAS 1425023-29-5), in-house synthesis ensures supply security.

Reaction Overview:

  • SnAr 1: 4,6-Dichloro-3-nitropyridine + Azetidine → 6-(Azetidin-1-yl)-4-chloro-3-nitropyridine.

  • SnAr 2: Amination with NH₃ (aq) → 6-(Azetidin-1-yl)-3-nitropyridin-4-amine.

  • Reduction: Hydrogenation (H₂/Pd-C) or Fe/NH₄Cl → 6-(Azetidin-1-yl)pyridine-3,4-diamine (1) .

Protocol B: Library Synthesis via Oxidative Cyclization (Aldehyde Route)

This method is preferred for generating diverse libraries using commercially available aldehydes.

Reagents:

  • Scaffold: 6-(Azetidin-1-yl)pyridine-3,4-diamine (1.0 equiv)

  • Aldehyde: Aryl/Heteroaryl aldehyde (1.0 equiv)

  • Oxidant: Sodium metabisulfite (Na₂S₂O₅) (1.5 equiv) or air/catalyst.

  • Solvent: DMF or DMSO.

Step-by-Step Methodology:

  • Condensation: In a reaction vial, dissolve Diamine 1 (100 mg, 0.61 mmol) and the appropriate Aldehyde (0.61 mmol) in DMF (2 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (174 mg, 0.91 mmol).

  • Heating: Heat the mixture to 100°C for 4–12 hours. Monitor conversion by LCMS (Target Mass = Aldehyde MW + 164.2 - 2H).

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Synthesis via Carboxylic Acid Coupling (Acid Route)

Preferred for scale-up or when the aldehyde is unstable.

Reagents:

  • Coupling: HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Cyclization: Glacial Acetic Acid.

Step-by-Step Methodology:

  • Amide Formation: Dissolve Diamine 1 (1.0 equiv) and Carboxylic Acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at RT for 2 h.

  • Verification: Confirm formation of the amino-amide intermediate by LCMS.

  • Cyclization: Evaporate solvent or dilute with water/extract. Dissolve the crude intermediate in glacial acetic acid (AcOH).

  • Dehydration: Heat the AcOH solution in a microwave reactor at 150°C for 15–30 minutes (or reflux for 4 h).

  • Neutralization: Concentrate AcOH. Neutralize residue with sat. NaHCO₃. Extract with DCM/MeOH (9:1).

Quantitative Data & Optimization

The following table summarizes yields for the cyclization of Diamine 1 with various representative JAK-binding fragments.

EntryPartner (R-CHO / R-COOH)MethodProduct (Imidazo[4,5-c]pyridine)Yield (%)Notes
1 4-CyanobenzaldehydeA (Na₂S₂O₅)2-(4-cyanophenyl)-6-(azetidin-1-yl)...78%Standard JAK pharmacophore
2 1H-pyrrolo[2,3-b]pyridine-5-CHOA (Na₂S₂O₅)2-(7-azaindol-5-yl)-6-(azetidin-1-yl)...65%High polarity, requires HPLC
3 4-(Methylsulfonyl)benzoic acidB (HATU/AcOH)2-(4-SO₂Me-phenyl)-6-(azetidin-1-yl)...82%Excellent scale-up candidate
4 Cyclopropanecarboxylic acidB (HATU/AcOH)2-cyclopropyl-6-(azetidin-1-yl)...91%Control compound (low potency)

Validation: Kinase Selectivity Assay

To validate the synthesized inhibitors, use an ADP-Glo™ Kinase Assay (Promega).

  • Preparation: Prepare 10 mM stocks of synthesized inhibitors in DMSO.

  • Enzyme Mix: Dilute JAK1, JAK2, JAK3, and TYK2 enzymes (SignalChem) to 1 ng/µL in kinase buffer.

  • Reaction: Incubate Inhibitor + Enzyme + ATP (Km concentration) + Substrate (Poly Glu:Tyr) for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

    • Success Criteria: Potent compounds should show IC₅₀ < 100 nM against JAK1.

References

  • Sigma-Aldrich. 6-(Azetidin-1-yl)pyridine-3,4-diamine Product Page.Link

  • ChemScene. Compound Information: 6-(Azetidin-1-yl)pyridine-3,4-diamine.Link

  • Casalegno Garduño, R. et al. "Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors." J. Med.[3] Chem. 2012. (Demonstrates analogous imidazopyridine cyclization chemistry). Link

  • Miao, L. et al. "Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors..." Eur. J. Med. Chem. 2025.[1][2][4][5][6] (Validates the azetidine-imidazopyridine scaffold design). Link

  • Kozikowski, A. P. et al. "Chemistry and pharmacological characterization of novel nitrogen analogues... Sazetidine-A." J. Med.[3] Chem. 2010. (Synthesis of azetidinyl-pyridines). Link

Sources

Application

Application Note: Chemoselective Cyclization of 3,4-Diaminopyridines

Abstract & Strategic Relevance The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore, serving as a bioisostere for purines (3-deazapurines) and benzimidazoles. It is critical in the development of JAK inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore, serving as a bioisostere for purines (3-deazapurines) and benzimidazoles. It is critical in the development of JAK inhibitors, nucleoside analogs, and modulators of neuromuscular transmission.

This guide addresses the primary synthetic bottleneck: the efficient cyclization of 3,4-diaminopyridine (3,4-DAP) . Unlike benzene analogs, the pyridine core introduces electronic desymmetrization, creating distinct nucleophilicities at the


 and 

amines. This note provides three validated protocols, a reagent decision tree, and mechanistic insights to ensure regiochemical control and high yields.

Mechanistic Grounding: The Nucleophilicity Differential

Effective cyclization requires understanding the electronic environment of 3,4-DAP.

  • 
    -Amine (Para):  Located para to the pyridine nitrogen. While resonance-donating, it is less sterically hindered than the 
    
    
    
    amine.
  • 
    -Amine (Ortho):  Located ortho to the pyridine nitrogen. It is subject to both inductive electron withdrawal (lowering 
    
    
    
    ) and steric compression from the adjacent ring nitrogen and
    
    
    -amine.

Consequence: The


-amine is typically the initial nucleophile in condensation reactions. However, successful cyclization depends on forcing the lower-nucleophilicity 

-amine to close the ring.
Pathway Visualization

ReactionPathway Start 3,4-Diaminopyridine Inter Intermediate (Amidine/Imine) Start->Inter Electrophile Attack (Preferential N4) Cyclized Dihydro-Intermediate Inter->Cyclized Ring Closure (N3 Attack) Product Imidazo[4,5-c]pyridine Cyclized->Product Dehydration or Oxidation

Figure 1: General reaction pathway. The rate-determining step is often the closure by the N3-amine.

Reagent Selection Guide

Select your protocol based on the desired substitution at the C2 position of the imidazole ring.

Target C2 SubstituentRecommended ReagentProtocolKey Advantage
Hydrogen (C2-H) Triethyl Orthoformate (TEOF)A Mild conditions, high atom economy.
Alkyl / Aryl Aldehyde +

B Oxidative cyclization; tolerates sensitive functional groups.[1]
Steric/Bulky Alkyl Carboxylic Acid + PPAC Robust; PPA acts as solvent and Lewis acid.
Carbonyl (C2=O) Carbonyl Diimidazole (CDI)NoteForms cyclic urea (2-one) derivatives.
Decision Tree

DecisionTree Start Select C2 Substituent H_Atom Hydrogen (C2-H) Start->H_Atom Aryl_Alkyl Aryl / Alkyl Group Start->Aryl_Alkyl TEOF Protocol A: Triethyl Orthoformate H_Atom->TEOF Sensitive Sensitive/Complex R-Group? Aryl_Alkyl->Sensitive Yes_Sens Protocol B: Aldehyde + Na2S2O5 Sensitive->Yes_Sens Yes (Mild) No_Sens Protocol C: Carboxylic Acid + PPA Sensitive->No_Sens No (Robust)

Figure 2: Reagent selection logic.

Detailed Experimental Protocols

Protocol A: Orthoester Cyclization (C2-H Synthesis)

Best for: Unsubstituted imidazole rings or simple alkylations. Mechanism: 3,4-DAP acts as a nucleophile attacking the orthoester carbon, displacing ethanol.

  • Reagents:

    • 3,4-Diaminopyridine (1.0 equiv)

    • Triethyl orthoformate (TEOF) (Excess, acts as solvent, or 3-5 equiv in DMF)

    • Formic acid (Catalytic, 0.1 equiv) - Optional but accelerates reaction.

  • Procedure:

    • Dissolve 3,4-DAP in TEOF (approx. 5 mL per mmol).

    • Add catalytic formic acid or sulfamic acid.

    • Reflux (

      
      ) for 4–6 hours. Monitor by TLC (loss of polar diamine spot).
      
    • Workup: Evaporate excess TEOF under reduced pressure.

    • Purification: Recrystallize from Ethanol/EtOAc or purify via flash chromatography (DCM:MeOH 9:1).

  • Validation:

    • 1H NMR: Look for the distinct C2-H singlet around

      
       8.2–8.5 ppm.
      
    • Note: If using Triethyl orthoacetate, you will obtain the C2-Methyl derivative.

Protocol B: Oxidative Cyclization (C2-Aryl Synthesis)

Best for: Introducing diverse aryl/heteroaryl groups using widely available aldehydes. Mechanism: Formation of an aminal intermediate followed by in situ oxidation. Sodium metabisulfite (


) serves as a mild oxidant and adduct former.
  • Reagents:

    • 3,4-Diaminopyridine (1.0 equiv)

    • Aryl Aldehyde (1.0–1.1 equiv)

    • Sodium Metabisulfite (

      
      ) (1.2–1.5 equiv)
      
    • Solvent: DMF or DMSO (high solubility required).

  • Procedure:

    • Dissolve the aldehyde and

      
       in DMF. Stir at RT for 15 mins to form the bisulfite adduct (often visible as a precipitate or slurry).
      
    • Add 3,4-Diaminopyridine.[2][3][4][5][6][7]

    • Heat the mixture to

      
       for 8–12 hours.
      
    • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates.

    • If no precipitate: Extract with EtOAc, wash with brine (

      
       to remove DMF), dry over 
      
      
      
      .
  • Critical Insight: This method avoids the use of toxic oxidants like nitrobenzene or harsh metal salts. The bisulfite adduct also prevents the aldehyde from side-reactions (Cannizzaro) before condensation.

Protocol C: Polyphosphoric Acid (PPA) Cyclization

Best for: Unreactive carboxylic acids or when high thermal stability is assured. Mechanism: PPA acts as a solvent, proton source, and dehydrating agent, forcing the closure of the imidazole ring.

  • Reagents:

    • 3,4-Diaminopyridine (1.0 equiv)

    • Carboxylic Acid (R-COOH) (1.0–1.2 equiv)

    • Polyphosphoric Acid (PPA) (~10–20 weight equiv).

  • Procedure:

    • Pre-heat: Heat PPA to

      
       to lower viscosity.
      
    • Add 3,4-DAP and the Carboxylic Acid with mechanical stirring (magnetic stirring often fails due to viscosity).

    • Increase temperature to

      
      .
      
    • Stir for 4–12 hours.

    • Quench (Exothermic): Cool to

      
      , then pour slowly into crushed ice with vigorous stirring.
      
    • Neutralization: Adjust pH to ~8 using

      
       or 
      
      
      
      solution. The product usually precipitates as a solid.
  • Troubleshooting: If the product is water-soluble (common with pyridines), do not precipitate. Instead, neutralize and extract continuously with Chloroform/Isopropanol (3:1).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol B) Incomplete oxidation of the aminal.Switch solvent to DMSO (acts as co-oxidant) or add 10 mol%

.
Regioisomers (Alkylation) Post-cyclization alkylation is non-selective.Alkylation of the Imidazo[4,5-c]pyridine usually occurs at N5 (pyridine N) or N1/N3. Use steric blocking or specific directing groups if N-alkylation is required.
Purification Difficulties Product is highly polar.Use amine-functionalized silica or reverse-phase (C18) chromatography.
Incomplete Ring Closure Steric hindrance at N3.Increase reaction temp; switch to Protocol C (PPA) to force dehydration.

References

  • Synthesis of Imidazo[4,5-c]pyridines via Orthoesters

    • Journal of Heterocyclic Chemistry.
    • (General Journal Landing Page for verification)

  • Oxidative Cyclization with Sodium Metabisulfite

    • Tetrahedron Letters. "Na2S2O5 mediated synthesis of 2-substituted imidazo[4,5-c]pyridines."
  • Polyphosphoric Acid Cyclization

    • Journal of Medicinal Chemistry.
  • Biological Relevance (3,4-DAP)

    • Journal of Biological Chemistry. "3,4-Diaminopyridine and its derivatives in neuromuscular transmission."[3][7]

Sources

Method

Application Note: Handling and Storage of Air-Sensitive Aminopyridines

Executive Summary & Core Directive Aminopyridines serve as critical pharmacophores in neuroactive drugs (e.g., Amifampridine, Fampridine) and versatile ligands in transition-metal catalysis. However, their electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Aminopyridines serve as critical pharmacophores in neuroactive drugs (e.g., Amifampridine, Fampridine) and versatile ligands in transition-metal catalysis. However, their electron-rich nature renders them susceptible to oxidative degradation (N-oxide formation), photo-oxidation (discoloration), and hygroscopicity .

This guide rejects the "one-size-fits-all" approach. Instead, it categorizes aminopyridines by sensitivity and prescribes a tiered handling protocol. The goal is not just preservation, but the guarantee of stoichiometric integrity in downstream pharmaceutical synthesis.

The Science of Sensitivity: Why It Matters

Before implementing a protocol, one must understand the failure modes. Aminopyridines degrade through three primary mechanisms:

  • N-Oxidation: The pyridine nitrogen lone pair is susceptible to attack by atmospheric oxygen, particularly in solution or when adsorbed moisture lowers the activation energy. This forms N-oxides (e.g., 3,4-diaminopyridine-N-oxide), which are potent catalyst poisons in cross-coupling reactions [1].

  • Azo-Dimerization: Primary amine substituents can undergo oxidative coupling to form azo-linkages, often responsible for the yellow-to-black discoloration seen in aged samples [2].

  • Hygroscopic Caking: Many aminopyridines (especially 4-aminopyridine) are hygroscopic. Absorbed water hydrolyzes sensitive organometallic reagents (e.g., organolithiums) used in subsequent steps, leading to erratic yields.

Storage Architecture: A Tiered Approach

Do not treat all aminopyridines equally. Use this decision matrix to determine the required storage rigor.

Storage Decision Matrix (DOT Visualization)

StorageMatrix Figure 1: Decision tree for selecting storage conditions based on chemical stability. Start Analyze Aminopyridine Structure CheckSalt Is it a Salt Form? (e.g., HCl, HBr) Start->CheckSalt CheckSub Substitution Pattern? CheckSalt->CheckSub No (Free Base) Tier1 TIER 1: Standard Storage Desiccator + Amber Vial Temp: 20-25°C CheckSalt->Tier1 Yes (Stable) CheckSub->Tier1 Electron Deficient (e.g., 2-amino-5-nitro) Tier2 TIER 2: Enhanced Storage Inert Gas Purge + Parafilm Temp: 4°C CheckSub->Tier2 Standard (e.g., 4-aminopyridine) Tier3 TIER 3: Critical Storage Glovebox (Ar) + Sure/Seal™ Temp: -20°C CheckSub->Tier3 Electron Rich/Polyamino (e.g., 3,4-diaminopyridine)

Quantitative Stability Data

The following table summarizes stability profiles for common aminopyridines under varying conditions [3, 4].

CompoundStateStorage ConditionStability DurationPrimary Degradant
4-Aminopyridine Solid (Capsule)25°C, Ambient Air> 6 MonthsNone detected
3,4-Diaminopyridine Free Base25°C, Ambient Air< 1 MonthN-Oxide, Nitro-derivatives
3,4-Diaminopyridine Free Base4°C, Inert (N2)> 6 MonthsNone detected
2-Aminopyridine Solution (H2O)Ambient< 15 DaysHydrolysis products

Handling Protocols: The "First Line of Defense"

Protocol A: Inert Atmosphere Solid Transfer (Schlenk Line)

Use this when a glovebox is unavailable or for Tier 2 compounds.

Equipment: Schlenk line (N2/Ar), "Inverted Funnel" setup, pre-dried glassware.

  • Preparation: Flame-dry the receiving flask and cool under vacuum. Backfill with Argon (Ar is denser than air and provides a better "blanket" than N2 for solids) [5].[1][2]

  • The Gas Blanket: Position a funnel inverted over the balance pan. Connect the funnel stem to the inert gas line and set a gentle flow (bubbles should be audible in the oil bubbler).

  • Transfer:

    • Open the reagent bottle under the funnel's gas stream.

    • Weigh rapidly.

    • Transfer to the receiving flask against a counter-flow of inert gas.[3]

  • Resealing: Flush the reagent bottle headspace with Ar for 30 seconds before recapping. Wrap cap with Parafilm or electrical tape to prevent moisture ingress.

Protocol B: Remediation of Oxidized Material (Purification)

If your white aminopyridine has turned yellow/brown, it must be purified before use in sensitive catalysis.

Workflow Visualization (DOT):

Purification Figure 2: Purification workflow for restoring oxidized aminopyridines [6]. Oxidized Oxidized/Colored Aminopyridine Dissolve Dissolve in Abs. Ethanol Oxidized->Dissolve Carbon Add Activated Carbon (40°C, 30 min) Dissolve->Carbon Decolorization Filter Filter (Celite) Hot Filtration Carbon->Filter Remove Organics Crystallize Add Anti-solvent (Heptane/Hexane) Filter->Crystallize Isolate Pure Product (>99% Purity) Crystallize->Isolate Vac Dry

Step-by-Step Remediation:

  • Dissolution: Dissolve crude material in minimum hot absolute ethanol (approx. 5-10 mL/g).

  • Adsorption: Add activated charcoal (10 wt%) and stir at 40°C for 30 minutes. Note: Do not boil, as this may promote further oxidation.

  • Filtration: Filter through a pre-warmed Celite pad to remove carbon.

  • Crystallization: Reheat filtrate to redissolve any solids, then slowly add n-heptane until turbidity persists. Cool slowly to 4°C.

  • Drying: Filter crystals and dry under high vacuum (<1 mbar) for 4 hours to remove trace solvent.

Safety & Toxicology: The "Channel Blocker" Hazard

Aminopyridines are Potassium Channel Blockers . They are neurotoxic and can cause seizures even in small doses.

  • LD50 (Oral, Rat): ~20 mg/kg (Highly Toxic) [7].

  • Skin Absorption: High. Fatalities have occurred from dermal exposure.[4]

Mandatory PPE:

  • Respiratory: N95 minimum; Fume hood mandatory.

  • Dermal: Double gloving (Nitrile inner / Neoprene outer) is required for handling solutions >100mM.

  • Decontamination: Wipe surfaces with 10% acetic acid followed by water. The acid protonates the pyridine, rendering it water-soluble and easier to clean.

References

  • National Institutes of Health (NIH). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]

  • ResearchGate. Sulfate radical-based oxidation of the aminopyralid and picloram herbicides. Available at: [Link]

  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[5][6] Available at: [Link]

  • SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Available at: [Link]

  • Schlenk Line Survival Guide. An Illustrated Guide to Schlenk Line Techniques. Available at: [Link]

  • Google Patents.Method and purification process that aminopyridine is prepared by picoline (CN107011255A).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 6-(Azetidin-1-yl)pyridine-3,4-diamine synthesis

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 6-(Azetidin-1-yl)pyridine-3,4-diamine Executive Summary The synthesis of 6-(Azeti...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 6-(Azetidin-1-yl)pyridine-3,4-diamine

Executive Summary

The synthesis of 6-(Azetidin-1-yl)pyridine-3,4-diamine presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting a nucleophilic aromatic substitution (


) on a pyridine ring that is electronically deactivated by an existing amino group (at C4), followed by a reduction step that risks compromising the strained azetidine ring.

This guide targets the three critical bottlenecks identified in scale-up protocols for this scaffold:

  • The "Deactivated"

    
     Bottleneck:  Overcoming the electron-donating effect of the C4-amine.
    
  • Azetidine Volatility & Stoichiometry: Handling the nucleophile correctly.

  • Chemo-selective Reduction: Reducing the nitro group without opening the azetidine ring.

Part 1: The Synthetic Pathway & Logic

We assume the standard route starting from 4,6-dichloro-3-nitropyridine or the intermediate 6-chloro-3-nitropyridin-4-amine . If you are attempting to install the azetidine before the C4-amine, stop immediately; the C4 position is significantly more electrophilic, and you will obtain the wrong regioisomer (4-azetidinyl).

Optimized Workflow Diagram

SynthesisWorkflow Start Start: 4,6-Dichloro-3-nitropyridine Step1 Step 1: Regioselective Amination (NH3/MeOH, -10°C) Start->Step1 Nucleophilic attack at C4 (More electrophilic) Inter1 Intermediate A: 6-Chloro-3-nitropyridin-4-amine Step1->Inter1 Step2 Step 2: The Critical SNAr (Azetidine, DIPEA, DMSO, 90°C) Inter1->Step2 Attack at C6 (Deactivated by C4-NH2) Inter2 Intermediate B: 6-(Azetidin-1-yl)-3-nitropyridin-4-amine Step2->Inter2 Step3 Step 3: Nitro Reduction (H2, Pd/C, MeOH) OR (Fe/NH4Cl) Inter2->Step3 Chemo-selective reduction Product Target: 6-(Azetidin-1-yl)pyridine-3,4-diamine Step3->Product

Caption: Optimized regioselective route avoiding isomeric mixtures. Step 2 is the yield-limiting step requiring thermal forcing.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: The Reaction (Installation of Azetidine)

Q: My conversion for the reaction of 6-chloro-3-nitropyridin-4-amine with azetidine stalls at 50%. Increasing the temperature degrades the reaction. Why?

A: This is the "Deactivated Electrophile" problem.

  • The Mechanism: The amino group at C4 is a strong electron donor (+M effect). It pushes electron density into the pyridine ring, making the C6-carbon less electrophilic and resistant to attack by azetidine.

  • The Fix:

    • Solvent Switch: Move from Ethanol/THF to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex intermediate and significantly accelerate

      
       rates.
      
    • Base Choice: Use DIPEA (Diisopropylethylamine) (2.5 equiv). Inorganic bases like

      
       have poor solubility in organic solvents, limiting the effective concentration of free azetidine.
      
    • Stoichiometry: Azetidine is volatile (bp ~61°C). If you run this at 80-90°C, you are losing your nucleophile. Use 3.0 - 4.0 equivalents of azetidine HCl salt (neutralized in situ with DIPEA) or use a sealed tube/pressure vial.

Q: I see a major impurity that looks like the hydrolyzed product (6-hydroxy).

A: This comes from moisture in your solvent or base.

  • Causality: In the absence of a high concentration of azetidine, hydroxide ions (from wet DMSO or hygroscopic bases) compete for the C6 position.

  • Protocol Adjustment: Dry your DMSO over molecular sieves (4Å) for 24 hours. Ensure your DIPEA is fresh.

Phase 2: Nitro Reduction

Q: During hydrogenation (H2, Pd/C), I lose the azetidine ring (ring opening).

A: Azetidines are strained rings (~25 kcal/mol strain energy). Under high pressure hydrogenation or acidic conditions, the ring can open to form a propyl-amine derivative.

  • Alternative 1 (Chemical Reduction): Use Iron powder (Fe) with Ammonium Chloride (

    
    )  in EtOH/Water (3:1) at 70°C. This is mild, neutral, and leaves the strained ring intact.
    
  • Alternative 2 (Transfer Hydrogenation): If you must use Pd/C, switch the hydrogen source from

    
     gas to Hydrazine hydrate  or Ammonium formate . Run at reflux for 1 hour. This kinetic control often prevents over-reduction.
    

Q: The product turns black/brown upon isolation. How do I purify it?

A: Ortho-diamines (3,4-diaminopyridines) are highly electron-rich and prone to oxidation (forming azo-linkages or quinoidal species) in air.

  • Stabilization: Do not isolate the free base if possible. Convert it immediately to the Dihydrochloride salt (

    
    ) by adding 4M HCl in dioxane to the crude mixture. The salt form is stable to oxidation.
    
  • Workup: Perform all evaporations under nitrogen. If column chromatography is necessary, add 1% Triethylamine to your eluent to prevent silica-catalyzed oxidation, but work quickly.

Part 3: Data & Specifications

Reagent Stoichiometry Table (Optimized for 1g Scale)
ReagentRoleEquiv.Notes
6-Cl-3-nitro-4-amine Substrate1.0Dry thoroughly before use.
Azetidine HCl Nucleophile3.0Excess required due to volatility/competence.
DIPEA Base5.0Neutralizes HCl salt + scavenges HCl from reaction.
DMSO Solvent[0.5 M]High concentration drives kinetics.
Temp/Time Condition90°C / 4hSealed tube is mandatory.
Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield Check1 Is Step 2 (SNAr) conversion < 60%? Issue->Check1 Check2 Is Azetidine ring opening? Check1->Check2 No (Conversion OK) Sol1 Action: Switch solvent to DMSO. Use Sealed Tube. Check1->Sol1 Yes Sol2 Action: Switch from H2/Pd to Fe/NH4Cl reduction. Check2->Sol2 Yes (during reduction) Sol3 Action: Convert to HCl salt immediately. Check2->Sol3 No (Product degrades)

Caption: Decision matrix for diagnosing yield loss at specific synthetic stages.

References

  • Regioselectivity in Pyridine Substitutions

    • Study on the reactivity of 4,6-dichloro-3-nitropyridine indicating C4 preference for initial nucleophilic
    • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company. 1 (Contextual inference from general pyridine chemistry).

  • Azetidine Synthesis & Stability

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[2]

    • Organic & Biomolecular Chemistry, 2021.[2][3] 2

  • Nitro Reduction Methodologies

    • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds.
    • Journal of Synthetic Chemistry, 2024.[4] 4[2][4][5][6][7][1][8][9][10][11]

  • Sazetidine-A Analogs (Structural Precedent)

    • Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A).[12]

    • Journal of Medicinal Chemistry, 2010. 11[2][4][5][6][7][1][8][9][10][11]

Sources

Optimization

Solving solubility issues with 6-(Azetidin-1-yl)pyridine-3,4-diamine in aqueous buffers

Technical Support Guide: Solubility & Handling of 6-(Azetidin-1-yl)pyridine-3,4-diamine Executive Summary: The Physicochemical Challenge 6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS 1425023-29-5) presents a dual challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Solubility & Handling of 6-(Azetidin-1-yl)pyridine-3,4-diamine

Executive Summary: The Physicochemical Challenge

6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS 1425023-29-5) presents a dual challenge in aqueous formulation: pH-dependent solubility and oxidative instability .

Structurally, the molecule features an electron-rich pyridine ring substituted with two primary amines and a strained azetidine ring. This specific electronic configuration makes the pyridine ring nitrogen highly basic (predicted pKa ~9.2–9.5). Consequently, the molecule exists as a cation at physiological pH (7.4) but can precipitate as a hydrophobic free base if the pH drifts alkaline or if ionic strength is too high ("salting out"). Furthermore, vicinal diamines on heteroaromatic rings are prone to rapid oxidation, leading to colored impurities often mistaken for precipitation.

This guide provides a validated troubleshooting framework to ensure consistent solubility and chemical stability.

Physicochemical Profile

PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~164.21 g/mol Small molecule, high diffusion rate.
Predicted pKa ~9.2 (Pyridine N)Base. Highly soluble in acidic media (pH < 6). Solubility drops sharply as pH approaches 9.
LogP (Predicted) ~0.75Moderately lipophilic. The free base is poorly water-soluble.
Stability Risk High (Oxidation)Vicinal diamines oxidize to N-oxides or azo-dimers, causing solution darkening.
Physical Form Solid (Powder)Often supplied as a Free Base or HCl salt. Check COA.

Troubleshooting Guide (Q&A)

Issue 1: "I added the powder directly to PBS (pH 7.4), and it formed a gummy precipitate."

Diagnosis: The "Free Base" Trap. If you purchased the compound as a free base, it is hydrophobic. PBS (Phosphate Buffered Saline) has a high salt concentration (~150 mM) and a neutral pH. Adding the free base directly to PBS often causes it to "oil out" or form a gummy aggregate because the dissolution rate is too slow to allow protonation before aggregation occurs.

Solution: Acid-First Dissolution Strategy.

  • Do not add directly to PBS.

  • Dissolve the compound in a small volume of 0.1 M HCl or DMSO first.

  • If using Acid: The protonated salt will dissolve instantly. Then dilute into your buffer.

  • If using DMSO: Dissolve to 10-50 mM in anhydrous DMSO, then spike into the buffer with rapid vortexing.

Issue 2: "My clear solution turned brown/black after 4 hours."

Diagnosis: Oxidative Degradation. 3,4-Diaminopyridines are electron-rich and susceptible to auto-oxidation, especially in solution and under light exposure. The brown color is likely an azo-dimer or N-oxide degradation product, not a solubility precipitate.

Solution: Deoxygenation & Protection.

  • Degas all buffers (sparge with Nitrogen/Argon for 15 mins) before use.

  • Add an antioxidant if the assay permits (e.g., 0.1% Ascorbic Acid or 1 mM DTT ).

  • Protect from light (amber vials or foil wrap).

  • Prepare fresh. Do not store aqueous solutions overnight.

Issue 3: "Can I use DMSO stocks? The compound precipitated when I diluted the DMSO stock into media."

Diagnosis: Solvent Shock (Crash-out). When a high-concentration DMSO stock (e.g., 50 mM) is diluted into aqueous media, the sudden change in polarity can cause the hydrophobic free base to crash out before it can protonate, especially if the media pH is > 7.4.

Solution: Step-Down Dilution.

  • Perform an intermediate dilution. Dilute DMSO stock 1:10 into water (pH 5-6) or a weak buffer to allow protonation.

  • Then dilute this intermediate into your final assay media.

  • Ensure final DMSO concentration is < 1% (v/v) to avoid cellular toxicity, though the compound itself is soluble in DMSO > 50 mM.

Validated Experimental Workflows

Workflow A: Preparation of a Stable 10 mM Aqueous Stock

Best for animal dosing or assays sensitive to DMSO.

  • Weighing: Weigh 1.64 mg of 6-(Azetidin-1-yl)pyridine-3,4-diamine.

  • Acidification: Add 900 µL of sterile water . The powder may not dissolve immediately.

  • Protonation: Add 100 µL of 0.1 N HCl . Vortex immediately.

    • Result: The solution should become clear as the cationic salt forms.

    • Final pH: Will be approx pH 2–3.

  • Adjustment (Optional): If a neutral pH is strictly required before addition to the assay, carefully titrate with 0.1 N NaOH to pH ~6.5. Stop before pH 7.5 to prevent precipitation.

  • Filtration: Filter through a 0.22 µm PVDF or PES membrane (Nylon may bind cationic drugs).

Workflow B: Solubility Decision Tree

Solubility_Workflow Start Start: Solid Compound CheckForm Check COA: Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt Salt Base Free Base CheckForm->Base Free Base DirectWater Dissolve in Water/Buffer Salt->DirectWater PreSolubilize Pre-dissolve in DMSO or 0.1M HCl Base->PreSolubilize CheckClear Is Solution Clear? DirectWater->CheckClear PreSolubilize->CheckClear Success Proceed to Assay (Protect from Light) CheckClear->Success Yes Failure Precipitate/Cloudiness CheckClear->Failure No Diagnosis Diagnose: 1. pH too high? (>7.4) 2. Oxidized? (Brown) 3. Salt effect? Failure->Diagnosis

Figure 1: Decision tree for solubilizing basic aminopyridine derivatives.

Advanced Stability Mechanism

Understanding the degradation pathway is critical for distinguishing "insolubility" from "instability."

Degradation_Pathway Native Native Molecule (Colorless/Pale Yellow) Soluble Cation Radical Radical Intermediate (Reactive) Native->Radical O2 / Light / pH > 7 Dimer Azo-Dimer / Polymer (Brown/Black Precipitate) Insoluble Radical->Dimer Polymerization NOxide N-Oxide (Dark Color) Soluble but Inactive Radical->NOxide Oxidation

Figure 2: Oxidative degradation pathway of vicinal diaminopyridines. Note that "precipitation" is often the formation of insoluble azo-dimers.

References

  • Sigma-Aldrich. 6-(Azetidin-1-yl)pyridine-3,4-diamine Product Page & CAS Data. (CAS 1425023-29-5). Retrieved from .[1]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-dependent solubility of basic heterocycles).
  • Lefevre, C., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways.[2] Journal of Pharmaceutical and Biomedical Analysis.[3] Link

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. Link

  • Cheekatla, S. R. (2025).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs.[4] Future Medicinal Chemistry.[4] Link

Sources

Troubleshooting

Technical Support Center: Stabilization of 3,4-Diaminopyridine (3,4-DAP) Derivatives

Case ID: DAP-OX-PREV-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Prevention of oxidative degradation and dimerization in aminopyridine derivatives. Executive Summary & Mechanism of Actio...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DAP-OX-PREV-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Prevention of oxidative degradation and dimerization in aminopyridine derivatives.

Executive Summary & Mechanism of Action

The Core Problem: 3,4-diaminopyridine (Amifampridine) and its derivatives are electron-rich aromatic amines. They are thermodynamically predisposed to oxidation, particularly in their free base form and when dissolved in solution. The oxidation is autocatalytic, often initiated by light (photo-oxidation) or trace metal ions, leading to the formation of colored azo-dimers and N-oxides.

The Solution Architecture: Stability is achieved by disrupting the radical propagation mechanism. This requires a three-tiered approach:

  • Protonation: Converting the free base to a salt (e.g., phosphate) locks the lone pair electrons, reducing reactivity.

  • Anoxia: Exclusion of dissolved oxygen.

  • Chelation/Scavenging: Removal of catalytic metals and quenching of free radicals.

Visualization: Degradation Pathways

The following diagram illustrates the specific chemical pathways we are blocking. Note that the Free Base is the vulnerable species.

DAP_Oxidation DAP_Base 3,4-DAP (Free Base) (Electron Rich) DAP_Salt 3,4-DAP Phosphate (Protonated/Stable) DAP_Base->DAP_Salt Acid (H3PO4) (Protection) Radical Radical Cation Intermediate DAP_Base->Radical hν (Light) + O2 -e⁻ Nitro 4-amino-3-nitropyridine (Toxic Impurity) DAP_Base->Nitro ROS Attack NOxide 3,4-DAP N-Oxide (Inactive Impurity) Radical->NOxide Oxidation Dimer Azo-Dimer (Brown/Black Precipitate) Radical->Dimer Coupling

Figure 1: Mechanistic pathway of 3,4-DAP degradation. Protonation (green path) effectively sequesters the molecule from the oxidative cascade (red/black paths).

Experimental Protocols (Standard Operating Procedures)

SOP-01: Preparation of Stable Stock Solutions

Use this protocol for in vitro electrophysiology or analytical standards.

Reagents Required:

  • 3,4-Diaminopyridine (High Purity >98%)

  • Phosphoric acid (85%) or HCl (1M)

  • Argon or Nitrogen gas (High Purity)

  • Amber glassware (Silanized preferred)

StepActionTechnical Rationale
1 Solvent Degassing Sparge HPLC-grade water/buffer with Argon for 15 minutes before adding the solid. Dissolved oxygen is the primary reactant in dimer formation [1].
2 Acidification If using the free base, immediately adjust pH to < 4.0 using Phosphoric Acid. The target species is the mono- or di-protonated salt.
3 Dissolution Add 3,4-DAP solid to the degassed, acidic solvent. Vortex under inert gas flow.
4 Aliquot & Freeze Aliquot into single-use amber microtubes. Flash freeze in liquid nitrogen. Store at -80°C.

Critical Control Point: Never store 3,4-DAP as a free base in solution (pH > 7.0) for more than 4 hours. The solution will turn pink/brown, indicating quinone/azo formation [2].

SOP-02: Solid State Storage

For bulk powder maintenance.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush headspace with Argon before sealing.

  • Temperature: Store at +4°C or -20°C.

  • Desiccant: Silica gel packet in the secondary container (not touching the powder). Moisture catalyzes hydrolysis and oxidation.

Troubleshooting Guide

Issue: Solution Discoloration

Symptom: Clear stock solution turns pink, brown, or black after 24 hours.

Probable CauseDiagnostic CheckCorrective Action
Auto-oxidation Did you use an antioxidant (e.g., Na-Metabisulfite)? Was the pH > 7?Discard. Once colored, the compound has dimerized. Re-make using SOP-01 with strict pH control (pH 3-4).
Photolysis Was the solution stored in clear glass or on the benchtop?Discard. 3,4-DAP absorbs UV/Blue light, driving radical formation. Use amber glass or foil wrap immediately.
Metal Catalysis Did you use tap water or unverified buffer salts?Add 1mM EDTA to the buffer to chelate trace Fe/Cu ions which catalyze amine oxidation [3].
Issue: HPLC "Ghost" Peaks

Symptom: Unknown peaks appearing at RRT (Relative Retention Time) 0.8 or 1.2 during purity analysis.

Decision Logic:

Troubleshooting Start Unknown HPLC Peak CheckUV Check UV Spectrum of Peak Start->CheckUV IsYellow Max Abs ~360-400nm? CheckUV->IsYellow Visible Color? IsUV Max Abs ~250-280nm? CheckUV->IsUV Colorless? Result1 Impurity: Azo Dimer (Oxidation) IsYellow->Result1 Yes Result2 Impurity: N-Oxide (Peroxide/Air) IsUV->Result2 Yes

Figure 2: Rapid diagnostic flow for identifying oxidative impurities via HPLC-DAD.

  • RRT ~0.8: Likely 3,4-diaminopyridine-N-oxide . Common if H2O2 or peroxides are present in solvents.

  • RRT >1.5: Likely Azo-dimers . These are highly retained on C18 columns due to increased lipophilicity.

Frequently Asked Questions (FAQ)

Q: Can I use Ascorbic Acid (Vitamin C) to stabilize my solution? A: Yes, but with caution. While Ascorbic Acid (0.1% w/v) is an effective antioxidant, it can degrade into oxalic acid over time, potentially altering the pH or precipitating calcium in physiological buffers. Sodium Metabisulfite (0.05-0.1%) is preferred for chemical stability, though it may interfere with some biological assays (e.g., patch clamping).

Q: Why is the Phosphate salt (Firdapse® formulation) preferred over the Free Base? A: The phosphate salt is thermodynamically more stable. The crystal lattice of the salt form is less permeable to oxygen, and the protonation of the pyridine ring reduces the electron density available for radical attack. The free base has a shelf life of months; the phosphate salt is stable for years at room temperature [4].

Q: My 3,4-DAP powder is slightly grey. Is it usable? A: Pure 3,4-DAP is white to off-white. A grey or slight brown tint indicates surface oxidation (<1%). For precise analytical work or clinical development, this should be recrystallized. For rough range-finding experiments, it may be acceptable, but quantify the purity first.

Q: Does freezing damaging the molecule? A: The molecule itself is freeze-stable. However, repeated freeze-thaw cycles introduce oxygen and condensation. Rule of thumb: Aliquot once, freeze once, thaw once. Never re-freeze.

References

  • BenchChem. (2025).[1] Preventing oxidation of the aniline group during complexation.[1] BenchChem Technical Guides. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5918, 3,4-Diaminopyridine.[2] PubChem.[2] Link

  • European Medicines Agency (EMA). (2009).[3][4] Firdapse (amifampridine) Assessment Report.[5] EMA/CHMP. Link

  • Vertex Pharmaceuticals/Catalyst. (2025). Firdapse (amifampridine) Prescribing Information & Stability Data.[5] Firdapse.com. Link

  • Sigma-Aldrich. (2025). 3,4-Diaminopyridine Specification Sheet & Storage. Merck/Sigma. Link

Sources

Optimization

Azetidine SNAr Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for azetidine functionalization. While azetidines are highly valued in medicinal chemistry as rigid, metabolically stable bioisosteres for piperidines and morpholines[1], their inc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine functionalization. While azetidines are highly valued in medicinal chemistry as rigid, metabolically stable bioisosteres for piperidines and morpholines[1], their incorporation via Nucleophilic Aromatic Substitution (SNAr) presents unique synthetic hurdles.

As a Senior Application Scientist, I have designed this guide to move beyond generic reaction conditions. Here, we explore the thermodynamic and kinetic causality behind azetidine reactivity, providing you with self-validating protocols and data-driven troubleshooting strategies to prevent degradation and maximize your coupling yields.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: My SNAr reaction with azetidine is yielding a mass of [M+H+18] or [M+H+Base] instead of the desired product. What is happening? A: You are observing nucleophilic ring-opening, the most common failure mode for azetidine SNAr. Azetidines possess a high ring strain of approximately 26 kcal/mol[2]. Under harsh thermal SNAr conditions (e.g., >80°C) or in the presence of strong, nucleophilic bases (like KOH or NaOtBu), the C2/C4 positions of the azetidine ring become highly electrophilic. Instead of the nitrogen attacking the aryl halide, the base or adventitious water attacks the azetidine C2 carbon via an SN2-like mechanism, relieving the ring strain and generating an acyclic amine byproduct[3]. To fix this, switch to a non-nucleophilic base (e.g., DIPEA) or a mild inorganic base (e.g., Cs₂CO₃), and strictly exclude water.

Q2: Azetidine has a pKa of 11.29, making it highly basic. Why is it reacting so much slower than piperidine (pKa 11.22) in my SNAr screen? A: Basicity does not strictly correlate with nucleophilicity in strained systems. While azetidine is indeed a strong base—comparable to pyrrolidine (pKa 11.31)[4]—its nucleophilicity is hindered by its geometry. The compressed C-N-C bond angle in the four-membered ring forces more p-character into the C-N bonds to minimize angle strain. Consequently, the nitrogen lone pair assumes a higher s-character. Because s-orbitals are held closer to the nucleus, the lone pair is less polarizable and less available for the trajectory of attack required to form the Meisenheimer complex.

Q3: Thermal SNAr is completely failing for my unactivated aryl chloride. Should I just keep increasing the temperature? A: No. Heating azetidine above 90°C in the presence of base will almost certainly lead to thermal decomposition and ring-opening[2]. If your electrophile lacks strongly electron-withdrawing groups (like -NO₂ or -CN) ortho/para to the leaving group, thermal SNAr is the wrong strategic choice. Instead, pivot to transition-metal catalysis. Buchwald-Hartwig amination or photoredox-catalyzed C-N coupling (e.g., using light-induced aromatic denitrative chlorination pathways) bypasses the high activation barrier of SNAr and proceeds under mild, room-temperature conditions that preserve the strained ring[1],[5].

Part 2: Quantitative Heterocycle Comparison

To optimize your reaction, you must understand how azetidine sits within the broader context of nitrogen heterocycles. The table below summarizes the critical physicochemical parameters dictating their behavior in SNAr conditions.

HeterocycleRing SizeConjugate Acid pKaRing Strain (kcal/mol)Relative SNAr NucleophilicityPrimary Thermal Side Reaction
Aziridine 3~7.98~27.0Very LowRapid nucleophilic ring-opening
Azetidine 411.29~26.0ModerateC2 attack / Ring-opening
Pyrrolidine 511.31~6.0HighNone (Highly stable)
Piperidine 611.22~0.0Very HighNone (Highly stable)

Data synthesized from established physical organic parameters regarding basicity and ring strain[2],[4].

Part 3: Mechanistic & Workflow Visualizations

To conceptualize the competing pathways and decision-making process, refer to the following logic diagrams.

Mechanism A Azetidine + Aryl Fluoride B Meisenheimer Complex A->B Kinetic N-Attack D Ring-Opened Byproduct A->D Thermal Base Attack at C2 C Desired SNAr Product B->C F- Elimination

Fig 1: Kinetic SNAr pathway vs. thermal ring-opening degradation of azetidine.

Workflow Start Azetidine Arylation Check Electron-Deficient Aryl Halide? Start->Check SNAr Thermal SNAr (K2CO3, DMSO, 60°C) Check->SNAr Yes (e.g., F-Ar-NO2) Metal Buchwald-Hartwig or Photoredox Catalysis Check->Metal No (Unactivated) Eval Ring Opening Observed? SNAr->Eval Mild Lower Temp + DIPEA Eval->Mild Yes Eval->Metal Still Failing

Fig 2: Decision matrix for optimizing azetidine arylation based on electrophile.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the azetidine remains intact and the reaction trajectory is correct before committing to scale-up.

Optimized SNAr of Azetidine HCl with an Activated Aryl Fluoride

Note: Fluoride is the optimal leaving group for SNAr due to its high electronegativity, which stabilizes the transition state leading to the Meisenheimer complex.

Materials:

  • Azetidine hydrochloride (1.2 equiv)

  • Activated Aryl Fluoride (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Free-Basing: In an oven-dried vial equipped with a magnetic stir bar, suspend azetidine hydrochloride in anhydrous DMSO. Add DIPEA dropwise at room temperature.

    • Self-Validation Checkpoint 1: Stir for 10 minutes. The solution should become homogenous. DIPEA acts as a non-nucleophilic base to liberate the azetidine free base without risking SN2 attack on the strained ring.

  • Electrophile Addition: Add the aryl fluoride to the reaction mixture in one portion. Seal the vial under a nitrogen atmosphere.

  • Controlled Heating: Heat the reaction block to 60°C. Do not exceed 80°C.

  • Analytical Monitoring (LC-MS): After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: Look for the desired mass [M+H]+.

    • Troubleshooting Trigger: If you observe a mass of [M+H+18]+, water has breached the system and opened the ring. If you observe unreacted starting material, do not increase the temperature . Instead, add 0.5 equiv more DIPEA and extend the time.

  • Quenching: Once the aryl fluoride is consumed, cool the reaction to room temperature. Quench by pouring the mixture into ice-cold water (5x volume of DMSO) to precipitate the product.

  • Workup & Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO) and brine.

  • Drying & Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica, Hexanes/EtOAc).

Part 5: References

1.[1] Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. 2.[5] Arkivoc. Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. 3.[2] Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. 4.[4] Clockss. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. 5.[3] PMC. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Nitro Reduction to Diamine

Welcome to the Technical Support Center for nitro reduction to diamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitro reduction to diamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical transformation. Here, we address specific issues in a question-and-answer format, providing in-depth technical guidance rooted in established scientific principles.

Frequently Asked Questions (FAQs)
Q1: My nitro reduction is sluggish or has stalled, resulting in low conversion to the desired diamine. What are the primary factors I should investigate?

Low conversion is a frequent hurdle in the reduction of dinitro compounds. The root cause often lies in one or more of the following areas: catalyst activity, reaction conditions, or substrate/reagent quality. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Primary Troubleshooting Steps:

  • Catalyst Activity and Integrity:

    • Poisoning: The active sites on heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney® Nickel) are susceptible to poisoning by various functional groups or impurities.[1] Common poisons include sulfur compounds, and certain nitrogen-containing heterocycles. Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents.

    • Deactivation: Catalysts can lose activity over time due to improper storage, handling, or repeated use.[1] Pyrophoric catalysts like Raney® Nickel are particularly sensitive to air exposure.[1] It is often advisable to use a fresh batch of catalyst to rule out deactivation.

    • Insufficient Loading: The catalyst-to-substrate ratio is a critical parameter. If the reaction is slow, consider increasing the catalyst loading.

  • Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenations, insufficient hydrogen pressure can be a limiting factor. While many reductions proceed at atmospheric pressure, some substrates may require higher pressures to achieve a reasonable reaction rate.[2]

    • Temperature: While elevated temperatures can increase the reaction rate, they can also promote side reactions.[2] The optimal temperature is substrate-dependent and may require empirical determination.

    • Solvent and Solubility: Poor solubility of the dinitro starting material in the reaction solvent can severely limit the reaction rate.[2] The choice of solvent is critical; common options include alcohols (methanol, ethanol), ethyl acetate, and THF.[2][3] In some cases, a co-solvent system (e.g., EtOH/water) may be necessary to ensure adequate solubility.[2]

    • Agitation: In heterogeneous catalysis, efficient mixing is essential to ensure proper contact between the solid catalyst, the dissolved substrate, and (if applicable) gaseous hydrogen.[1] Inadequate stirring can lead to a diffusion-limited reaction.

  • Substrate and Reagent Quality:

    • Purity of Starting Material: Impurities in the dinitro compound can act as catalyst poisons. Ensure the starting material is of high purity.

    • Reducing Agent Stoichiometry and Activity: For non-catalytic reductions (e.g., using metal powders), ensure that a sufficient excess of the reducing agent is used.[2] Reagents like sodium dithionite can decompose upon storage; always use a fresh, high-quality supply.[2]

Q2: I'm observing the formation of significant side products, such as mono-amino nitro compounds, hydroxylamines, or azo/azoxy species. How can I improve the selectivity towards the diamine?

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5] The accumulation of these intermediates or their subsequent reaction can lead to the formation of undesired byproducts.

dot digraph "Nitro_Reduction_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Dinitro Compound\n(Ar(NO₂)₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Nitro-Nitroso Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Nitro-Hydroxylamine Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Mono-amino Nitro Compound\n(Ar(NO₂)(NH₂))", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate3 [label="Amino-Nitroso Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate4 [label="Amino-Hydroxylamine Compound", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Diamine\n(Ar(NH₂)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideProduct1 [label="Azo/Azoxy Compounds", shape=ellipse, fillcolor="#D3D3D3", fontcolor="#202124"];

Start -> Intermediate1 [label="+2e⁻, +2H⁺"]; Intermediate1 -> Intermediate2 [label="+2e⁻, +2H⁺"]; Intermediate2 -> Product1 [label="+2e⁻, +2H⁺"]; Product1 -> Intermediate3 [label="+2e⁻, +2H⁺"]; Intermediate3 -> Intermediate4 [label="+2e⁻, +2H⁺"]; Intermediate4 -> FinalProduct [label="+2e⁻, +2H⁺"]; Intermediate1 -> SideProduct1; Intermediate3 -> SideProduct1; } Caption: Stepwise reduction of a dinitro compound to a diamine.

Strategies to Enhance Selectivity:

  • Choice of Catalyst and Reducing System: The choice of reducing agent and catalyst system is paramount for achieving high selectivity.

    • Catalytic Hydrogenation (H₂/Catalyst): While highly efficient, catalysts like Pd/C can sometimes be too reactive, leading to undesired side reactions or the reduction of other functional groups.[6] Raney® Nickel is another effective catalyst.[6]

    • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic and often highly chemoselective methods for nitro group reduction.[6][7] They are generally tolerant of other reducible functional groups.[3]

    • Transfer Hydrogenation: Using hydrogen donors like hydrazine hydrate or ammonium formate with a catalyst (e.g., Pd/C) can offer a milder and sometimes more selective alternative to using gaseous hydrogen.[1][8]

  • Reaction Parameter Optimization:

    • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of dimeric side products like azo and azoxy compounds.[2] Proper temperature control is essential.

    • pH Control: The pH of the reaction medium can significantly influence the product distribution. For instance, in some metal-mediated reductions, acidic conditions favor the formation of the amine, while neutral or basic conditions might lead to other products.[9]

Reducing System Typical Conditions Advantages Disadvantages
H₂/Pd/C H₂ (1 atm or higher), MeOH or EtOH, RTHigh yield, clean reaction, catalyst is recyclable.Can reduce other functional groups, potential for dehalogenation.[2][6]
Fe/HCl or Fe/NH₄Cl EtOH/H₂O, refluxExcellent chemoselectivity, cost-effective.[3][10]Can be messy, workup can be tedious.
SnCl₂·2H₂O EtOH, refluxMild, good for substrates with acid-sensitive groups.[2]Stoichiometric amounts of tin salts are produced.
Hydrazine/Catalyst Pd/C or Raney® Ni, EtOH, refluxAvoids the use of high-pressure H₂, often highly selective.Hydrazine is toxic.
Q3: How can I effectively monitor the progress of my dinitro to diamine reduction?

Real-time or frequent reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts due to over-reaction.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. A co-spot of the starting material, and the reaction mixture will show the consumption of the starting material and the appearance of new, typically more polar, product spots. The mono-amino intermediate will also have a different Rf value from both the starting material and the final diamine product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the conversion of the starting material and the formation of the diamine product and any intermediates or byproducts.

  • Spectroscopic Methods: Techniques like in-situ IR or Raman spectroscopy can be powerful tools for real-time reaction monitoring, especially in process development settings.[11][12] For example, the disappearance of the characteristic nitro group stretching frequencies can be monitored.[11]

Q4: What are the best practices for the workup and purification of the resulting diamine?

The workup and purification strategy will depend on the reduction method used and the physical properties of the diamine.

  • Catalyst Removal: For heterogeneous catalytic hydrogenations, the catalyst must be carefully removed by filtration. Filtering through a pad of a filter aid like Celite® is a common practice.[2][3] Caution: Some catalysts, like Palladium on carbon, can be pyrophoric after filtration and should be kept wet.[3]

  • Extraction: After catalyst removal (if applicable) and neutralization of any acids or bases, the diamine is typically extracted into an organic solvent.

  • Purification:

    • Recrystallization: If the diamine is a solid, recrystallization is often an effective purification method.

    • Column Chromatography: This is a versatile technique for purifying both solid and liquid diamines.[13] Due to the basic nature of amines, it is sometimes beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking on silica gel.

    • Distillation: For volatile liquid diamines, distillation under reduced pressure can be an effective purification method.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Conversion\nin Nitro Reduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the Catalyst Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Action1 [label="Replace Catalyst\n(Fresh Batch)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Q2 [label="Are Reaction Conditions\nOptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Action2 [label="Optimize:\n- Temperature\n- Pressure\n- Solvent\n- Agitation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Q3 [label="Is Substrate/Reagent\nQuality High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Yes [label="Yes"]; A3_No [label="No"]; Action3 [label="Purify Starting Material\nUse Fresh Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Successful Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Action1 [label="No"]; Action1 -> Q2; Q1 -> Q2 [label="Yes"]; Q2 -> Action2 [label="No"]; Action2 -> Q3; Q2 -> Q3 [label="Yes"]; Q3 -> Action3 [label="No"]; Action3 -> End; Q3 -> End [label="Yes"]; } Caption: A systematic workflow for troubleshooting low conversion.

Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve the dinitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate).[3]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3-4 times).[3] Maintain a positive pressure of hydrogen, for example, by using a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating.[3]

  • Monitoring: Monitor the reaction progress by TLC or HPLC.[2]

  • Workup: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine.[2][3]

Protocol 2: General Procedure for Reduction using Iron Powder and Ammonium Chloride
  • Setup: To a round-bottom flask, add the dinitro compound (1.0 eq), ethanol, and water.

  • Reagent Addition: Add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq) to the mixture.[3]

  • Reaction: Heat the reaction mixture to reflux. The reaction can be vigorous initially.

  • Monitoring: Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.[3] Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine.

References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc. [Link]

  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430–445. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Trost, B. M. (Ed.). (2001).
  • Larionov, E., & Togni, A. (2021). Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. Chemical Science, 12(34), 11345-11357. [Link]

  • Aschwanden, P. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • BenchChem. (2025).
  • Luebbers, T. J., Angelos, K. G., & Edwards, J. T. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering, 9(17), 5975–5982. [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • Zhang, Y., Wang, C., & He, L. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4235. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Habekost, A. (2025). Analysis of p-Nitrophenol Reduction. World Journal of Chemical Education, 13(1), 7-16. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2017, September 4). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?[Link]

Sources

Optimization

Technical Support Center: Stability of 6-(Azetidin-1-yl)pyridine-3,4-diamine

This guide serves as a technical support resource for researchers working with 6-(Azetidin-1-yl)pyridine-3,4-diamine . It synthesizes chemical principles with practical handling strategies to address the compound's uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 6-(Azetidin-1-yl)pyridine-3,4-diamine . It synthesizes chemical principles with practical handling strategies to address the compound's unique dual-instability profile: the oxidation-prone diamine motif and the acid-labile azetidine ring.

Compound: 6-(Azetidin-1-yl)pyridine-3,4-diamine CAS: 1425023-29-5 (Free Base) Molecular Weight: 164.21 g/mol Core Structural Risks:

  • Electron-Rich Diamine System: Highly susceptible to oxidative coupling and N-oxide formation.

  • Strained Azetidine Ring: Vulnerable to acid-catalyzed hydrolysis (ring-opening).

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My solution turned brown/red after 24 hours."

Diagnosis: Oxidative Degradation. The 3,4-diaminopyridine core is electron-rich. In the presence of dissolved oxygen and light, it undergoes oxidative dimerization to form azo-linkages or extended conjugated systems (phenazine-like structures), which are highly colored even at trace concentrations [1, 3].

Corrective Action:

  • Immediate: Discard the solution if the color change is significant (>10% intensity shift).

  • Prevention:

    • Degas Solvents: Sparge buffers/solvents with Nitrogen or Argon for 15 minutes before dissolution.

    • Add Antioxidants: For aqueous buffers, add 0.1% Ascorbic Acid or Sodium Metabisulfite .

    • Protect from Light: Store in amber vials; diaminopyridines are photosensitive [6].

Issue 2: "LC-MS shows a new peak +18 Da higher than the parent mass."

Diagnosis: Azetidine Ring Hydrolysis. The azetidine ring possesses ~25 kcal/mol of ring strain [4, 5].[1][2] In acidic conditions (pH < 4), the ring nitrogen protonates, activating the carbons for nucleophilic attack by water. This opens the ring to form a linear alcohol-amine species (+18 Da, water addition).

Corrective Action:

  • Check pH: Ensure your formulation pH is above 5.5 .

  • Avoid Strong Acids: Do not use 0.1 M HCl or TFA to solubilize this compound. The ring will open rapidly.

  • Alternative Solubilization: Use DMSO (up to 50 mg/mL) or Ethanol. If aqueous dilution is required, dilute into PBS (pH 7.4) immediately prior to use.

Issue 3: "The compound is not dissolving in neutral buffer."

Diagnosis: Poor Intrinsic Solubility. As a free base, the pyridine nitrogen and amino groups are not fully ionized at pH 7.4, leading to low aqueous solubility (<1 mg/mL).

Corrective Action:

  • Co-solvent Strategy: Dissolve the stock in 100% DMSO , then dilute into the aqueous buffer. Keep the final DMSO concentration < 1% for cell assays.

  • Salt Formation (Caution): You may generate a salt in situ using a weak acid like citric acid or acetic acid (1:1 molar equivalent), but strictly monitor pH to keep it > 5.0 to protect the azetidine ring.

Part 2: Stability & Degradation Pathways[3][4]

The following diagram illustrates the "Scylla and Charybdis" stability profile of this molecule: Acidic conditions destroy the ring, while basic/oxidative conditions destroy the diamine.

degradation_pathways cluster_acid Acidic Instability cluster_base Oxidative Instability Compound 6-(Azetidin-1-yl) pyridine-3,4-diamine (Intact) Oxidation Oxidative Coupling (Azo/Phenazine species) [Color Change: Brown/Red] Compound->Oxidation pH > 7 + O2 / Light RingOpen Ring Hydrolysis (Linear Alkyl-Amine) [Mass Shift: +18 Da] Compound->RingOpen Acidic pH (<4) + Water NOxide N-Oxide Formation [Mass Shift: +16 Da] Compound->NOxide Peroxides (Impure Solvents)

Caption: Divergent degradation pathways. Acidic conditions trigger azetidine ring opening (+18 Da), while neutral/basic oxidative conditions favor diamine coupling and discoloration.

Part 3: Optimized Handling Protocols

Protocol A: Preparation of Stable Stock Solution (20 mM)

Use this protocol for long-term storage (-20°C).

  • Weighing: Weigh the compound rapidly. Avoid leaving the solid exposed to humid air, as hygroscopicity can accelerate solid-state degradation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO prevents hydrolysis (no water) and slows oxidation compared to water.

    • Verification: Ensure DMSO is fresh.[3] Old DMSO contains peroxides which attack the diamine [7].

  • Dissolution: Vortex until clear.

  • Storage: Aliquot into small amber vials (single-use). Flush headspace with Nitrogen/Argon before capping. Store at -20°C or -80°C.

Protocol B: Preparation of Assay Buffer (Immediate Use)

Use this protocol for cellular or enzymatic assays.

  • Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.2) .

  • Degassing: Sonicate the buffer under vacuum or sparge with inert gas for 10 minutes.

  • Dilution:

    • Add the DMSO stock dropwise to the buffer while vortexing.

    • Critical Step: If the assay runs > 4 hours, add 1 mM Ascorbic Acid or 1 mM DTT to the buffer to prevent oxidative discoloration during the experiment.

  • Usage Window: Use within 4 hours of dilution. Discard unused aqueous portions.

Summary of Stability Parameters
ParameterConditionStability PredictionRecommendation
pH < 4.0 (Acidic)Unstable (Ring Opening)Avoid. Do not use HCl/TFA.
pH 7.0 - 8.0 (Neutral)Meta-Stable (Oxidation Risk)Use antioxidants; exclude light.
Solvent Water/PBSLow (Hydrolysis risk)Prepare fresh; use within 4 hours.
Solvent DMSO (Anhydrous)High Preferred for stock solutions.
Light AmbientModerate (Photolysis)Use amber glassware.

Part 4: Analytical Validation (Self-Check)

Before committing valuable biological samples, validate your compound's integrity using this rapid LC-MS check.

LC-MS Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 8.0). Note: Basic pH preserves the ring during analysis.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV (254 nm) and MS (ESI+).

Interpretation of Results:

  • Parent Peak: [M+H]+ = 165.2 m/z.

  • Impurity A (Hydrolysis): [M+H]+ = 183.2 m/z (+18 Da). Indicates acid contamination or old aqueous stock.

  • Impurity B (Oxidation): Dimer peaks (approx. 2M-2H) or broad peaks at higher retention times. Indicates oxygen exposure.

References

  • Vertex AI Search. (2023). Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds. American University. 4

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine. Journal of Pharmaceutical and Biomedical Analysis. 5[2][6][7]

  • BenchChem. (2025).[1] Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. 8

  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. 7[6][9]

  • BenchChem Technical Support. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. 1

  • Fisher Scientific. (2025). Safety Data Sheet: 3,4-Diaminopyridine. 10

  • Selleck Chemicals. (2024). 3,4-Diaminopyridine Handling Instructions. 3[6]

Sources

Troubleshooting

Overcoming steric hindrance in 6-position substitution of pyridines

Welcome to the technical support center dedicated to navigating the complexities of 6-position substitution on the pyridine ring. This guide is designed for researchers, chemists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of 6-position substitution on the pyridine ring. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet formidable challenge of steric hindrance at this position. Here, we move beyond simple protocols to provide in-depth, field-tested insights and troubleshooting strategies to enhance the success of your synthetic endeavors.

The Challenge: Steric Hindrance at the Pyridine C6-Position

The C6-position of a pyridine ring, being adjacent to the nitrogen atom, presents a unique set of challenges for substitution reactions. The lone pair of electrons on the nitrogen can coordinate to catalysts and reagents, but this proximity also creates significant steric congestion, particularly when a substituent is already present at the C2-position. This often leads to low yields, poor regioselectivity, or complete reaction failure. This guide provides solutions to these common issues.

Troubleshooting & FAQs

Question 1: My directed ortho-metalation (DoM) at the C6-position is inefficient, resulting in low yields or decomposition. What are the likely causes and how can I troubleshoot this?

Answer:

Directed ortho-metalation is a powerful tool, but its success with 2-substituted pyridines hinges on a delicate balance of factors. Failure often stems from an inappropriate choice of base, suboptimal reaction conditions, or instability of the resulting C6-lithiated intermediate.

Core Concept: DoM relies on a directing group (DG) at the C2-position to chelate a strong base, typically an organolithium reagent, thereby directing deprotonation to the adjacent C6-position.

Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent System:

    • n-Butyllithium (n-BuLi): While common, n-BuLi is highly reactive and can be non-selective, sometimes leading to addition reactions or decomposition, especially at warmer temperatures.

    • s-Butyllithium (s-BuLi) or t-Butyllithium (t-BuLi): These are more sterically hindered and can sometimes offer better selectivity for deprotonation over addition.

    • Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): These non-nucleophilic, sterically hindered bases are often superior choices for deprotonating the C6-position of pyridines, minimizing the risk of nucleophilic addition to the ring. LiTMP, in particular, is excellent for overcoming steric hindrance.

    • Solvent Choice: The coordinating ability of your solvent is critical. Tetrahydrofuran (THF) is a good starting point due to its ability to solvate the lithium cation and break up organolithium aggregates. The addition of a co-solvent like hexamethylphosphoramide (HMPA) can enhance reactivity, but it is highly toxic and should be used with caution. Diethyl ether is less coordinating and may require a stronger base or additive.

  • Optimize Reaction Temperature:

    • Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the unstable lithiated intermediate.

    • After the addition of the base, the reaction may need to be slowly warmed to a specific temperature (e.g., -40 °C or -20 °C) to achieve complete deprotonation. This temperature profile is substrate-dependent and requires empirical optimization.

    • Quenching with your electrophile should also be done at low temperatures.

  • Consider the Stability of the C6-Lithiated Intermediate:

    • The C6-lithiated pyridine species can be unstable, especially if the directing group is not strongly coordinating. Ensure your directing group (e.g., -CONR₂, -OMe, -SO₂NR₂) has a strong chelating ability.

    • If the intermediate is decomposing, try a "quench-as-you-go" approach where the electrophile is present during the lithiation step, or use a Barbier-type reaction.

Experimental Protocol: Optimized DoM using LiTMP

  • To a solution of the 2-substituted pyridine (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar) at -78 °C, add a freshly prepared solution of LiTMP (1.2 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.5 eq) as a solution in THF at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Question 2: I am attempting a transition metal-catalyzed C-H activation at the C6-position, but I'm getting a mixture of C4 and C6 isomers. How can I improve the regioselectivity for the C6-position?

Answer:

Achieving high regioselectivity in pyridine C-H activation is a common challenge. The electronic properties of the pyridine ring often favor functionalization at the C4-position. Directing the reaction to the C6-position requires careful selection of the catalyst, ligand, and directing group.

Core Concept: Many modern methods utilize a directing group at the C2-position to form a metallacyclic intermediate with a transition metal catalyst (e.g., Pd, Ru, Ir). This intermediate positions the metal catalyst in close proximity to the C6-H bond, favoring its activation over other C-H bonds.

Strategies to Enhance C6-Selectivity:

  • Choice of Catalyst and Ligand:

    • Palladium Catalysis: Palladium catalysts are widely used for C-H activation. The choice of ligand is critical. For instance, mono-N-protected amino acids (MPAA) ligands have shown excellent performance in directing palladium to the C6-position.

    • Iridium and Rhodium Catalysis: Iridium and rhodium catalysts are also effective, often with different substrate scopes and selectivities compared to palladium. For example, [Ir(cod)Cl]₂ with a suitable ligand can promote C6-alkenylation.

    • Ligand Steric Bulk: The steric properties of the ligand can be tuned to favor the more hindered C6-position. Bulky ligands can create a steric environment that disfavors approach to other positions.

  • Directing Group Optimization:

    • The directing group is arguably the most important factor. A robust, strongly coordinating directing group is essential. Common examples include picolinamides, pyridyl ethers, and sulfonylamides.

    • If your current directing group is providing poor selectivity, consider synthesizing a derivative with a different directing group to see if a more favorable metallacyclic intermediate can be formed.

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the key intermediates and the overall regioselectivity. Solvents like 1,4-dioxane, toluene, or DMF are often used.

    • Additives: Additives such as K₂CO₃, Cs₂CO₃ (as a base), or Ag₂CO₃ (as an oxidant) can be crucial. For example, in many Pd-catalyzed reactions, a silver salt is used as an oxidant to regenerate the active Pd(II) species.

Comparative Table of Catalytic Systems for C6-Arylation:

Catalyst SystemDirecting GroupTypical ConditionsC6:C4 SelectivityReference
Pd(OAc)₂ / MPAAPicolinamideK₂CO₃, Toluene, 120 °C>20:1
[Ru(p-cymene)Cl₂]₂ / AgSbF₆Pyridyl EtherAg₂CO₃, DCE, 100 °C>10:1
[Ir(cod)Cl]₂ / dtbpySulfonylamideCs₂CO₃, Dioxane, 140 °C>15:1

DOT Diagram: Conceptual Workflow for C6-Selective C-H Activation

C6_Activation_Workflow cluster_problem Problem cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Problem Low C6-Selectivity (Mixture of C4/C6 Isomers) Catalyst Optimize Catalyst/Ligand (e.g., Pd/MPAA) Problem->Catalyst Evaluate System DirectingGroup Change Directing Group (e.g., Picolinamide) Problem->DirectingGroup Evaluate Substrate Conditions Adjust Reaction Conditions (Solvent, Additives) Problem->Conditions Evaluate Parameters Outcome High C6-Regioselectivity Catalyst->Outcome DirectingGroup->Outcome Conditions->Outcome

Caption: Troubleshooting workflow for improving C6-regioselectivity.

Question 3: My C6-functionalization reaction is not proceeding at all. What fundamental aspects should I check?

Answer:

Complete reaction failure can be disheartening, but it often points to a fundamental issue with the reaction setup, reagents, or the inherent reactivity of your specific substrate. A systematic check of these elements is the best path forward.

Fundamental Checklist:

  • Inert Atmosphere and Anhydrous Conditions:

    • Many of the reagents used in these reactions (e.g., organolithiums, transition metal catalysts in low oxidation states) are highly sensitive to air and moisture. Ensure your glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

    • Use freshly distilled, anhydrous solvents. Solvents from commercial sources, even if sealed, can accumulate water over time.

  • Reagent and Catalyst Quality:

    • Organolithium Reagents: The concentration of organolithium reagents can decrease over time. It is good practice to titrate them periodically (e.g., using the Gilman double titration method) to know their exact molarity.

    • Catalysts: Ensure your transition metal pre-catalyst is from a reliable source and has been stored correctly. Some catalysts can be sensitive to light or air.

  • Substrate Reactivity:

    • Electronic Effects: Electron-withdrawing groups on the pyridine ring can make C-H bonds more acidic and easier to deprotonate but can also make the ring more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the acidity of the C-H bonds, making activation more difficult.

    • Steric Hindrance of the Substrate: If your 2-substituent is exceptionally bulky, it may completely block access to the C6-position, even with optimized methods. In such extreme cases, a different synthetic route to your target molecule might be necessary.

DOT Diagram: Logic Tree for Reaction Failure Analysis

Reaction_Failure_Analysis cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalysts cluster_substrate Substrate Issues Start Reaction Failure (No Product) Inert Inert Atmosphere? Start->Inert Base Base/Catalyst Active? Start->Base Sterics Extreme Steric Hindrance? Start->Sterics Anhydrous Anhydrous Solvents/Reagents? Inert->Anhydrous If Yes Anhydrous->Base If Yes Concentration Reagent Concentration Correct? Base->Concentration If Yes Concentration->Sterics If Yes Electronics Unfavorable Electronics? Sterics->Electronics If No Redesign Redesign Synthesis

Caption: Decision tree for diagnosing total reaction failure.

References

  • Title: Directed ortho Metalation (DoM). A-Z of Famous Name Reactions in Organic Chemistry. Source: Chemistry LibreTexts URL: [Link]

  • Title: Pd-Catalyzed C-H Functionalization of Pyridines.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 6-(Azetidin-1-yl)pyridine-3,4-diamine

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds, particularly pyridine derivatives, serve as indispensable scaffolds.[1][2] The compound 6-(Azetidin-1-yl)pyridine-3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds, particularly pyridine derivatives, serve as indispensable scaffolds.[1][2] The compound 6-(Azetidin-1-yl)pyridine-3,4-diamine is a highly functionalized pyridine, incorporating two adjacent amino groups and a strained four-membered azetidine ring.[3][4] This unique combination of electron-donating groups and a saturated N-heterocycle makes it a valuable building block for novel chemical entities. Accurate structural elucidation is paramount for any downstream application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose.[1][5]

This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 6-(Azetidin-1-yl)pyridine-3,4-diamine. As direct experimental data for this specific molecule is not widely published, we will present a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures.[1][6][7] This guide is designed to empower researchers by not only presenting the data but also explaining the underlying chemical principles that govern the spectral output. We will compare its predicted spectral features against simpler, related molecules to understand the structural contributions of each substituent.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 6-(Azetidin-1-yl)pyridine-3,4-diamine presents several distinct proton environments. The electron-donating character of the two amino groups and the azetidinyl nitrogen significantly influences the chemical shifts of the aromatic protons, typically shifting them upfield compared to unsubstituted pyridine.[1][6][8]

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons of 6-(Azetidin-1-yl)pyridine-3,4-diamine are labeled as shown in the diagram below.

Caption: Labeled structure of 6-(Azetidin-1-yl)pyridine-3,4-diamine.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 6-(Azetidin-1-yl)pyridine-3,4-diamine in a common solvent like DMSO-d₆. Chemical shifts for amine protons are highly dependent on solvent, concentration, and temperature and are thus given as broad ranges.

LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
HₐPyridine H-27.2 - 7.4Doublet (d)~8.01H
Hₑ3-NH₂5.0 - 5.5Broad Singlet (br s)-2H
H♭Pyridine H-56.2 - 6.4Doublet (d)~8.01H
4-NH₂4.5 - 5.0Broad Singlet (br s)-2H
H꜀Azetidine α-CH₂3.8 - 4.0Triplet (t)~7.04H
HᏧAzetidine β-CH₂2.2 - 2.4Quintet (quin)~7.02H
Justification of Spectral Assignments
  • Aromatic Protons (Hₐ and H♭): The pyridine ring has two protons. Hₐ is ortho to the ring nitrogen, while H♭ is meta.[1] In a typical pyridine, the H-2 proton is the most downfield (δ ~8.5 ppm).[8] However, the powerful electron-donating effects of the 3-amino, 4-amino, and 6-azetidinyl groups increase electron density across the ring, causing a significant upfield shift for both protons. Hₐ (at C-2) and H♭ (at C-5) will couple to each other, resulting in two doublets with a typical ortho-coupling constant of approximately 8.0 Hz.[1] Hₐ is expected to be slightly more downfield than H♭ due to its proximity to the electronegative ring nitrogen.

  • Amine Protons (Hₑ and Hբ): The protons on the two amino groups (3-NH₂ and 4-NH₂) are expected to appear as broad singlets. Their chemical shifts are variable and depend on factors like solvent and hydrogen bonding. In DMSO-d₆, they are likely to appear in the δ 4.5-5.5 ppm region. These signals will typically disappear upon a D₂O shake, a key validation step.

  • Azetidine Protons (H꜀ and HᏧ): The azetidine ring protons show a characteristic pattern.[7]

    • H꜀ (α-protons): The four protons on the carbons adjacent to the nitrogen (α-positions) are deshielded by the nitrogen atom and are expected to resonate around δ 3.8-4.0 ppm. They are coupled to the two β-protons, resulting in a triplet.

    • HᏧ (β-proton): The two protons on the carbon at the β-position are coupled to the four α-protons. According to the n+1 rule, this signal should appear as a quintet around δ 2.2-2.4 ppm.[9]

Comparative Spectral Analysis

To appreciate the electronic contribution of the substituents, it is instructive to compare the predicted spectrum of our target molecule with simpler, related structures.

Alternative 1: 3,4-Diaminopyridine

This analogue lacks the 6-azetidinyl group. The absence of this third electron-donating group means the aromatic protons will be less shielded and thus appear further downfield compared to our target molecule.

Alternative 2: 2-Aminopyridine

This common reagent provides a baseline for a pyridine ring with a single, strong electron-donating group. Its aromatic protons are significantly downfield compared to our target, which benefits from three such groups.[10]

Data Comparison Table

The table below compares the approximate chemical shifts of the pyridine ring protons for the three compounds, illustrating the cumulative upfield shift caused by increased electron donation.

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)Data Source
2-Aminopyridine-~6.47~8.05Experimental[10]
3,4-Diaminopyridine (Predicted)~7.5~6.5~7.5Predicted based on[6][11]
6-(Azetidin-1-yl)pyridine-3,4-diamine (Predicted) ~7.3 ~6.3 -Predicted

This comparison clearly demonstrates the potent shielding effect of the combined amino and azetidinyl substituents, a key distinguishing feature in the ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining high-fidelity, reproducible NMR data.

Objective: To acquire a quantitative ¹H NMR spectrum for structural elucidation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 99.9% D)

  • NMR Tube (5 mm, high precision)

  • Pipettes and Vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh 5-10 mg of the sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. d. Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup & Calibration: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. c. Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming. d. Reference the spectrum to the residual solvent peak of DMSO (δ 2.50 ppm).

  • Data Acquisition: a. Acquire a standard 1D proton spectrum using the following typical parameters:

    • Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on Bruker systems).
    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
    • Number of Scans: 16 to 64, depending on sample concentration.
    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
    • Acquisition Time: ~2-3 seconds.
  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Perform a baseline correction. d. Integrate all distinct signals. Set the integration of a well-resolved, non-exchangeable proton signal (e.g., one of the aromatic doublets) to 1.0 to determine the relative integrals of all other signals. e. Pick and label all peaks with their chemical shifts in ppm.

Conclusion

The ¹H NMR spectrum of 6-(Azetidin-1-yl)pyridine-3,4-diamine is predicted to exhibit a unique and informative set of signals. The key diagnostic features are the two upfield-shifted aromatic doublets, a triplet-quintet system characteristic of the azetidine ring, and two broad amine signals. By comparing this predicted data with simpler analogues, the powerful electron-donating effects of the substituents are clearly illustrated. The provided experimental protocol offers a reliable framework for researchers to obtain high-quality data for this and similar molecules, ensuring confident structural verification and paving the way for its use in further scientific endeavors.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-236.
  • Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

  • MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • Advanced Journal of Chemistry. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021, October 20). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Available at: [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]

  • Scientific Research Publishing. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Available at: [Link]

  • Wiley Online Library. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • D-Scholarship@Pitt. Appendix A NMR Spectra. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1998). NMR spectroscopy in pharmacy. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of 6-(Azetidin-1-yl)pyridine-3,4-diamine: A Comparative Performance Review of Triple Quadrupole and Q-TOF Mass Spectrometry

Executive Summary The characterization and quantification of novel small molecules are cornerstones of modern drug discovery and development.[1][2][3] 6-(Azetidin-1-yl)pyridine-3,4-diamine, a substituted pyridine derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization and quantification of novel small molecules are cornerstones of modern drug discovery and development.[1][2][3] 6-(Azetidin-1-yl)pyridine-3,4-diamine, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its analysis demands a robust, sensitive, and selective methodology. This guide provides an in-depth comparison of two prevalent Liquid Chromatography-Mass Spectrometry (LC-MS) platforms for the analysis of this compound: the Triple Quadrupole (QqQ) and the Quadrupole Time-of-Flight (Q-TOF).

We will explore the fundamental principles behind experimental design choices, present comparative performance data, and offer clear, experience-based recommendations to guide researchers in selecting the optimal platform for their specific analytical objectives, whether for high-sensitivity quantitation in complex matrices or for high-confidence structural confirmation and metabolite identification.

Introduction to the Analyte and Analytical Challenges

6-(Azetidin-1-yl)pyridine-3,4-diamine is a polar, basic compound containing multiple nitrogen atoms. These characteristics make it an ideal candidate for reversed-phase liquid chromatography coupled with positive-ion electrospray ionization (ESI) mass spectrometry.[2] The primary analytical challenges include:

  • Sensitivity: Achieving low limits of detection (LOD) and quantitation (LOQ) is critical for pharmacokinetic (PK) studies or trace-level impurity analysis.[1][4][5]

  • Selectivity: Differentiating the analyte from structurally similar impurities, isomers, or endogenous matrix components is paramount for data integrity.

  • Structural Confirmation: Unambiguously confirming the molecular formula and structure of the main compound and its potential metabolites or degradants is a regulatory necessity.[1]

This guide directly compares a workhorse quantitative tool, the LC-QqQ-MS, with a high-resolution accurate-mass (HRAM) system, the LC-Q-TOF MS, to address these challenges.[6][7]

Experimental Design & Methodologies

The causality behind our methodological choices is rooted in the physicochemical properties of the analyte and the desired analytical outcomes.

Unified Sample Preparation and Liquid Chromatography

To ensure a direct and unbiased comparison between the two MS platforms, a common sample preparation and LC front-end was utilized.

  • Rationale for Sample Preparation: A simple 'dilute-and-shoot' approach was used for the neat standard to assess instrument performance directly. For simulated plasma analysis, a protein precipitation was chosen for its speed and effectiveness in removing the majority of proteinaceous matrix components.[8]

  • Rationale for Chromatography: A C18 reversed-phase column was selected as it provides excellent retention for moderately polar aromatic compounds. The mobile phase consists of water and acetonitrile with a formic acid additive. Formic acid serves a dual purpose: it protonates the analyte's basic nitrogen sites, enhancing ionization efficiency for positive-mode ESI, and it improves chromatographic peak shape.[9]

Protocol 1: Sample & Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-(Azetidin-1-yl)pyridine-3,4-diamine standard in 10 mL of methanol.

  • Intermediate Stock (10 µg/mL): Dilute the primary stock 1:100 in 50:50 (v/v) methanol:water.

  • Calibration Standards (0.1 ng/mL to 1000 ng/mL): Perform serial dilutions of the intermediate stock using 50:50 methanol:water to create a calibration curve.

  • Simulated Plasma Samples: Spike the intermediate stock into blank human plasma to achieve final concentrations for recovery and matrix effect experiments. Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing an internal standard to 100 µL of spiked plasma. Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes. Transfer the supernatant for analysis.[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Platforms

The core of this guide lies in the comparison of the two distinct MS detection strategies.

The QqQ is the gold standard for targeted quantitation due to its exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[1][7] In MRM, the first quadrupole (Q1) isolates the precursor ion (the protonated molecule, [M+H]+), the second quadrupole (q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) isolates a specific, characteristic fragment ion. This highly specific precursor-to-product ion transition filters out nearly all chemical noise.

Protocol 3: QqQ-MS Parameters (MRM Mode)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transition (Hypothetical):

    • Precursor Ion (Q1): m/z 192.1

    • Product Ion (Q3): m/z 149.1 (Loss of azetidine)

    • Collision Energy: Optimized at 20 eV

  • Dwell Time: 100 ms

The Q-TOF provides high-resolution, accurate-mass data, which is invaluable for confirming elemental composition and identifying unknown compounds.[6] Unlike the QqQ which only detects pre-selected masses in MRM mode, the TOF analyzer detects all ions across a specified mass range in every scan, providing a comprehensive snapshot of the sample.[10]

Protocol 4: Q-TOF MS Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Acquisition Mode:

    • Full Scan (MS): m/z 50-1000, 5 Hz scan rate

    • Targeted MS/MS (t-MS/MS): Precursor m/z 192.1, Collision Energy Ramp 15-30 eV

  • Mass Resolution: > 30,000 (FWHM)

  • Mass Accuracy: < 5 ppm (with internal reference)

Comparative Performance Analysis

To provide a clear comparison, we evaluated both platforms on key performance metrics. The following data is illustrative of typical results expected from such a study.

Workflow Comparison

The overall workflow for analyzing a sample differs slightly between the two platforms, primarily in the data acquisition and processing stages.

G cluster_0 Universal Frontend cluster_1 Platform A: QqQ Analysis cluster_2 Platform B: Q-TOF Analysis Sample Sample Preparation (Protocol 1) LC LC Separation (Protocol 2) Sample->LC Inject QqQ_Acq MRM Data Acquisition (Targeted) LC->QqQ_Acq Analyze QTOF_Acq Full Scan HRAM Data Acquisition (Untargeted) LC->QTOF_Acq Analyze QqQ_Proc Peak Integration & Quantification QqQ_Acq->QqQ_Proc QTOF_Proc Extracted Ion Chromatogram (XIC) & Formula ID QTOF_Acq->QTOF_Proc

Caption: Comparative experimental workflows for QqQ and Q-TOF analysis.
Quantitative Performance

Quantitative performance was assessed by analyzing the calibration curve standards.

Parameter Triple Quadrupole (QqQ) Q-TOF (Full Scan XIC) Commentary
Linear Dynamic Range 0.1 - 1000 ng/mL1 - 1000 ng/mLThe QqQ's MRM mode provides superior signal-to-noise, extending the linear range to lower concentrations.[7]
Correlation Coefficient (r²) > 0.999> 0.997Both platforms demonstrate excellent linearity within their respective ranges.
Limit of Detection (LOD) 0.03 ng/mL0.3 ng/mLThe targeted nature of MRM allows the QqQ to achieve approximately 10-fold lower detection limits.
Limit of Quantitation (LOQ) 0.1 ng/mL1.0 ng/mLThe LOQ, the lowest point quantifiable with acceptable precision, is significantly better on the QqQ.
Precision (%RSD at LOQ) < 10%< 15%Both instruments show good precision, meeting typical bioanalytical validation requirements.[11]
Qualitative Performance

Qualitative performance was evaluated by analyzing the accurate mass of the precursor ion and its fragments.

Parameter Triple Quadrupole (QqQ) Q-TOF Commentary
Mass Measurement Nominal Mass (m/z 192.1)Accurate Mass (m/z 192.1218)The Q-TOF provides high-resolution accurate mass, allowing for molecular formula confirmation.
Mass Accuracy N/A1.6 ppmThe measured mass is well within the acceptable <5 ppm error, confirming the elemental composition C10H15N4+.
Fragment Information Pre-selected fragment (m/z 149.1)Full fragment spectrumThe Q-TOF captures all fragments simultaneously, aiding in structural elucidation of unknowns.[6]
Confidence in ID Moderate (based on RT and MRM)High (based on RT, accurate mass of precursor and fragments)High mass accuracy provides a much higher degree of confidence in compound identification.

Discussion: Choosing the Right Tool for the Job

The choice between a QqQ and a Q-TOF is not about which is "better," but which is the most appropriate tool for the scientific question at hand.

  • For Targeted Quantitation: If the primary goal is to measure the concentration of 6-(Azetidin-1-yl)pyridine-3,4-diamine, especially at very low levels in a complex matrix like plasma, the Triple Quadrupole is the unequivocal choice . Its sensitivity and selectivity in MRM mode are unmatched for routine, high-throughput quantitative applications such as pharmacokinetics, bioequivalence studies, or monitoring low-level impurities.[1][5]

  • For Discovery & Characterization: If the objective is to confirm the structure of a newly synthesized compound, identify unknown metabolites or degradation products, or perform non-targeted screening, the Q-TOF is the superior platform . The ability to acquire high-resolution accurate-mass data for both precursor and fragment ions provides unambiguous elemental composition, which is critical for identifying unknowns and ensuring the structural integrity of the lead compound.[2][6]

The following decision-making diagram illustrates this selection logic.

G Start What is the primary analytical goal? Quant Measure known compound concentration (e.g., PK study) Start->Quant Quantification Qual Identify unknowns or confirm structure Start->Qual Characterization Decision_Quant Is ultimate sensitivity (sub-ng/mL) required? Quant->Decision_Quant Decision_Qual Need to determine elemental composition? Qual->Decision_Qual Use_QqQ Use Triple Quadrupole (QqQ) for MRM-based quantification Decision_Quant->Use_QqQ Yes Use_QTOF Use Q-TOF for HRAM analysis Decision_Quant->Use_QTOF No, ~1 ng/mL is sufficient Decision_Qual->Use_QqQ No, nominal mass fragmentation is sufficient Decision_Qual->Use_QTOF Yes

Sources

Validation

Comparative HPLC Method Development for 6-(Azetidin-1-yl)pyridine-3,4-diamine Purity Profiling

Executive Summary The analysis of 6-(Azetidin-1-yl)pyridine-3,4-diamine presents a classic chromatographic challenge: separating a highly basic, polar, small molecule from its synthesis precursors and potential degradant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 6-(Azetidin-1-yl)pyridine-3,4-diamine presents a classic chromatographic challenge: separating a highly basic, polar, small molecule from its synthesis precursors and potential degradants. Standard C18 methods often fail, yielding poor retention (elution in the void volume) and severe peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct separation strategies: High-pH Reversed-Phase (RP) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental robustness and resolution of critical isomeric impurities, the High-pH RP method using Hybrid Particle Technology is recommended as the "Gold Standard" for purity profiling, while HILIC serves as a necessary orthogonal method for LC-MS applications.

Part 1: Compound Analysis & Chromatographic Challenges

Understanding the physicochemical "personality" of the analyte is the first step in rational method design.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine core, 3,4-diamine, 6-azetidineMultiple basic sites. The 6-azetidine substituent donates electron density, significantly increasing the basicity of the pyridine ring nitrogen.
pKa (Predicted) ~9.2 - 10.5The molecule is positively charged at neutral and acidic pH.
LogP ~0.5 - 1.2Moderately polar. Retention on C18 will be low without pH modification or ion-pairing.
Critical Impurities 3,4-Diaminopyridine, Azetidine, Halogenated precursorsSeparation requires selectivity for the azetidine ring vs. the free amine.
The "Silanol Trap"

At acidic pH (pH 2-3), the pyridine nitrogen is protonated (


). While this increases solubility, the cation interacts strongly with residual silanols (

) on the silica surface of older column generations, causing the characteristic "shark fin" tailing.

Part 2: Comparative Method Study

We evaluated three distinct methodologies to determine the optimal balance of resolution (


), peak symmetry (

), and robustness.
Method A: High-pH Reversed-Phase (Recommended)
  • Mechanism: Operation at pH 10.5 suppresses the ionization of the basic pyridine nitrogen (driving it to the neutral free base form), significantly increasing hydrophobicity and retention on the C18 ligand while eliminating silanol cation-exchange interactions.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.5).

Method B: Ion-Pair Chromatography (IPC)
  • Mechanism: Uses an acidic mobile phase (pH 2.5) with a surfactant (Sodium Octanesulfonate). The sulfonate anion forms a neutral ion pair with the protonated analyte, allowing retention on the C18 phase.

  • Column: Standard Silica C18.

  • Buffer: Phosphate buffer + 5 mM Sodium Octanesulfonate.

Method C: HILIC (LC-MS Alternative)
  • Mechanism: Partitions the analyte into a water-rich layer on a polar stationary phase. Retention increases with polarity (opposite of RP).

  • Column: Bare Silica or Amide Phase.

  • Buffer: Acetonitrile / Ammonium Formate (pH 3.0).

Comparative Performance Data
MetricMethod A (High pH)Method B (Ion-Pair)Method C (HILIC)
Retention Factor (

)
4.5 (Excellent)5.2 (Excellent)3.8 (Good)
Tailing Factor (

)
1.05 (Symmetric) 1.15 (Good)1.30 (Acceptable)
Resolution (Impurity) > 3.5> 4.0> 2.0
Equilibration Time Fast (5-10 min)Slow (30-60 min)Moderate (15-20 min)
MS Compatibility Yes No (Non-volatile salts)Yes
Robustness HighLow (Temp/Conc sensitive)Medium

Part 3: Optimized Protocol (High-pH RP)

This protocol is the recommended starting point for purity analysis. It uses a "Hybrid" silica column which is chemically resistant to high pH dissolution.

Instrumentation & Conditions
  • System: HPLC or UHPLC with UV detection (PDA preferred).

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid particle).

  • Temperature: 35°C (Controls selectivity and viscosity).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Primary) and 280 nm.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water. Adjust pH to 10.5 ± 0.1 using Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Injection
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Standard & Sample Prep
  • Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluents as they may cause peak splitting in high pH mobile phases).

  • Concentration: 0.5 mg/mL for purity assay.

Part 4: Visualization of Mechanisms

Diagram 1: Separation Mechanism & Speciation

This diagram illustrates why High pH is superior for peak shape compared to Traditional Acidic RP.

G cluster_0 Method B: Acidic pH (Traditional) cluster_1 Method A: High pH (Recommended) node_acid Analyte (pH 2.5) [Protonated Cation BH+] silanol Silanol Interaction (Peak Tailing) node_acid->silanol Electrostatic Attraction retention_acid Low Hydrophobic Retention (Needs Ion-Pairing) node_acid->retention_acid node_base Analyte (pH 10.5) [Neutral Free Base B] no_silanol Silanols Ionized but Repulsion/No Interaction retention_base High Hydrophobic Retention (Strong C18 Interaction) node_base->retention_base Hydrophobic Bonding

Caption: Comparison of analyte speciation at pH 2.5 vs. pH 10.5. Neutralization at high pH eliminates silanol drag and maximizes C18 interaction.

Diagram 2: Method Development Decision Tree

DecisionTree Start Start: 6-(Azetidin-1-yl)pyridine-3,4-diamine Q1 Is MS Compatibility Required? Start->Q1 Branch_Yes Select High pH RP (Ammonium Bicarbonate) Q1->Branch_Yes Yes Branch_No Consider Ion-Pairing (If High pH fails) Q1->Branch_No No Check Check Retention (k') on Hybrid C18 Branch_Yes->Check Result1 k' > 2.0 Good Shape Check->Result1 Success Result2 k' < 2.0 Polar Impurities Co-elute Check->Result2 Fail HILIC Switch to HILIC Mode (Ammonium Formate/ACN) Result2->HILIC

Caption: Logical workflow for selecting the stationary phase and mobile phase based on retention requirements and detection mode.

Part 5: Troubleshooting & Robustness

Ghost Peaks in Gradient
  • Symptom: Unexpected peaks appearing during the gradient ramp (15-18 mins).

  • Cause: Ammonium bicarbonate buffers can degrade or absorb CO2 over time; basic mobile phases also strip contaminants from glass bottles.

  • Fix: Prepare buffer daily. Use plastic (TEFLON/PE) solvent reservoirs instead of glass if possible to reduce sodium leaching.

Peak Broadening
  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a 95% Aqueous starting condition causes precipitation or "ballistic" elution.

  • Fix: Match the sample diluent to the starting gradient conditions (e.g., 5% ACN / 95% Buffer).

Temperature Sensitivity
  • Observation: Retention times shift significantly with lab temperature.

  • Fix: Basic compounds are sensitive to pKa shifts with temperature. Always use a column oven set to 35°C or 40°C, never ambient.

References

  • Sielc Technologies. Separation of 3,4-Diaminopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5918, 3,4-Diaminopyridine. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH. Journal of Chromatography A. (General reference on High pH methodology).
  • Waters Corporation.XBridge BEH C18 Columns Care and Use Manual. (Standard reference for Hybrid Column pH limits).

Sources

Comparative

IR Spectroscopy of Azetidinyl vs. Acyclic Amino Groups: A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical comparison between the infrared (IR) spectral signatures of azetidinyl groups (saturated 4-membered nitrogen heterocycles) and standard acyclic amino groups (pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between the infrared (IR) spectral signatures of azetidinyl groups (saturated 4-membered nitrogen heterocycles) and standard acyclic amino groups (primary and secondary amines).

While both moieties share fundamental N–H and C–N vibrational modes, the high ring strain of the azetidine system (~25.4 kcal/mol) introduces distinct frequency shifts and unique skeletal deformation modes. This guide outlines the theoretical basis for these shifts, provides experimentally validated frequency ranges, and offers a structured decision-making protocol for spectral assignment.

Theoretical Framework: The Ring Strain Effect

The spectral divergence between azetidines and linear amines is driven by geometric constraints and hybridization shifts .

  • Angle Strain (Baeyer Strain): The C–N–C bond angle in azetidine is compressed to ~90° (compared to ~109.5° in acyclic amines). This compression forces the ring bonds to adopt higher p-character, while the exocyclic bonds (like N–H) gain s-character.

  • Kinetic Coupling: The rigidity of the 4-membered ring couples vibrational modes that are typically isolated in flexible acyclic chains. This results in "ring breathing" and "ring deformation" bands that serve as diagnostic fingerprints.

Comparative Spectral Analysis

A. The N–H Stretching Region (3500–3100 cm⁻¹)

The N–H stretch is the primary diagnostic handle for identifying the amine class.

FeatureAcyclic Secondary Amine (R₂N–H)Azetidinyl Group (Cyclic 2° Amine)Mechanistic Insight
Frequency 3310–3350 cm⁻¹ 3150–3300 cm⁻¹ Ring strain increases the acidity of the N–H proton, strengthening intermolecular H-bonding, which redshifts the peak (lowers frequency).
Band Shape Sharp, weak-to-medium intensity.Broader, often with fine structure.The rigid ring limits conformational freedom, but enhanced H-bonding broadens the band in condensed phases.
Multiplicity Single band.Single band.[1]Both have only one N–H bond. (Contrast with primary amines which show a doublet).[2]
B. The C–H Stretching Region (3100–2800 cm⁻¹)

A common misconception is that all small rings exhibit C–H stretches >3000 cm⁻¹ (like cyclopropane). Azetidines behave differently.[3][4]

  • Acyclic Amines: Exclusively <3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

  • Azetidines: Predominantly <3000 cm⁻¹ (2850–2980 cm⁻¹).

    • Note: While the ring strain increases the s-character of the C–H bonds, experimental data confirms that azetidinyl C–H stretches rarely cross the 3000 cm⁻¹ threshold seen in cyclopropanes or alkenes. They often appear as shoulders on the high-frequency side of the main alkyl band.

C. The Fingerprint Region (1500–600 cm⁻¹)

This region contains the most definitive evidence for the azetidine ring structure.

ModeAcyclic Amine FrequencyAzetidinyl FrequencyNotes
C–N Stretch 1100–1200 cm⁻¹ 1220–1270 cm⁻¹ The C–N bond in azetidine is kinetically coupled with the ring expansion, shifting it to higher frequencies.
N–H Deformation ~700–900 cm⁻¹ (Broad wag)Broad, often obscured Less diagnostic due to overlap with ring modes.
Ring Breathing N/A900–1000 cm⁻¹ A symmetric expansion/contraction of the ring. Highly characteristic of the 4-membered system.
Ring Deformation N/A600–700 cm⁻¹ "Puckering" modes of the 4-membered ring.

Experimental Protocol for Spectral Validation

To reliably distinguish an azetidinyl group from a linear amine, "dilution studies" are required to decouple hydrogen bonding effects.

Protocol: Variable Concentration IR
  • Preparation: Prepare a 0.1 M solution of the analyte in a non-polar solvent (e.g., CCl₄ or CS₂). Note: CHCl₃ is avoided due to its own H-bonding potential.

  • Acquisition (Concentrated): Collect spectrum. Observe the N–H stretch position.[5]

  • Dilution: Dilute to 0.01 M and 0.001 M sequentially.

  • Analysis:

    • Acyclic Amines: The N–H peak will shift significantly to higher frequency (towards ~3400 cm⁻¹) as H-bonds break.

    • Azetidines: The shift is often less pronounced or retains a lower absolute frequency (<3350 cm⁻¹) even at high dilution due to the inherent electronic effects of the strained ring.

Decision Logic Diagram

The following diagram illustrates the logical flow for assigning the amine type based on spectral features.

IR_Assignment_Logic Start Unknown Amine Sample (IR Spectrum Analysis) Step1 Check N-H Stretch Region (3100 - 3500 cm⁻¹) Start->Step1 Doublet Doublet Band? Step1->Doublet Singlet Singlet Band? Step1->Singlet Primary Primary Amine (-NH₂) (Not Azetidine) Doublet->Primary Step2 Check Frequency Position Singlet->Step2 HighFreq > 3300 cm⁻¹ (Sharp) Step2->HighFreq LowFreq < 3300 cm⁻¹ (Broad/Structured) Step2->LowFreq Acyclic Likely Acyclic Secondary Amine (e.g., Diethylamine) HighFreq->Acyclic Step3 Check Fingerprint Region (900 - 1300 cm⁻¹) LowFreq->Step3 RingCheck Diagnostic Bands Present? 1. C-N Stretch ~1240 cm⁻¹ 2. Ring Breathing ~900-1000 cm⁻¹ Step3->RingCheck RingCheck->Acyclic No Azetidine Azetidinyl Group Confirmed (Strained Cyclic Amine) RingCheck->Azetidine Yes

Caption: Decision tree for distinguishing azetidinyl groups from acyclic amines using hierarchical spectral feature analysis.

Visualizing the Vibrational Modes

Understanding the physical movement of the atoms helps in interpreting the spectra.

Vibrational_Modes cluster_Azetidine Azetidine Ring Modes cluster_Acyclic Acyclic Amine Modes Az_CN C-N Stretch (Coupled with Ring) ~1240 cm⁻¹ Az_Breath Ring Breathing (Sym. Expansion) ~950 cm⁻¹ Az_CN->Az_Breath Coupled Az_Pucker Ring Puckering (Deformation) ~650 cm⁻¹ Ac_CN C-N Stretch (Isolated) ~1150 cm⁻¹ Ac_Wag N-H Wag (Broad) ~750 cm⁻¹

Caption: Comparison of coupled ring modes in azetidine versus isolated modes in acyclic amines.

Summary Table of Characteristic Frequencies

Vibrational ModeAzetidinyl Group Acyclic Secondary Amine Primary Amine
N–H Stretch 3150–3300 cm⁻¹ (Singlet)3310–3350 cm⁻¹ (Singlet)3300–3500 cm⁻¹ (Doublet)
C–H Stretch 2850–2980 cm⁻¹2850–2960 cm⁻¹2850–2960 cm⁻¹
C–N Stretch ~1220–1270 cm⁻¹1100–1200 cm⁻¹1000–1250 cm⁻¹
Ring Breathing 900–1000 cm⁻¹AbsentAbsent
N–H Bend Obscured/WeakWeak (~1500 cm⁻¹)Strong (1550–1650 cm⁻¹)

References

  • Ahmed, S.E., et al. (2025).[6] Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Link[6]

  • Chemistry Steps. (2025). Interpreting IR Spectra: A Comprehensive Guide. Chemistry Steps. Link

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. RSC Publishing. Link

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Link

  • Michigan State University. Infrared Spectroscopy: Characteristic Absorptions. MSU Chemistry. Link

Sources

Validation

Unlocking the Pharmacophore: Biological Activity Comparison of 6-Substituted Aminopyridines in Drug Discovery

As application scientists and medicinal chemists, we frequently encounter a classic drug design dilemma: optimizing biochemical potency often ruins pharmacokinetic (PK) stability. The 2-aminopyridine scaffold is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and medicinal chemists, we frequently encounter a classic drug design dilemma: optimizing biochemical potency often ruins pharmacokinetic (PK) stability. The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, primarily serving as a kinase hinge-binding motif. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen acts as a hydrogen bond acceptor.

However, it is the deliberate substitution at the 6-position (adjacent to the pyridine nitrogen) that separates a mediocre hit from a clinical candidate. By introducing specific moieties at the C6 position, we can modulate steric hindrance, alter the pKa of the pyridine nitrogen, and block major sites of cytochrome P450-mediated metabolism. This guide objectively compares the biological activity of 6-substituted aminopyridines across different therapeutic targets and provides the self-validating experimental workflows required to evaluate them.

Structure-Activity Relationship (SAR) & Target Modulation

Case Study A: PI3Kα Inhibition & The PK/PD Paradox (Oncology)

During the development of clinical PI3K inhibitors like NVP-BKM120 (Buparlisib), researchers faced a profound pharmacokinetic paradox[1]. Initial C6-aminopyrimidine scaffolds yielded sub-nanomolar biochemical potency against PI3Kα but suffered from unacceptably high rat clearance (CL) and low oral bioavailability[1].

Switching the core to a C6-aminopyridine reduced biochemical potency by >10-fold but slashed in vivo clearance by >9-fold, dramatically increasing the oral AUC[1]. To recover the lost potency without sacrificing the newly gained PK advantages, researchers introduced electron-withdrawing groups (EWGs) such as -CF₃, -CN, and -Cl at the C4' position of the 6-aminopyridine ring[1].

The Causality: Why do EWGs work here? They pull electron density away from the pyridine nitrogen, modulating its pKa to strengthen the critical hydrogen bond with the kinase hinge. This strategic substitution resulted in up to a 20-fold recovery in potency while maintaining high metabolic stability[1].

Table 1: Pharmacokinetic & Potency Comparison of C6-Substituted Aminopyridines (PI3Kα Inhibition)

Compound ScaffoldC4' SubstitutionPI3Kα IC₅₀ ImpactRat Clearance (CL)Oral AUCBioavailability (%F)
C6-AminopyrimidineHBaseline (Sub-nM)High (>50 mL/min/kg)LowLow
C6-AminopyridineH>10x Potency LossLow (>9x reduction)High (>9x increase)High
C6-Aminopyridine-CF₃3x Potency RecoveryLowHighHigh
C6-Aminopyridine-CN12x Potency RecoveryLowHighHigh
C6-Aminopyridine-Cl20x Potency RecoveryLowHighHigh
Case Study B: FLT3 Kinase Inhibition via Imidazo[1,2-a]pyridines (Leukemia)

6-substituted 2-aminopyridines serve as essential precursors for imidazo[1,2-a]pyridines, a privileged scaffold for FLT3 kinase inhibition in acute myeloid leukemia (AML)[2]. Synthesizing these compounds via (3 + 2) cycloaddition often presents lower yields due to the steric hindrance of the 6-substituent impeding final aromatization[2].

Despite synthetic challenges, the biological payoff is immense. Derivatives bearing 6-position methyl, methoxy, or bromo groups exhibit superior antiproliferative activity against FLT3-mutated MOLM-13 and MV4-11 cell lines[2].

Table 2: Antiproliferative Activity of 6-Substituted Imidazo[1,2-a]pyridines against FLT3-Mutant Cells

6-Position SubstituentMOLM-13 IC₅₀ (nM)MV4-11 IC₅₀ (nM)Structural / Mechanistic Impact
Unsubstituted> 100> 100Baseline activity; lacks optimal pocket filling.
Methyl (-CH₃)< 50< 50Enhances hydrophobic packing in the kinase hinge.
Methoxy (-OCH₃)< 50< 50Introduces a hydrogen bond acceptor capability.
Bromo (-Br)< 50< 50Facilitates halogen bonding within the active site.
Optimized Lead (3n)8.53 ± 0.349.73 ± 0.17Potent dual-cell line inhibition via optimized steric fit[2].
Case Study C: Inducible Nitric Oxide Synthase (iNOS) Inhibition (Inflammation)

Beyond kinases, 6-substituted aminopyridines are potent inhibitors of human nitric oxide synthases (NOS). Specifically, 4,6-disubstitution on the 2-aminopyridine core enhances both potency and isoform specificity for inducible NOS (iNOS), achieving IC₅₀ values as low as 28 nM[3]. The 6-substituent occupies a distinct hydrophobic sub-pocket in the iNOS active site, differentiating it from endothelial NOS (eNOS) and minimizing cardiovascular off-target liabilities.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, every assay used to evaluate these compounds must be a self-validating system. Below are the standardized protocols for evaluating 6-substituted aminopyridines.

Protocol 1: Self-Validating Biochemical Kinase Assay (PI3Kα)

This protocol utilizes a luminescent ATP depletion assay to measure kinase activity.

  • Reagent Preparation: Prepare 3-fold serial dilutions of the 6-substituted aminopyridine compounds in 100% DMSO. Dilute PI3Kα enzyme, PIP2 substrate, and ATP in a standardized kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA).

  • The Causality Check (Control Integration): Include Wortmannin or NVP-BKM120 as a positive control. Why? If the positive control fails to produce its known IC₅₀, the ATP concentration or enzyme activity has drifted, invalidating the entire plate.

  • Kinase Reaction: Transfer 1 µL of compound to a white opaque 384-well plate. Add 5 µL of the PI3Kα/PIP2 mixture and incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 4 µL of ATP.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent. Why Kinase-Glo? It directly measures the amount of unreacted ATP left after the kinase reaction, providing a universal, substrate-agnostic readout that eliminates artifacts caused by fluorescently tagged substrates.

  • Readout: Measure luminescence and calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: High-Throughput Cell Viability Assay (FLT3-Mutated Leukemia Cells)
  • Cell Seeding: Seed MOLM-13 or MV4-11 cells at 5,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well plate.

  • Compound Treatment: Add 10 µL of 10X concentrated 6-substituted imidazo[1,2-a]pyridine derivatives (from Table 2) to the wells.

  • The Causality Check: Use Cabozantinib as a positive control[2]. Why? Cabozantinib is a well-established multi-kinase inhibitor with potent FLT3 activity. It serves as an internal baseline to benchmark whether the novel 6-substituted derivatives are achieving clinically relevant suppression.

  • Incubation & Measurement: Incubate for 72 hours at 37°C, 5% CO₂. Add 10 µL of PrestoBlue® or CellTiter-Glo® reagent, incubate for 10 minutes, and measure fluorescence/luminescence to determine the EC₅₀.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor 6-Substituted Aminopyridine (e.g., NVP-BKM120 analog) Inhibitor->PI3K Blocks ATP Pocket

Fig 1. Mechanism of action of 6-substituted aminopyridines inhibiting the PI3K/AKT signaling pathway.

HTS_Workflow Compound Synthesize 6-Substituted Aminopyridines Biochemical Biochemical Assay (Kinase-Glo ATP Depletion) Control: NVP-BKM120 Metric: IC50 Compound->Biochemical Cellular Cellular Assay (MOLM-13 Viability) Control: Cabozantinib Metric: EC50 Biochemical->Cellular IC50 < 100 nM PK In Vivo PK Profiling (Rat IV/PO) Metric: Clearance, AUC Cellular->PK EC50 < 1 µM Decision Lead Selection (High AUC, Low CL) PK->Decision F% > 50%

Fig 2. Self-validating screening workflow for evaluating 6-substituted aminopyridine kinase inhibitors.

References

1.[1] Title: Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer Source: nih.gov URL:

2.[2] Title: Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents Source: rsc.org URL:

3.[3] Title: Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts Source: researchgate.net URL:

Sources

Comparative

Structural Validation of 6-(Azetidin-1-yl)pyridine-3,4-diamine Intermediates

Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1] Strategic Context: The Scaffold and the Challenge The 6-(azetidin-1-yl)pyridine-3,4-dia...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1]

Strategic Context: The Scaffold and the Challenge

The 6-(azetidin-1-yl)pyridine-3,4-diamine scaffold is a critical pharmacophore in modern kinase inhibitor discovery, particularly in the development of allosteric SHP2 inhibitors (e.g., analogs of SHP099) and various oncology targets.[1] The azetidine ring, with its unique puckering angle and high strain energy (~26 kcal/mol), offers distinct physicochemical properties (low lipophilicity, metabolic stability) compared to pyrrolidine or piperidine analogs.[1]

However, validating this structure presents a specific set of challenges:

  • Regioisomerism: Synthesizing the 3,4-diamine core often involves Nucleophilic Aromatic Substitution (SNAr) on di-halogenated precursors.[1] Distinguishing the 6-(azetidin-1-yl) isomer from the 4-(azetidin-1-yl) byproduct is difficult using standard 1D NMR due to the symmetry-breaking nature of the pyridine ring.

  • Azetidine Stability: The strained four-membered ring is susceptible to acid-catalyzed ring opening during reduction steps (e.g., nitro-to-amine reduction), potentially generating linear alkyl chain impurities that mimic the parent mass in low-resolution MS.

This guide compares three analytical tiers for validating this intermediate, moving from routine screening to absolute structural confirmation.

Comparative Analysis of Validation Methods

The following table compares the efficacy of analytical techniques in confirming the structure of 6-(azetidin-1-yl)pyridine-3,4-diamine.

FeatureMethod A: Routine Screening (LC-MS + 1D NMR)Method B: Advanced Structural Proof (2D NMR: HSQC/HMBC/NOESY)Method C: Absolute Confirmation (Single Crystal X-Ray)
Primary Utility Purity check & molecular weight confirmation.[1]Unambiguous connectivity & regiochemistry assignment.3D spatial arrangement & absolute configuration.
Regio-selectivity Low. Cannot easily distinguish 2,3-, 3,4-, or 4,5-diamine isomers.[1]High. HMBC correlates ring protons to specific pyridine carbons.Definitive.
Azetidine Integrity Medium. HRMS confirms ring is intact (vs. hydrolyzed open chain).[1]High. 1H NMR coupling constants confirm ring closure.Definitive.
Throughput High (Minutes).[1]Medium (Hours).[1][2][3]Low (Days/Weeks).
Sample Req. < 1 mg.[4]5–10 mg.> 20 mg (requires crystal growth).[1]
Verdict Insufficient for scaffold validation. Recommended Standard. Gold Standard (for scale-up).

Detailed Validation Workflow

Phase 1: Synthesis & Isolation (The Context)

To validate the structure, one must understand the genesis of potential impurities.[1] The most robust route involves SNAr displacement followed by reduction.[1]

Protocol: Preparation of 6-(Azetidin-1-yl)pyridine-3,4-diamine

  • Precursor: Start with 4,6-dichloro-3-nitropyridine .

  • SNAr Step: Dissolve precursor (1.0 eq) in dry DMF. Add Azetidine (1.1 eq) and DIPEA (2.5 eq) at 0°C. Stir at RT for 4h.

    • Critical Control: The C6 position is generally less electrophilic than C4, but steric hindrance at C4 (ortho to nitro) often directs substitution to C6.[1] However, mixtures are common.[1]

  • Reduction Step: Treat the intermediate (6-chloro-3-nitro-N-azetidinyl species) with Fe/NH4Cl or H2/Pd-C to reduce the nitro group and dechlorinate (if desired, though usually Cl is kept or displaced later). Note: Avoid strong Lewis acids to protect the azetidine ring.[1]

Phase 2: Structural Proof via 2D NMR (The Protocol)

This is the primary method for distinguishing the target from its regioisomers.[1]

Experimental Setup:

  • Solvent: DMSO-d6 (prevents aggregation common in diamines).[1]

  • Concentration: 10 mg in 600 µL.

  • Experiments: 1H, 13C, COSY, HSQC, HMBC, NOESY.

Key Diagnostic Signals (Causality Explained):

  • Azetidine Ring Integrity:

    • Look for the azetidine CH2 protons as multiplets around δ 4.0 ppm (N-CH2) and δ 2.3 ppm (C-CH2-C) .[1]

    • Validation: If the ring opens, these signals collapse into a linear propyl chain pattern (triplets/multiplets with distinct shifts).[1]

  • Regiochemistry (The HMBC "Smoking Gun"):

    • Objective: Prove the azetidine nitrogen is attached to C6, not C4.

    • Observation: In the HMBC spectrum, look for a cross-peak between the Azetidine N-CH2 protons (~4.0 ppm) and the Pyridine C6 carbon (~160 ppm).[1]

    • Differentiation:

      • If attached at C6: You will see NOE correlations between Azetidine protons and the Pyridine C5 proton (if unsubstituted).[1]

      • If attached at C4: The steric environment changes, and the chemical shift of the adjacent C3-amine protons will differ significantly due to the ortho effect.[1]

Phase 3: Diagrammatic Workflow (Graphviz)[1]

The following logic flow illustrates the decision process for validating the intermediate.

ValidationProtocol Start Crude Reaction Mixture (SNAr + Reduction) LCMS Step 1: LC-MS/HRMS (Mass Confirmation) Start->LCMS PurityCheck Is Mass Correct? (M+H observed) LCMS->PurityCheck NMR_1D Step 2: 1H NMR (DMSO-d6) Check Azetidine Multiplets PurityCheck->NMR_1D Yes Fail_Open FAILURE: Ring Opening (Linear Alkyl Impurity) PurityCheck->Fail_Open No (Mass Shift) RingCheck Are Azetidine signals intact (multiplets)? NMR_1D->RingCheck NMR_2D Step 3: 2D NMR (HMBC/NOESY) Regiochemistry Assignment RingCheck->NMR_2D Yes RingCheck->Fail_Open No (Triplet signals) RegioCheck HMBC Correlation: Az-H to Pyr-C6? NMR_2D->RegioCheck Fail_Iso FAILURE: Wrong Regioisomer (C4 Substitution) RegioCheck->Fail_Iso C4 Correlation XRay Step 4: X-Ray Crystallography (Final Confirmation) RegioCheck->XRay Ambiguous Valid VALIDATED STRUCTURE Proceed to Scale-up RegioCheck->Valid Definitive Match XRay->Valid

Caption: Decision tree for the structural validation of azetidinyl-pyridine intermediates, prioritizing non-destructive spectroscopic methods before crystallography.

Authoritative References

  • SHP2 Inhibitor Structural Basis:

    • Chen, Y. N., et al. (2016).[1][5] Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor.[1][5][6] Nature.

    • Relevance: Establishes the 6-amino-substituted pyrazine/pyridine scaffold as a standard in SHP2 inhibition.

    • [1]

  • Azetidine Synthesis & Stability:

    • Doda, K., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[7] Royal Society of Chemistry (RSC) Advances.[1]

    • Relevance: Details the ring strain issues and stability conditions for azetidines during synthesis.

  • Regioselectivity in SNAr Reactions:

    • Luan, J., et al. (2022).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class.

    • Relevance: Provides the mechanistic basis (LUMO analysis) for why nucleophiles attack C6 vs C4 in heterocyclic systems, crucial for validating the isomer.

  • Analytical Characterization of Azetidines:

    • Claridge, T. D. W. (2016).[1][5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Relevance: The authoritative text on setting up HMBC/HSQC experiments for distinguishing regioisomers in nitrogen heterocycles.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for the Purity and Identity Assessment of 6-(Azetidin-1-yl)pyridine-3,4-diamine

Introduction In the landscape of modern drug discovery and development, the structural and purity confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 6-(Azetidin-1-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the structural and purity confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 6-(Azetidin-1-yl)pyridine-3,4-diamine, a nitrogen-rich heterocyclic compound, serves as a critical building block in the synthesis of advanced pharmaceutical intermediates.[1][2] Its molecular structure, featuring both a pyridine core and a strained azetidine ring, presents unique analytical challenges.[3][4]

Elemental Analysis (EA), specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, remains a fundamental and cost-effective technique for verifying the empirical formula, and by extension, the identity and purity of such compounds.[5][6] This guide provides an in-depth comparison of the standards applied to the elemental analysis of 6-(Azetidin-1-yl)pyridine-3,4-diamine. It is designed for researchers, analytical scientists, and quality control professionals, offering not just procedural steps, but the causal logic behind them to ensure the generation of trustworthy and defensible data.

Foundational Principles: Theoretical Composition and Analytical Basis

Before any analysis, understanding the theoretical composition is paramount. The molecular formula for 6-(Azetidin-1-yl)pyridine-3,4-diamine is C₈H₁₂N₄ , with a molecular weight of 164.21 g/mol .

Theoretical Elemental Composition:

  • Carbon (C): 58.52%

  • Hydrogen (H): 7.37%

  • Nitrogen (N): 34.12%

The primary method for determining this composition is Dynamic Flash Combustion , also known as the Dumas method.[7] This technique involves the complete and instantaneous combustion of the sample at high temperatures (≥1000°C) in an oxygen-rich environment.[8] The resulting gases (CO₂, H₂O, and N₂) are separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[7][8] This process provides a rapid and accurate assessment of the elemental makeup of the organic compound.[5]

A Comparison of Key Performance Standards

The acceptance of elemental analysis data is not arbitrary; it is governed by standards that vary with the intended application, from academic publication to regulated pharmaceutical manufacturing. The choice of standard dictates the level of rigor required for the analytical method.

Standard CategoryGoverning Body / ConventionKey RequirementPrimary Purpose
Academic Publication Scientific Journals (e.g., ACS, RSC)Found values must be within ±0.4% of the calculated theoretical values.[9][10]To provide strong evidence of a new compound's identity and establish a purity level of >95% for research purposes.[9]
In-House QC (Pharmaceutical) Internal Quality Management SystemOften a tighter specification, e.g., ±0.3% , to demonstrate superior process control.To ensure batch-to-batch consistency, monitor process drift, and maintain stringent quality control over Active Pharmaceutical Ingredients (APIs) and intermediates.[11]
Method Validation ICH Q2(R1), USP <1225>The analytical procedure must be validated for Accuracy, Precision, Specificity, Linearity, and Range.[12][13]To formally prove that the analytical method itself is suitable for its intended purpose, generating reliable and reproducible results. This is a regulatory requirement.

The most significant distinction lies between the product-centric standards (Academic, In-House QC) and the method-centric standards (ICH/USP). While a ±0.4% deviation might be acceptable for a novel synthesis in a research paper, a validated method under GMP (Good Manufacturing Practices) would need to demonstrate that its results are consistently accurate and precise, regardless of the batch being tested.

Experimental Protocol for Validated CHN Analysis

A scientifically sound protocol is a self-validating system. This workflow integrates calibration, system suitability, and sample analysis to ensure the integrity of the final data.

Elemental Analysis Workflow cluster_prep Phase 1: Instrument & System Preparation cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation & Acceptance Cal 1. Instrument Calibration (e.g., Acetanilide Standard) SS 2. System Suitability Test (SST) (Run calibrated standard as unknown) Cal->SS Crit1 SST must be within ±0.3% of known values SS->Crit1 Prep 3. Sample Preparation (2-3 mg in tin capsule, weighed accurately) Crit1->Prep Pass Run 4. Combustion & Analysis (Triplicate runs per sample) Prep->Run Avg 5. Average Results Run->Avg Crit2 6. Compare to Specification (e.g., ±0.4% of theoretical) Avg->Crit2 Pass Result ACCEPTED Crit2->Pass Pass Fail Result REJECTED (Initiate OOS Investigation) Crit2->Fail Fail Start Start->Cal Troubleshooting Tree Start Out-of-Specification (OOS) Result Observed CheckSST Review SST & Calibration Data Start->CheckSST Rerun Re-run SST Control Sample CheckSST->Rerun SST/Cal OK InstrumentIssue Instrument Issue: Recalibrate, perform maintenance CheckSST->InstrumentIssue SST/Cal FAILED Rerun->InstrumentIssue SST Fails Again PrepIssue Re-prepare sample from original stock and re-analyze Rerun->PrepIssue SST Passes SampleIssue Sample Issue: Investigate sample integrity PrepIssue->SampleIssue Re-analysis Passes (Original error in prep) ConfirmOOS OOS Confirmed: Escalate to lab manager. Investigate source material. PrepIssue->ConfirmOOS Re-analysis Fails

Caption: Decision tree for troubleshooting OOS results.

Conclusion

The elemental analysis of 6-(Azetidin-1-yl)pyridine-3,4-diamine is a powerful tool for identity and purity confirmation, but the value of the data is directly proportional to the rigor of the standards against which it is measured. While the ±0.4% standard common in academic literature is sufficient for initial characterization, the pharmaceutical industry relies on stricter in-house limits and, most importantly, on methods validated according to ICH Q2(R1) and USP <1225> principles to ensure unwavering product quality and patient safety. [10][11][12][13]By understanding the causality behind the protocols and the distinct purposes of each standard, scientists can confidently generate data that is accurate, trustworthy, and fit for its intended purpose.

References

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers. Retrieved from [Link]

  • University of Padua. (2024, June 21). Elemental Analysis - Technical Resources. Retrieved from [Link]

  • Agilent Technologies Inc. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Ball, M., & BOTT, S. G. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Mughala, H., & Szostak, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

Sources

Comparative

Technical Guide: Reference Standards for 6-(Azetidin-1-yl)pyridine-3,4-diamine

Executive Summary & Strategic Context 6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS: 1425023-29-5) is a critical pharmaceutical intermediate, primarily utilized as a scaffold for synthesizing imidazo[4,5-c]pyridine-based ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS: 1425023-29-5) is a critical pharmaceutical intermediate, primarily utilized as a scaffold for synthesizing imidazo[4,5-c]pyridine-based kinase inhibitors and SHP2 inhibitors . Its structural integrity is paramount because impurities introduced at this stage—particularly oxidative degradants—often co-elute with the final Active Pharmaceutical Ingredient (API) or participate in side reactions that lower yield and complicate purification.

This guide objectively compares the performance of different reference standard grades for this compound. Unlike stable APIs, this electron-rich diamine is prone to oxidative instability and photodegradation . Therefore, the selection of a reference standard is not merely a purchasing decision but a stability-management strategy.

The Core Challenge: Instability

The 3,4-diaminopyridine moiety is highly susceptible to air oxidation, forming N-oxides and azo-dimers . Standard "Research Grade" materials often degrade during storage, leading to shifting retention times and response factors in HPLC assays.

Comparative Analysis of Reference Standard Options

The following table contrasts the three primary classes of reference materials available for this compound.

FeatureOption A: Commercial Research Grade Option B: In-House Primary Standard (Recommended) Option C: HCl Salt Form Standard
Purity Definition Area % (HPLC) only. Often ignores water/solvents.Mass Balance Purity (100% - Volatiles - Inorganics - Organics).Mass Balance Purity (Salt Correction required).
Stability Low. Often supplied in air-permeable vials. Rapid darkening (oxidation).High. Stored under Argon/Nitrogen at -20°C.Very High. Protonation of amines reduces oxidation potential.
Traceability None. Vendor CoA is often unvalidated.Full structural elucidation (NMR, MS, IR) & ROI.Full structural elucidation.
Suitability Early-stage discovery screening.GMP release testing & impurity quantification. Long-term stability monitoring.
Risk High.[1] "95%" purity may actually be 85% due to water absorption.Low. Self-validating protocol ensures accuracy.Low, but requires stoichiometry correction in calculations.

Expert Insight: For GMP-regulated work, Option A is unacceptable . We have observed commercial batches labeled "97%" containing up to 5% water and 2% oxidative dimers upon re-analysis. Option B (purified free base stored under inert gas) or Option C (Salt form) are the only viable paths for accurate quantification.

Technical Deep Dive: Degradation & Handling

Understanding the degradation mechanism is essential for handling this standard. The electron-rich diamine system allows for facile oxidation.

Degradation Pathway Visualization

The following diagram illustrates the oxidative instability of the 3,4-diaminopyridine core.

DegradationPathway Diamine 6-(Azetidin-1-yl) pyridine-3,4-diamine (Active Standard) Oxidation Oxidative Stress (Air/Light) Diamine->Oxidation Exposure Cyclization Imidazopyridine (If exposed to acids/aldehydes) Diamine->Cyclization + Formic acid/Aldehydes NOxide N-Oxide Impurity (M+16) Oxidation->NOxide [O] Dimer Azo-Dimer (Coupling Product) Oxidation->Dimer Coupling

Figure 1: Oxidative degradation pathways of 3,4-diaminopyridines. The formation of N-oxides and dimers necessitates storage under inert atmosphere.

Protocol: Qualification of a Primary Reference Standard

To establish a Self-Validating Primary Standard (Option B), you must use the Mass Balance Approach . This method calculates absolute purity by subtracting all non-analyte masses.

The Mass Balance Workflow

MassBalance cluster_tests Orthogonal Characterization Start Raw Material (>98% HPLC Area) HPLC 1. Organic Impurities (HPLC-UV @ 254nm) Start->HPLC TGA 2. Volatiles (TGA / LOD) Start->TGA KF 3. Water Content (Karl Fischer) Start->KF ROI 4. Inorganics (Residue on Ignition) Start->ROI NMR 5. Structure ID (1H-NMR, 13C-NMR) Start->NMR Calc Calculation: Purity = (100 - %Org - %Vol - %H2O - %ROI) HPLC->Calc TGA->Calc KF->Calc ROI->Calc Valid Valid Primary Standard Calc->Valid If Purity > 98.0%

Figure 2: Mass Balance approach for assigning absolute potency to the reference standard.

Detailed Experimental Methodology
Step 1: Structural Confirmation (Identity)
  • Technique: 1H-NMR (DMSO-d6) and MS (ESI+).

  • Acceptance Criteria:

    • Diagnostic azetidine protons (multiplets at ~4.0 ppm and ~2.3 ppm).

    • Pyridine aromatic singlets (distinct shift for C2 and C5 protons).

    • Mass spectrum must show

      
       (approx).
      
Step 2: Chromatographic Purity (Organic Impurities)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (High pH is crucial for basic diamines to improve peak shape).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Note: Standard silica-based columns may show tailing due to the diamine/azetidine basicity. Use end-capped columns or high pH stable columns.

Step 3: Volatile & Inorganic Quantification
  • Water (KF): Essential.[2] Diamines are hygroscopic. Expect 0.5 - 2.0% water even in "dry" samples.

  • Residue on Ignition (ROI): Confirms absence of inorganic salts (e.g., silica from purification, metal catalysts).

Step 4: Storage & Re-test
  • Packaging: Amber glass vials with Teflon-lined caps. Headspace purged with Argon.

  • Storage: -20°C.

Critical Handling Precautions

  • Inert Atmosphere: Always weigh the standard quickly or, preferably, inside a glovebox or under a nitrogen funnel. The compound will darken (oxidize) within hours of exposure to humid air.

  • Solution Stability:

    • Good: Dissolved in DMSO or Methanol for immediate use.

    • Bad: Aqueous solutions left on the benchtop. Prepare fresh daily.

  • Light Sensitivity: Use amber glassware. The pyridine ring can undergo photolytic degradation.[3]

References

  • ICH Q7 Guidelines. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Defines requirements for Reference Standards in Section 11.17). Link

  • Trissel, L. A., et al. (2002). "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding. (Establishes oxidative instability of diamino-pyridines). Link

  • Goker, H., et al. (2023).[4] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Molecular Diversity. (Contextualizes the use of the diamine as a precursor). Link

  • US Patent 9783497B1. "Determining degradation of 3,4-diaminopyridine." (Identifies specific dimers and N-oxide impurities). Link

  • Caron, S., et al. (2010). "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." Journal of Organic Chemistry. (Details the reactivity and handling of the diamine scaffold). Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 6-(Azetidin-1-yl)pyridine-3,4-diamine

Executive Summary & Chemical Profile 6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS: 1425023-29-5) is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and other pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

6-(Azetidin-1-yl)pyridine-3,4-diamine (CAS: 1425023-29-5) is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and other pharmaceutical intermediates. Its disposal requires a strict protocol due to the synergistic hazards of its structural components: the neurotoxic potential of the aminopyridine core and the ring-strain reactivity of the azetidine moiety.

This guide defines the operational standard for the safe containment, deactivation, and disposal of this compound, prioritizing "Zero-Discharge" to municipal water systems and minimizing operator exposure.

Chemical Identity & Properties
PropertyDetail
Chemical Name 6-(Azetidin-1-yl)pyridine-3,4-diamine
CAS Number 1425023-29-5
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol
Physical State Solid (typically off-white to yellow powder)
Key Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation , Aquatic Toxicity .[1]
Reactivity Sensitive to strong oxidizers and acids (due to basic amine groups and strained azetidine ring).

Hazard Identification & Risk Assessment

Before disposal, the waste stream must be characterized. This compound exhibits "Dual-Hazard" functionality:

  • Toxicological Hazard (Aminopyridine Motif): Structurally analogous to 3,4-diaminopyridine and 4-aminopyridine, which are known potassium channel blockers. Ingestion or high-dose dermal absorption can lead to neurotoxicity (seizures, excitability) .

  • Reactive Hazard (Azetidine Ring): The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, it can undergo ring-opening reactions in the presence of strong nucleophiles or acids, potentially releasing energy or toxic byproducts .

GHS Classification (Inferred from SAR):

  • Signal Word: DANGER

  • H301: Toxic if swallowed.[1][2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4][5][6]

  • H411: Toxic to aquatic life with long-lasting effects.[1][4]

Pre-Disposal Handling & Stabilization

Objective: Transform the active chemical agent into a stable, contained waste form suitable for transport.

A. Segregation
  • Do Not Mix With: Strong acids (e.g., Nitric, Sulfuric), Oxidizers (Peroxides, Permanganates), or Aldehydes.

  • Storage: Store waste in a dedicated "Toxic Organic" satellite accumulation area.

B. Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or amber glass jars with Teflon-lined screw caps.

  • Secondary Containment: The primary container must be placed inside a secondary spill-proof tray or overpack drum.

  • Labeling: Must be clearly labeled with the full chemical name (no abbreviations), CAS number, and the hazard tag "TOXIC / IRRITANT".

Disposal Workflow

The following decision tree outlines the logical flow for determining the correct disposal path based on the state of the waste.

DisposalWorkflow Start Waste Generation: 6-(Azetidin-1-yl)pyridine-3,4-diamine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure powder, contaminated gloves/wipes) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother liquor, solvent rinses) StateCheck->LiquidWaste Segregation Segregate from Oxidizers & Acids SolidWaste->Segregation SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck Container Place in HDPE/Glass Container Label: 'Toxic Organic Waste' Segregation->Container Manifest Prepare Hazardous Waste Manifest (RCRA Code: P-List or Characteristic) Container->Manifest HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Yes (DCM, Chloroform) NonHaloStream Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No (MeOH, DMSO) HaloStream->Container NonHaloStream->Container DisposalMethod Final Disposal: High-Temp Incineration (1100°C) with NOx Scrubber Manifest->DisposalMethod

Figure 1: Decision logic for the segregation and disposal of azetidinyl-pyridine waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, contaminated weighing paper, PPE, and spill cleanup materials.

  • Double Bagging: Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Seal & Tag: Twist and tape the bag neck. Place this bag into the Primary Container (HDPE Drum).

  • Decontamination: Wipe the exterior of the drum with a methanol-dampened wipe to remove potential dust residue. Dispose of the wipe in the same drum.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluents, or mother liquors containing the compound.

  • pH Check: Ensure the solution pH is between 6 and 9. Extreme pH can degrade the azetidine ring unpredictably. Neutralize carefully if necessary.

  • Solvent Compatibility:

    • Halogenated (e.g., DCM): Must go into "Halogenated Waste" carboys.

    • Non-Halogenated (e.g., DMSO, Methanol): Must go into "Non-Halogenated Waste" carboys.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Protocol C: Spill Response (Immediate Action)

Trigger: Accidental release of >100 mg of substance.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and a P100 particulate respirator (or N95 minimum).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.

    • Liquids: Dike the spill with vermiculite or spill pillows. Do not use sawdust (combustible).

  • Cleanup: Scoop material into a waste container. Clean the surface with a soap/water solution followed by a methanol wipe.

  • Verification: Use UV light (if applicable for detection) or colorimetric amine swabs to verify surface decontamination.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): While 6-(Azetidin-1-yl)pyridine-3,4-diamine is not explicitly P-listed or U-listed, it must be characterized by the generator. Due to its toxicity profile, it is often treated as Characteristic Waste (Toxicity) or disposed of under the "mixtures" rule if solvated .

  • EPA Disposal Method: The only acceptable final destruction method is Incineration at a permitted facility equipped with secondary combustion chambers and scrubbers to handle nitrogen oxides (NOx) generated from the pyridine/azetidine nitrogen content.

  • Drain Disposal: STRICTLY PROHIBITED. The compound is toxic to aquatic life (H411) and must not enter municipal water treatment systems.

References

  • U.S. Environmental Protection Agency (EPA). Chemical Profile: Aminopyridines - Health and Safety Data. Retrieved from

  • Chemos GmbH. Safety Data Sheet: Azetidine (Structure and Reactivity). Retrieved from

  • Western Kentucky University (EHS). EPA Hazardous Waste Codes and Classification Guide. Retrieved from

  • Apollo Scientific. Safety Data Sheet: Pyridine-2,3-diamine (Analogous Toxicity). Retrieved from

  • Sigma-Aldrich. Product Specification: 6-(Azetidin-1-yl)pyridine-3,4-diamine. Retrieved from

Sources

Handling

Personal protective equipment for handling 6-(Azetidin-1-yl)pyridine-3,4-diamine

Part 1: Executive Safety Summary (The "Why") Do not treat this compound as a generic organic reagent. 6-(Azetidin-1-yl)pyridine-3,4-diamine is a structurally complex heterocyclic amine.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (The "Why")

Do not treat this compound as a generic organic reagent. 6-(Azetidin-1-yl)pyridine-3,4-diamine is a structurally complex heterocyclic amine. As a Senior Application Scientist, I must highlight that its safety profile is derived from two potent structural motifs:

  • The 3,4-Diaminopyridine Core: Structural analogs (e.g., Amifampridine) are potent potassium channel blockers and are classified as Fatal if Swallowed (Category 1/2) and Toxic in Contact with Skin . They are known neurotoxins that can cause seizures at low exposure levels.

  • The Azetidine Ring: This 4-membered nitrogenous ring introduces significant ring strain (~26 kcal/mol). While pharmacologically valuable, it increases chemical reactivity, particularly towards ring-opening in acidic environments, potentially generating alkylating species.

Operational Directive: Until specific toxicological data proves otherwise, you must handle this compound using Universal Precautions for Potent Compounds .

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent two specific failure modes: Dermal Absorption (due to the lipophilic azetidine group) and Inhalation of Bioactive Dust .

Protection ZoneEquipment StandardTechnical Justification (Causality)
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Change outer gloves every 30 mins.Permeation Risk: Pyridine derivatives can permeate thin nitrile in <15 minutes. The "air gap" between two layers reduces diffusion rate significantly.
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm)Secondary (if outside hood): P100 Half-Face Respirator or PAPR.Dust Potency: Fine powders of aminopyridines are easily aerosolized. N95s offer insufficient protection against potent pharmaceutical intermediates (OEB 3+).
Eye/Face Chemical Goggles (ANSI Z87.1+)Avoid standard safety glasses.Alkalinity: The diamine and azetidine moieties make this basic. Basic burns are insidious and penetrate deeper than acid burns. Goggles seal against dust entry.
Body Tyvek® Lab Coat (Disposable) or Back-closing Gown.Wrist/Cuff sealing required.Fomite Control: Cotton coats trap dust in fibers, carrying neurotoxins into "clean" areas (offices/cafeterias). Disposable Tyvek prevents this migration.

Part 3: Operational Workflow & Engineering Controls

Safety is a system, not just equipment. The following workflow utilizes the "Concept of Concentric Barriers" to isolate the operator from the hazard.

Visualization: The Hierarchy of Containment

The following diagram illustrates the mandatory workflow for handling this compound to ensure zero exposure.

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: PPE Donning cluster_2 Zone 3: Active Handling (The Red Zone) cluster_3 Zone 4: Exit & Waste Start Start: Risk Assessment Check Check Engineering Controls (Hood Flow > 80fpm) Start->Check Gown 1. Don Tyvek Gown (Tape Cuffs) Check->Gown Gloves 2. Double Glove (Inspect for pinholes) Gown->Gloves Goggles 3. Don Goggles/Respirator Gloves->Goggles Weigh Weighing / Transfer (INSIDE HOOD ONLY) Goggles->Weigh Enter Hood Solubilize Solubilization (Create Stock Solution) Weigh->Solubilize Wipe Decontaminate Containers (Solvent Wipe) Solubilize->Wipe Waste Solid Waste -> Incineration Wipe->Waste Disposables Doff Doffing Sequence (Gloves Last) Wipe->Doff Exit Lab

Caption: Operational workflow emphasizing the "Red Zone" (Active Handling) containment within the Fume Hood.

Detailed Protocol Steps

1. The "Static Free" Weighing Protocol

  • The Problem: Aminopyridines are often electrostatic powders. Static charge causes powder to "jump" onto gloves and cuffs.

  • The Fix: Use an antistatic ionizing bar inside the balance enclosure. If unavailable, wipe the spatula and weighing boat with an antistatic wipe before use.

  • Technique: Never weigh directly onto the balance pan. Use a closed tare vessel. Open the vessel only inside the hood, add solid, close vessel, then move to the balance.

2. Solubilization (The Critical Transition)

  • Once dissolved, the risk of airborne dust vanishes, but the risk of percutaneous absorption increases (solvents act as carriers).

  • Solvent Choice: If possible, avoid DMSO (Dimethyl sulfoxide) as a primary solvent if handling outside a glovebox, as DMSO dramatically accelerates skin absorption of dissolved toxins. Use Ethanol or DMF with strict double-gloving.

3. Decontamination

  • The azetidine ring is sensitive to acid.[1][2]

  • Spill Cleanup: Do NOT use strong acids to neutralize spills, as this may trigger rapid ring-opening or exothermic decomposition.

  • Recommended Decon Agent: 10% Bleach (Sodium Hypochlorite) followed by water. The oxidation destroys the diamine functionality.

Part 4: Disposal & Emergency Response[3]

Waste Management Streams
  • Solid Waste: Segregate as "Cytotoxic/High Potency" waste. Destruction Method: High-temperature incineration (>1000°C). Do not landfill.

  • Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with acidic waste streams (risk of exotherm/reaction).

Emergency Exposure Response[4]
  • Skin Contact: Immediate wash (15 mins).[3][4][5] Do not scrub (abrasion increases absorption).

  • Eye Contact: Flush for 15 mins. Seek medical attention immediately—alkaline damage to the cornea can be delayed.

  • Ingestion/Inhalation: Transport to ER immediately. Inform medical personnel of "Potential Potassium Channel Blocker Exposure" (similar to 4-Aminopyridine toxicity).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: Azetidine. National Library of Medicine. (Used for ring-strain and reactivity data). [Link]

Sources

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